alpha-d-Mannose pentaacetate
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-OWYFMNJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313184 | |
| Record name | α-D-Mannose pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-65-9 | |
| Record name | α-D-Mannose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Mannose pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Mannopyranose, 1,2,3,4,6-pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of alpha-d-Mannose pentaacetate?
Alpha-D-Mannose Pentaacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of this compound. It includes key experimental data, protocols for its synthesis and characterization, and a summary of its applications in research and development, particularly in the fields of glycobiology and drug discovery.
Core Physical and Chemical Properties
This compound is the per-acetylated form of alpha-d-Mannose, a C-2 epimer of glucose. The presence of five hydrophobic acetyl groups significantly alters its properties compared to the parent monosaccharide, making it more soluble in organic solvents and suitable for use as a glycosyl donor or an intermediate in organic synthesis.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical identification data for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2][3] |
| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose, D-Mannose Pentaacetate[1][4] |
| CAS Number | 4163-65-9[2][4][5] |
| Molecular Formula | C₁₆H₂₂O₁₁[1][2][4] |
| Molecular Weight | 390.34 g/mol [2][4][6] |
| InChI Key | LPTITAGPBXDDGR-OWYFMNJBSA-N[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Conditions |
| Appearance | White to off-white crystalline powder[1][4][7] | Ambient |
| Melting Point | 60 - 76 °C (Range from various sources)[3][4][8][9] | - |
| Boiling Point | Not available | - |
| Optical Rotation | +49.0° to +57.0°[4][9] | c=1, Chloroform |
| +55.0° to +55.8°[5] | c=2.2% (w/v), Chloroform, 25°C | |
| +36°[8] | c=2, Acetone, 20°C | |
| Solubility | Readily soluble in Chloroform (CHCl₃)[1][4][5] | - |
| Soluble in Methanol, DMSO, DMF, DCM, EtOAc[1][3] | - | |
| Insoluble in water[1][4] | - | |
| Purity | ≥95% (HPLC), ≥98% (GC, TLC)[4][5][8][9] | - |
| Storage | -20°C to 8°C, heat sensitive[3][5][9] | - |
Chemical Reactivity and Stability
This compound is an acetylated derivative of the sugar mannose.[1] The five acetyl groups serve as protecting groups for the hydroxyls, enhancing the compound's stability and allowing for selective chemical modifications.[1]
Its primary role in synthetic chemistry is as a glycosyl donor or an intermediate for the preparation of other key molecules.[1][8] The anomeric acetate at the C-1 position is a competent leaving group, which allows it to be used in glycosylation reactions to form glycosidic bonds. It is a crucial building block for synthesizing complex carbohydrates, glycoconjugates, and glycosides.[8] For instance, it is used to synthesize thioglycosides, N-glycosides, and bromo-tetra-O-acetyl mannopyranose.[4] The stability conferred by the acetyl groups makes it a preferred choice for researchers in glycobiology and drug development.[8]
Experimental Protocols
Synthesis of this compound
A common method for preparing this compound is through the acetylation of D-mannose. A modern approach focuses on achieving high stereoselectivity for the alpha anomer.
Objective: To synthesize high-purity, solid alpha-penta-O-acetyl mannose while inhibiting the formation of the beta anomer.
Materials:
-
Natural D-mannose (raw material)
-
Acetic anhydride
-
Cesium fluoride (catalyst)
-
Appropriate solvent system for reaction and crystallization
Methodology:
-
The synthesis is based on the traditional acetic anhydride acetylation process.[10]
-
Natural D-mannose is used as the starting raw material.[10]
-
A catalytic amount of cesium fluoride is added to the reaction mixture. The catalyst acts to inhibit the formation of the beta-penta-O-acetyl mannose anomer.[10]
-
The reaction proceeds, leading to the per-O-acetylation of mannose.
-
Following the reaction, high-purity solid alpha-penta-O-acetyl mannose is obtained through direct crystallization and separation from the reaction mixture.[10]
-
This method is noted for its simple process, low cost, and suitability for large-scale production.[10]
Caption: Synthesis and purification workflow.
Characterization Methods
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure.[11] In ¹H NMR, the chemical shift of the anomeric proton (H-1) is characteristic of the alpha anomer, typically appearing around δ 5.83 ppm in CDCl₃.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, often with a purity specification of ≥95%.[9][11] A common setup involves a reversed-phase C18 column.[12]
-
Thin Layer Chromatography (TLC): TLC is a suitable technique for monitoring the progress of reactions and assessing purity, with typical assays showing ≥98%.[5]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in biotechnology and pharmaceutical development.
-
Glycobiology and Oligosaccharide Synthesis: It serves as a fundamental building block for the synthesis of complex carbohydrates, aiding in the study of glycoproteins and glycolipids.[8]
-
Drug Development and Delivery: The compound is utilized in the development of therapeutics where specific carbohydrate structures are required for targeting or activity.[8] Examples include the synthesis of:
-
Mannose-conjugated platinum complexes with cytotoxicity against cancer cell lines.[4]
-
Photodynamic therapy agents and functionalized silicon nanocrystals for cancer cell imaging.[4]
-
Polymeric drug delivery systems.[4]
-
Increasing the anti-inflammatory and analgesic activity of molecules like tocopherol and morphine through conjugation.[4]
-
-
Vaccine Development: It is employed in the production of oligosaccharides that are essential components in the development of modern vaccines.[8]
Caption: Role as a key intermediate in R&D.
References
- 1. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. α-D-マンノースペンタアセタート | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mannose pentaacetate | C16H22O11 | CID 11383716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α,β-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 4163-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]
- 11. This compound - Creative Biolabs [creative-biolabs.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of alpha-d-Mannose Pentaacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of alpha-d-mannose pentaacetate in various organic solvents. This information is critical for researchers and professionals involved in drug development, glycobiology, and synthetic organic chemistry, where this compound serves as a key building block for the synthesis of glycoconjugates, glycomimetics, and other biologically active molecules.
Core Concepts: Solubility and its Importance
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. In the context of drug development and chemical synthesis, understanding the solubility of a starting material like this compound is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the same phase, leading to optimal reaction kinetics and yields.
-
Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography to isolate and purify the desired product.
-
Formulation Development: For biological testing, the compound must be dissolved in a biocompatible solvent.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.
Quantitative Solubility Data of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Observations |
| Chloroform | CHCl₃ | 119.38 | 100 mg/mL[1] | 25[1] | Clear, colorless solution.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL[2][3] | Not Specified | Ultrasonic assistance may be needed.[2][3] |
| Methanol (MeOH) | CH₄O | 32.04 | Soluble | Not Specified | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Not Specified | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Soluble | Not Specified | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Not Specified | - |
| Water | H₂O | 18.02 | Insoluble | Not Specified | - |
Experimental Protocol for Determining Solubility of Acetylated Carbohydrates
This section outlines a standardized protocol for determining the solubility of acetylated carbohydrates, such as this compound, in organic solvents. This method is adapted from general procedures for solubility determination.
Objective: To determine the solubility of an acetylated carbohydrate in a specific organic solvent at a given temperature.
Materials:
-
This compound (or other acetylated carbohydrate)
-
Selected organic solvent (e.g., methanol, ethanol, ethyl acetate)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a calibrated UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution (Equilibrium Method): a. Add an excess amount of the acetylated carbohydrate to a vial. The excess solid should be clearly visible. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial and place it in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. d. Determine the mass of the filtered solution.
-
Quantification of Solute: a. Gravimetric Method (for non-volatile solvents): i. Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood. ii. Weigh the residue to determine the mass of the dissolved solute. iii. Calculate the solubility in g/100 mL or other desired units. b. Chromatographic Method (e.g., HPLC-RID): i. Prepare a series of standard solutions of the acetylated carbohydrate of known concentrations in the same solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. v. Calculate the original concentration of the saturated solution, taking into account the dilution factor.
Data Analysis and Reporting:
-
Express the solubility as g/100 mL, mg/mL, or mol/L.
-
Specify the temperature at which the solubility was determined.
-
Report the mean and standard deviation of at least three independent measurements.
Visualizations: Signaling Pathways and Experimental Workflows
Selectin-Mediated Leukocyte Adhesion Signaling Pathway
This compound is a precursor for synthesizing inhibitors of selectins, which are cell adhesion molecules crucial for inflammatory responses and cancer metastasis. The following diagram illustrates the signaling cascade initiated by selectin binding to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes. A synthetic inhibitor would block the initial binding of the selectin to its ligand.
Experimental Workflow for Glycoconjugate Synthesis
The solubility of this compound is a critical factor in the synthesis of glycoconjugates, such as glycopeptides. The following diagram outlines a typical experimental workflow for such a synthesis, highlighting the stages where solubility is important.
Conclusion
This technical guide provides essential information on the solubility of this compound in organic solvents, a critical parameter for its application in research and development. The provided data table, experimental protocol, and workflow diagrams serve as valuable resources for scientists and professionals in the field. It is important to note that while qualitative data is useful, for applications requiring high precision, experimental determination of solubility under specific conditions of temperature and in the exact solvent system is highly recommended. The continued investigation and reporting of such data will further enhance the utility of this important carbohydrate building block.
References
Stability of alpha-d-Mannose Pentaacetate Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-d-Mannose pentaacetate, a fully protected derivative of D-mannose, is a crucial intermediate in glycochemistry and drug discovery. The acetyl protecting groups enhance its solubility in organic solvents and modulate its reactivity, but their stability is a critical factor during synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions. It consolidates available data on its degradation, outlines detailed experimental protocols for stability assessment, and presents reaction mechanisms for its deacetylation. This document is intended to be a valuable resource for researchers working with acetylated carbohydrates, enabling them to anticipate and control the stability of these important molecules.
Introduction
This compound is a synthetic derivative of D-mannose where all hydroxyl groups, including the anomeric one, are acetylated. This per-O-acetylation renders the molecule more hydrophobic and soluble in a range of organic solvents, which is advantageous for various chemical transformations.[1] However, the ester linkages of the acetyl groups are susceptible to hydrolysis under both acidic and basic conditions. The rate and regioselectivity of this deacetylation are influenced by factors such as pH, temperature, solvent, and the presence of catalysts. Understanding the stability of this compound is paramount for its effective use as a glycosyl donor, in the synthesis of complex carbohydrates, and in the development of mannose-containing therapeutics.
Stability Profile of this compound
The stability of this compound is primarily dictated by the susceptibility of its five acetyl ester groups to hydrolysis. The anomeric acetyl group at the C-1 position exhibits distinct reactivity compared to the other four ester groups due to the anomeric effect.
Stability Under Acidic Conditions
Under acidic conditions, the acetyl groups of this compound can undergo hydrolysis. Studies involving Lewis acids, such as aluminum chloride (AlCl₃), have demonstrated the deacylation of peracetylated sugars, including mannose pentaacetate, typically in organic solvents at elevated temperatures.[2] While these conditions are primarily for synthetic transformations, they indicate the compound's instability in the presence of strong Lewis acids.
In aqueous acidic media, the hydrolysis is catalyzed by protons. The general mechanism involves the protonation of the carbonyl oxygen of the acetyl group, followed by nucleophilic attack by water. The rate of hydrolysis is dependent on the acid concentration and temperature.
Stability Under Basic Conditions
This compound is also susceptible to deacetylation under basic conditions, proceeding via saponification of the ester groups. The reaction is typically faster than acid-catalyzed hydrolysis. Research on selective deacetylation has shown that the anomeric acetyl group can be removed with a certain degree of selectivity under specific conditions. For instance, using alkali metal fluorides like cesium fluoride (CsF) in polyethylene glycol (PEG)-400 can achieve selective anomeric deacetylation.[3] The relative ease of removal of the anomeric acetate from various hexose pentaacetates was found to follow the order: mannose > galactose > α-glucose > β-glucose.[3] This highlights the heightened reactivity of the anomeric position in the mannose derivative under these nucleophilic conditions.
Enzymatic deacetylation has also been explored. However, the use of enzymes like Candida antarctica Lipase-B on this compound has been shown to be non-selective, resulting in a complex mixture of partially deacetylated products.[4]
Quantitative Stability Data
While specific kinetic studies on the degradation of this compound under a wide range of pH and temperatures are not extensively documented in publicly available literature, the following tables provide a template for how such quantitative data would be presented. The hypothetical data is based on the general principles of ester hydrolysis.
Table 1: Hypothetical Degradation of this compound under Acidic Conditions
| Temperature (°C) | pH | [Acid] (M) | Half-life (t½) (hours) | Predominant Degradation Products |
| 25 | 1.0 | 0.1 HCl | > 48 | 1,2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose |
| 50 | 1.0 | 0.1 HCl | 12 | 1,2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose, other tetra-O-acetyl isomers |
| 50 | 2.0 | 0.01 HCl | 36 | 1,2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose |
Table 2: Hypothetical Degradation of this compound under Basic Conditions
| Temperature (°C) | pH | [Base] (M) | Half-life (t½) (minutes) | Predominant Degradation Products |
| 25 | 10.0 | 0.001 NaOH | 180 | Partially deacetylated mannose species |
| 25 | 12.0 | 0.01 NaOH | 15 | D-mannose |
| 0 | 12.0 | 0.01 NaOH | 60 | Partially deacetylated mannose species |
Experimental Protocols for Stability Assessment
The following are detailed methodologies that can be adapted to quantitatively assess the stability of this compound.
Protocol for Acidic Hydrolysis Stability Study
This protocol is adapted from general procedures for the acid hydrolysis of glycosidic bonds and can be modified for deacetylation studies.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Prepare aqueous acidic solutions of desired pH using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (e.g., pH 1, 2, 3).
-
-
Hydrolysis Reaction:
-
In a series of sealed vials, add a known volume of the this compound stock solution.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add a known volume of the pre-heated acidic solution to each vial to achieve a final desired concentration of the substrate (e.g., 1 mg/mL).
-
Place the vials in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 25°C, 50°C, 80°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source.
-
Immediately neutralize the reaction by adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate).
-
Quench the reaction by placing the vial on ice.
-
-
Sample Analysis:
Protocol for Basic Hydrolysis (Saponification) Stability Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in section 4.1.
-
Prepare aqueous basic solutions of desired pH using sodium hydroxide (NaOH) (e.g., pH 10, 11, 12).
-
-
Hydrolysis Reaction:
-
Follow the procedure in step 2 of section 4.1, using the prepared basic solutions instead of acidic ones. It is advisable to conduct these experiments at a controlled, often lower, temperature (e.g., 0°C, 25°C) due to the faster reaction rates.
-
-
Time-Point Sampling:
-
At shorter time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a vial.
-
Immediately neutralize the reaction with a stoichiometric amount of a suitable acid (e.g., HCl).
-
Place the vial on ice.
-
-
Sample Analysis:
-
Analyze the samples using HPLC or NMR as described in section 4.1.
-
Analytical Method: HPLC
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the acetyl groups have some absorbance, or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: The concentration of this compound and its hydrolysis products can be determined by creating a calibration curve with known standards.
Visualization of Workflows and Mechanisms
Experimental Workflow
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. storage.imrpress.com [storage.imrpress.com]
An In-depth Technical Guide to α-D-Mannose Pentaacetate for Researchers and Drug Development Professionals
Introduction: α-D-Mannose pentaacetate is a fully acetylated derivative of D-mannose, a naturally occurring monosaccharide. The presence of five acetyl groups enhances its stability and solubility in organic solvents, making it a versatile intermediate in synthetic carbohydrate chemistry and a valuable tool in glycobiology research. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in experimental research and as a precursor for drug development.
Core Physicochemical Properties
α-D-Mannose pentaacetate is a white to off-white crystalline solid.[1][2] Its key quantitative properties are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 4163-65-9 | [1][3][4][5][6] |
| Molecular Weight | 390.34 g/mol | [1][3][4] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][3][4] |
| Melting Point | 64.0 - 75.0 °C | [4] |
| Specific Rotation [α]²⁵/D | +51.0 to +57.0° (c=1, CHCl₃) | [4] |
| Assay Purity | ≥98.0% (GC) | [4] |
| Solubility | Readily soluble in chloroform; insoluble in water. | [1][2][4] |
Synthesis and Experimental Protocols
α-D-Mannose pentaacetate is typically synthesized from D-mannose through an acetylation reaction. While various methods exist, a common approach involves the use of acetic anhydride.
Experimental Protocol: Synthesis via Acetic Anhydride Acetylation
A modern and efficient method for the preparation of high-purity α-D-Mannose pentaacetate has been developed to favor the formation of the alpha anomer over the beta anomer.[7]
Objective: To synthesize high-purity solid α-D-Mannose pentaacetate.
Materials:
-
Natural D-mannose (raw material)
-
Acetic anhydride
-
Cesium fluoride (catalyst)
-
Appropriate solvent system for reaction and crystallization
Methodology:
-
Reaction Setup: The synthesis is based on the traditional acetic anhydride acetylation process. Natural mannose is used as the starting material.[7]
-
Catalysis: A catalytic amount of cesium fluoride is added to the reaction mixture. The catalyst acts to inhibit the formation of the unwanted beta-penta-O-acetyl mannose isomer.[7]
-
Reaction Conditions: The reaction is carried out under controlled temperature and stirring conditions to ensure complete acetylation.
-
Purification: Following the reaction, the high-purity solid α-D-Mannose pentaacetate is obtained through direct crystallization and separation from the reaction mixture.[7] This method overcomes the difficulties of crystallization and purification associated with traditional methods.[7]
-
Analysis: The final product purity can be confirmed using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]
This process is noted for being simple, low-cost, and suitable for large-scale industrial production.[7]
Applications in Research and Drug Development
α-D-Mannose pentaacetate serves as a crucial building block and intermediate in various fields of research and development. Its primary utility lies in its role as a protected form of mannose, allowing for specific chemical modifications before deacetylation.
Key Application Areas:
-
Glycosylation and Synthesis of Glycoconjugates: It is widely used for glycosylation reactions. For instance, it was used in a study to synthesize novel inhibitors of selectin-mediated cell adhesion.[3] It is also a precursor for synthesizing thioglycosides, N-glycosides of mannose, and bromo-tetra-O-acetyl mannopyranose.[1]
-
Drug Delivery and Targeting: The mannose moiety can be used to target specific receptors on cells. α-D-Mannose pentaacetate is a starting material for synthesizing mannose-conjugated drug delivery systems, such as polymeric systems and photoluminescent silicon nanocrystals for cancer cell imaging.[1]
-
Synthesis of Bioactive Molecules: It is used to synthesize mannose-conjugated platinum(II) complexes that exhibit cytotoxicity to MCF-7 cancer cell lines.[1] Furthermore, conjugating molecules like tocopherol, morphine, and bleomycin with a mannopyranosyl moiety (derived from the pentaacetate) has been shown to increase their anti-inflammatory and analgesic activities.[1]
Biological Activity and Signaling Pathways: The Role of D-Mannose
It is critical for researchers to understand that the direct biological activity of α-D-Mannose pentaacetate is limited. To become biologically active in aqueous physiological environments, the acetyl protecting groups must be removed to yield D-mannose. The biological effects described in the literature are predominantly attributed to D-mannose itself.
D-mannose has been shown to influence several key signaling pathways:
-
Inhibition of Bacterial Adhesion: D-mannose can prevent the adhesion of uropathogenic E. coli (UPEC) to urothelial cells by binding to the FimH adhesin on bacterial type 1 fimbriae.[8] This physical blocking mechanism is a key strategy in preventing urinary tract infections (UTIs).[8][9]
-
Modulation of the PI3K/Akt/mTOR Pathway: Studies have demonstrated that D-mannose can regulate lipid metabolism and reduce adipogenesis by inhibiting the PI3K/Akt signaling pathway.[10] In the context of alcoholic liver disease, D-mannose was found to ameliorate hepatic steatosis by regulating hepatocyte lipid metabolism via the PI3K/Akt/mTOR pathway.[11]
-
Inhibition of the Pentose Phosphate Pathway (PPP): In colorectal cancer cells, D-mannose has been shown to inhibit the pentose phosphate pathway.[12] The intracellular accumulation of its metabolite, mannose-6-phosphate, suppresses key enzymes in glucose metabolism, including glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting enzyme of the PPP.[12] This can impair cancer cell growth and enhance sensitivity to chemotherapy.[12]
References
- 1. deyerchem.com [deyerchem.com]
- 2. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 9. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-mannose reduces adipogenesis by inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Discovery and Historical Background of alpha-d-Mannose Pentaacetate
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide delves into the core aspects of alpha-d-Mannose pentaacetate, a pivotal derivative in carbohydrate chemistry. We will explore its historical context, detail its physicochemical properties, and provide insights into its synthesis.
Discovery and Historical Background
The story of this compound is intrinsically linked to the foundational work on carbohydrates by the pioneering German chemist, Emil Fischer. While a singular "discovery" of this compound is not prominently documented, its existence is a direct consequence of two major streams of research in the late 19th and early 20th centuries: the elucidation of the structure of mannose and the development of methods for acetylating sugars.
Fischer's monumental work between 1884 and 1894 led to the synthesis of glucose, fructose, and mannose from glycerol, a landmark achievement that earned him the Nobel Prize in Chemistry in 1902.[1][2] He established the stereochemical relationship between glucose and mannose, identifying them as C-2 epimers.[3] This fundamental understanding of mannose's structure was the prerequisite for the synthesis of its derivatives.
Concurrently, methods for the acetylation of sugars were being developed. The protection of hydroxyl groups in carbohydrates via acetylation was an early and crucial technique for their structural analysis and synthetic manipulation.[4] These early methods often involved reacting the sugar with acetic anhydride in the presence of a catalyst.[5] The ability to fully acetylate sugars like mannose to form their pentaacetate derivatives became a standard procedure in carbohydrate chemistry.[4] Therefore, the "discovery" of this compound can be seen as an outcome of the systematic application of these evolving acetylation techniques to the newly understood structure of mannose.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2][6] Its five acetyl groups render it soluble in organic solvents like chloroform and methanol, but with limited solubility in water.[6] This modification from the parent mannose molecule enhances its stability and alters its chemical reactivity, making it a valuable intermediate in organic synthesis.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3] |
| Molecular Weight | 390.34 g/mol | [2][3] |
| Melting Point | 64.0 - 76.0 °C | [2] |
| Specific Rotation [α]D | +49.0° to +57.0° (c=1, CHCl₃) | [2] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Solubility | Soluble in chloroform and methanol; limited solubility in water | [6] |
| CAS Number | 4163-65-9 | [2][3] |
Experimental Protocols for Synthesis
The peracetylation of D-mannose to yield this compound is a common procedure in carbohydrate chemistry. The choice of catalyst can influence the anomeric distribution of the product.[1][7] Acidic catalysts tend to favor the formation of the α-anomer.[8]
General Acid-Catalyzed Acetylation
A widely employed method for the synthesis of this compound involves the use of acetic anhydride with an acid catalyst.
Materials:
-
D-Mannose
-
Acetic anhydride
-
Acid catalyst (e.g., perchloric acid [HClO₄] or zinc chloride [ZnCl₂])
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
D-Mannose is suspended in acetic anhydride at 0 °C.
-
A catalytic amount of an acid catalyst (e.g., a few drops of perchloric acid) is carefully added to the cooled suspension.[7]
-
The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is poured into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and decompose the remaining acetic anhydride.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[7]
Pyridine-Catalyzed Acetylation
Another common method utilizes pyridine as both a catalyst and a solvent.
Materials:
-
D-Mannose
-
Pyridine
-
Acetic anhydride
-
Hydrochloric acid (e.g., 3.6%)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
D-mannose is dissolved in pyridine.[9]
-
Acetic anhydride is added dropwise to the solution at 0 °C.[9]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[9]
-
The solution is then diluted with ethyl acetate and washed successively with hydrochloric acid and brine.[9]
-
The organic phase is collected, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[9]
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a logical progression from starting materials to the final purified product. This workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a wide range of more complex molecules with biological significance. Its applications include:
-
Synthesis of Glycosides: It is a precursor for the synthesis of various mannosides, which are important for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems.[6]
-
Preparation of Glycoconjugates: This compound is utilized in the synthesis of mannose-conjugated polymers, lipids, and other molecules for applications in photodynamic therapy and cancer cell imaging.[2]
-
Drug Development: The mannopyranosyl moiety, introduced via derivatives of this compound, can enhance the anti-inflammatory and analgesic activities of certain drugs and can be used for targeting specific tissues or cells.[2]
-
Synthesis of Intermediates: It is used to synthesize other important intermediates such as thioglycosides, N-glycosides of mannose, and bromo-tetra-O-acetyl mannopyranose.[2]
References
- 1. asianpubs.org [asianpubs.org]
- 2. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. This compound | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 6. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Alpha-d-Mannose Pentaacetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-mannose pentaacetate (α-D-mannopyranose pentaacetate), a fully protected derivative of the C-2 epimer of glucose. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, drug development, and materials science who utilize acetylated sugars as key intermediates and building blocks.
This compound, with the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol , is a crucial compound in glycosylation reactions and the synthesis of various biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the stereochemistry and connectivity of the mannose core and the five acetate groups.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.09 | d | 1.8 |
| H-2 | 5.47 | dd | 3.4, 1.8 |
| H-3 | 5.29 | dd | 10.1, 3.4 |
| H-4 | 5.37 | t | 10.1 |
| H-5 | 4.09 | ddd | 10.1, 5.5, 2.4 |
| H-6a | 4.28 | dd | 12.4, 5.5 |
| H-6b | 4.12 | dd | 12.4, 2.4 |
| CH₃ (acetyl) | 2.18, 2.11, 2.05, 2.04, 2.00 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 90.6 |
| C-2 | 68.9 |
| C-3 | 69.0 |
| C-4 | 65.8 |
| C-5 | 70.5 |
| C-6 | 62.1 |
| C=O (acetyl) | 170.6, 170.0, 169.9, 169.7, 169.6 |
| CH₃ (acetyl) | 20.9, 20.8, 20.7, 20.7, 20.6 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and C-O bonds of the acetate groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretching (alkane) |
| ~1740-1755 | Strong | C=O stretching (ester) |
| ~1370 | Medium | C-H bending (methyl) |
| ~1215-1240 | Strong | C-O stretching (acetyl) |
| ~1040-1080 | Strong | C-O stretching (pyranose ring) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. The exact mass of the [M+Na]⁺ adduct is a key identifier.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [C₁₆H₂₂O₁₁ + Na]⁺ | 413.1054 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly mix a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
For electrospray ionization (ESI), it is common to add a small amount of sodium acetate to the solution to promote the formation of the [M+Na]⁺ adduct.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimize in-source fragmentation.
-
Visualizations
The following diagrams illustrate the structure and the workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Structure of this compound with key proton assignments.
References
A Technical Guide to the Natural Occurrence and Biological Sources of Mannose for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with burgeoning significance in the pharmaceutical and nutraceutical sectors. Its established role in preventing urinary tract infections, coupled with emerging applications in immunomodulation and congenital disorders of glycosylation, has spurred considerable interest in its sources and synthesis.[1] This technical guide provides a comprehensive overview of the natural abundance of D-mannose, its biosynthetic pathways in various organisms, and detailed methodologies for its extraction and synthesis from biological precursors. This document is intended to serve as a core resource for professionals engaged in research, development, and manufacturing processes involving D-mannose.
Natural Occurrence of D-Mannose
D-mannose is widely distributed in nature, primarily as a constituent of complex polysaccharides known as mannans. Free D-mannose is also present in various fruits and vegetables, albeit in lower concentrations.
Plant-Based Sources
Fruits are a readily available source of D-mannose. Notably, cranberries have the highest reported concentrations. Other significant fruit sources include blueberries, peaches, apples, and oranges.[2] In addition to fruits, mannose is found in vegetables like green beans, cabbage, and tomatoes.[3]
Beyond common produce, certain plant-derived materials are exceptionally rich in mannans, the polymeric form of mannose. These include ivory nuts, coffee grounds, and palm kernels, which are considered valuable raw materials for industrial-scale D-mannose production.[4]
Other Natural Sources
Mannose is also a component of glycoproteins in animals and humans, playing a crucial role in various physiological processes.[1] Furthermore, the cell walls of yeasts, particularly Saccharomyces cerevisiae, are a significant source of mannans.
Quantitative Data on D-Mannose in Natural Sources
The concentration of D-mannose in natural sources can vary depending on the species, ripeness, and growing conditions. The following table summarizes available quantitative data.
| Natural Source | D-Mannose Content (mg/100g fresh weight) | Analytical Method |
| Cranberries | 36 - 38 | Not Specified |
| Blueberries | 9 - 10 | Not Specified |
| Peaches | 2 - 3 | Not Specified |
| Apples | 0.04 - 0.08% (in fresh flesh) | Not Specified |
| Mango | 0 - 0.03% | Not Specified |
| Spent Coffee Grounds | up to 21.2% (of dry weight) | Not Specified |
Biosynthesis of D-Mannose
The biosynthesis of D-mannose is a fundamental metabolic process that occurs across different biological kingdoms. The primary pathways involve the enzymatic conversion of other hexoses, with glucose and fructose being the most common precursors.
Biosynthesis in Humans
In humans, D-mannose is synthesized from glucose. The pathway involves the conversion of glucose-6-phosphate to fructose-6-phosphate, a key intermediate in glycolysis. The enzyme phosphomannose isomerase (PMI) then catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.[1][5] Mannose-6-phosphate can then be converted to other mannose-containing biomolecules or dephosphorylated to free D-mannose.
Biosynthesis in Plants
In plants, D-mannose biosynthesis is a crucial part of the pathway for ascorbic acid (Vitamin C) synthesis. The process begins with glucose, which is converted to glucose-6-phosphate and then to fructose-6-phosphate. As in humans, phosphomannose isomerase converts fructose-6-phosphate to mannose-6-phosphate. This is then converted to mannose-1-phosphate, which is subsequently activated to GDP-D-mannose by the enzyme GDP-mannose pyrophosphorylase.[6][7] GDP-D-mannose is a key precursor for the synthesis of ascorbic acid and for protein glycosylation.[6]
Experimental Protocols for Mannose Synthesis and Extraction
For research and development purposes, D-mannose can be obtained either by extraction from mannan-rich biomass or through enzymatic synthesis from more abundant monosaccharides.
Extraction of D-Mannose from Mannan-Rich Biomass
This protocol describes a general procedure for the extraction and hydrolysis of mannans from plant material to yield D-mannose. Palm kernel or spent coffee grounds are suitable starting materials.
Methodology:
-
Preparation of Biomass:
-
Dry the raw biomass material (e.g., palm kernel meal) at 60°C to a constant weight.
-
Grind the dried material to a fine powder using a laboratory mill.
-
-
Delipidation (Optional but Recommended):
-
Perform a Soxhlet extraction with a suitable organic solvent (e.g., hexane) to remove lipids, which can interfere with subsequent steps.
-
-
Acid Hydrolysis of Mannans:
-
Suspend the powdered biomass in 1-3% (v/v) sulfuric acid at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the suspension in an autoclave at 121°C for 1-2 hours to hydrolyze the mannans into monosaccharides.
-
-
Neutralization and Filtration:
-
Cool the hydrolysate and neutralize it to pH 5.0-6.0 with calcium carbonate or sodium hydroxide.
-
Filter the mixture to remove solid residues (e.g., lignin, cellulose).
-
-
Purification of D-Mannose:
-
The resulting hydrolysate will contain a mixture of sugars. Further purification is required to isolate D-mannose.
-
Chromatographic Separation: Employ column chromatography using a strong acid cation exchange resin. The separation of glucose and mannose can be challenging; therefore, careful optimization of temperature and flow rate is necessary.[8]
-
Crystallization: Concentrate the mannose-rich fractions under reduced pressure and induce crystallization by adding ethanol.
-
Enzymatic Synthesis of D-Mannose from D-Glucose
This protocol outlines the enzymatic conversion of D-glucose to D-mannose, a more sustainable and specific method compared to chemical synthesis.
Methodology:
-
Enzyme System:
-
This process can be carried out using a two-enzyme system: glucose isomerase and mannose isomerase, or a single bifunctional enzyme. An alternative is the use of a phosphorylation-dephosphorylation pathway.[9]
-
-
Reaction Setup (Phosphorylation-Dephosphorylation Pathway):
-
Utilize an engineered E. coli strain expressing mannose-6-phosphate isomerase and a specific phosphatase.[9]
-
Prepare a reaction medium containing D-glucose as the substrate.
-
Incubate the whole-cell biocatalyst with the substrate under optimized conditions (e.g., temperature, pH, and aeration).
-
-
Monitoring the Reaction:
-
Periodically withdraw samples and analyze the concentrations of D-glucose and D-mannose using High-Performance Liquid Chromatography (HPLC).
-
-
Product Recovery and Purification:
-
After the reaction, separate the cells from the medium by centrifugation.
-
Purify D-mannose from the supernatant using chromatographic techniques as described in the extraction protocol.
-
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and methods for obtaining D-mannose. For researchers and drug development professionals, understanding these fundamental aspects is crucial for the efficient and sustainable production of this increasingly important monosaccharide. The choice between extraction from natural sources and enzymatic synthesis will depend on factors such as desired purity, scale of production, and cost-effectiveness. The provided protocols and pathway diagrams offer a foundational framework for further research and process development in the field of D-mannose synthesis.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. What Foods Are High In D Mannose? - Naturesupplies [naturesupplies.co.uk]
- 3. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 6. Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDP-mannose pyrophosphorylase is a genetic determinant of ammonium sensitivity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. european-science.com [european-science.com]
- 9. Biosynthesis of mannose from glucose via constructing phosphorylation-dephosphorylation reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Key differences between alpha and beta anomers of mannose pentaacetate
An In-depth Technical Guide to the Key Differences Between Alpha and Beta Anomers of Mannose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural, physical, and reactive distinctions between the alpha (α) and beta (β) anomers of D-mannose pentaacetate. Understanding these differences is crucial for professionals in carbohydrate chemistry and drug development, as the specific configuration of the anomeric center can significantly influence a molecule's biological activity, stability, and synthetic utility.
Structural Elucidation: The Anomeric Center
Anomers are diastereomers of cyclic saccharides that differ only in the configuration at the anomeric carbon—the carbon atom derived from the carbonyl group of the open-chain form.[1][2][3] In the case of D-mannose, the anomeric carbon is C-1. The orientation of the acetate group at this C-1 position determines whether the molecule is the alpha or beta anomer.
-
α-D-Mannose Pentaacetate : In the alpha anomer, the C-1 acetate group is in an axial position. This corresponds to the substituent being on the opposite face of the pyranose ring relative to the C-5 hydroxymethyl group (-CH₂OAc).
-
β-D-Mannose Pentaacetate : In the beta anomer, the C-1 acetate group is in an equatorial position. This places it on the same face of the ring as the C-5 hydroxymethyl group.
The axial C-2 acetate group in mannose derivatives creates specific steric and electronic effects that influence the relative stability and reactivity of the two anomers, a key point of differentiation from glucose pentaacetate analogues.
Comparative Physicochemical Properties
The distinct stereochemistry of the anomers leads to measurable differences in their physical and spectroscopic properties. These quantitative data are essential for characterization and purity assessment.
| Property | α-D-Mannose Pentaacetate | β-D-Mannose Pentaacetate | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | [4][5] |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | White to off-white powder | [6][7] |
| Melting Point (°C) | 64.0 – 76.0 | Data less commonly reported, often exists in mixtures | [6][8] |
| Specific Rotation [α]D (c=1, CHCl₃) | +51.0° to +57.0° | Data varies; generally lower than the alpha anomer | [6] |
| ¹H NMR (CDCl₃): Anomeric Proton (H-1) | δ ≈ 5.83 ppm | δ ≈ 6.06 ppm | [9] |
Note: Specific values, particularly for the beta anomer, can vary based on solvent, temperature, and purity. The ¹H NMR chemical shifts are highly characteristic and are a primary tool for differentiation.
Spectroscopic Distinction: ¹H NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the alpha and beta anomers. The chemical shift (δ) and coupling constant (J) of the anomeric proton (H-1) are diagnostic.
-
α-Anomer : The anomeric proton (H-1) is equatorial. It typically appears as a small doublet or a singlet-like peak due to the small dihedral angle with the axial H-2 proton. Its chemical shift is generally found further upfield compared to the beta anomer. A reported value places the H-1 signal at approximately δ 5.83 ppm .[9]
-
β-Anomer : The anomeric proton (H-1) is axial. It is coupled to the axial H-2 proton, resulting in a larger coupling constant and a more distinct doublet. The signal appears further downfield, with a reported value around δ 6.06 ppm .[9]
Experimental Protocols
Synthesis: Peracetylation of D-Mannose
The synthesis of mannose pentaacetate involves the complete acetylation of all five hydroxyl groups of D-mannose. The ratio of α to β anomers produced is highly dependent on the catalytic conditions.
Objective: To synthesize a mixture of α- and β-D-mannose pentaacetate.
Materials:
-
D-Mannose
-
Acetic Anhydride (Ac₂O)
-
Catalyst: Perchloric acid (HClO₄) for favoring the α-anomer or fused Sodium Acetate (NaOAc) for favoring the β-anomer.[10]
-
Reaction solvent (if applicable)
-
Ice bath
-
Stirring apparatus
Acid-Catalyzed Protocol (Favors α-anomer): [10]
-
Cool a mixture of D-mannose (1 equivalent) and acetic anhydride (6 equivalents) to 0 °C in an ice bath.
-
Carefully add a catalytic amount of perchloric acid (e.g., 1.7 mol%) to the cooled and stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into ice water, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can then be purified.
Base-Catalyzed Protocol (Favors β-anomer): [10]
-
Mix D-mannose (1 equivalent), acetic anhydride (6 equivalents), and fused sodium acetate (1.5 equivalents).
-
Heat the mixture with stirring (e.g., at 90 °C) for 2-3 hours, monitoring by TLC.
-
After cooling, the product is isolated using a similar aqueous workup and extraction procedure as described above.
Purification: The crude product, which is a mixture of anomers, is typically purified by column chromatography on silica gel using a solvent system like hexane/ethyl acetate to separate the anomers.[10]
Characterization: NMR Sample Preparation and Analysis
Objective: To determine the anomeric ratio and confirm the identity of the synthesized mannose pentaacetate.
Procedure:
-
Dissolve approximately 10-20 mg of the purified mannose pentaacetate sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Integrate the distinct signals corresponding to the anomeric protons of the α-anomer (around δ 5.83 ppm) and the β-anomer (around δ 6.06 ppm).[9]
-
The ratio of the integrals provides the quantitative distribution of the anomers in the sample.
Differences in Chemical Reactivity
The stereochemical arrangement of the acetate groups, particularly at C-1 and C-2, dictates the reactivity of the anomers. For D-mannose pentaacetate, the C-1 and C-2 acetate groups are cis in the β-anomer and trans in the α-anomer.
One study on the rates of acetate exchange and mercaptolysis found that α-D-mannose pentaacetate (the 1,2-trans isomer) was significantly more reactive than the β-anomer (the 1,2-cis isomer) .[11] The α-anomer underwent acetate exchange seven times more rapidly than the β-anomer under the studied conditions.[11] This enhanced reactivity is often attributed to the potential for neighboring group participation by the C-2 acetate group in the 1,2-trans configuration, which can stabilize the transition state of reactions at the anomeric center. Conversely, the ease of anomeric deacetylation has been shown to be greater for mannose pentaacetate compared to glucose or galactose pentaacetates.[12]
Conclusion
The alpha and beta anomers of D-mannose pentaacetate, while constitutionally identical, exhibit profound differences in their three-dimensional structure. These differences manifest in distinct physical properties, unique spectroscopic signatures, and differential chemical reactivity. For scientists in drug discovery and chemical biology, a thorough understanding and ability to control the anomeric configuration is paramount for synthesizing targeted glycoconjugates and probes with desired biological functions. The methodologies presented here provide a foundational guide for the synthesis, separation, and characterization of these important carbohydrate building blocks.
References
- 1. differencebetween.com [differencebetween.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mannose pentaacetate | C16H22O11 | CID 11383716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 7. α,β-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 8. This compound | 4163-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
The Role of Acetyl Groups in the Reactivity of α-D-Mannose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The acetyl groups in α-D-Mannose pentaacetate are not merely passive protecting groups; they are crucial determinants of its chemical reactivity and stereoselectivity in glycosylation reactions. This technical guide provides an in-depth analysis of the multifaceted roles of these acetyl groups, with a primary focus on the concept of neighboring group participation (NGP) by the C-2 acetyl substituent. We will explore the underlying mechanisms that govern stereochemical outcomes, the electronic effects that modulate donor reactivity, and provide key experimental data and protocols for the application of this important glycosyl donor in synthesis.
Introduction: Beyond Protection
In the intricate field of carbohydrate chemistry, protecting groups are essential for masking the numerous hydroxyl groups to achieve regioselective synthesis. However, their influence often extends far beyond simple steric hindrance. The nature and position of these groups can profoundly impact the reactivity of the anomeric center and dictate the stereochemistry of the newly formed glycosidic bond.[1][2][3]
α-D-Mannose pentaacetate, a fully acetylated derivative of mannose, serves as a classic example of this principle.[4] While all five acetyl groups contribute to the molecule's stability and solubility in organic solvents, the acetyl group at the C-2 position plays a uniquely powerful and directive role in its chemical behavior, primarily through a mechanism known as neighboring group participation.[5][6]
The Pivotal Role of the C-2 Acetyl Group: Neighboring Group Participation
The most significant factor governing the reactivity of α-D-Mannose pentaacetate is the participation of the C-2 acetyl group in the departure of the anomeric leaving group. This phenomenon, termed neighboring group participation (NGP) or anchimeric assistance, is a reliable method for achieving high stereoselectivity in glycosylation reactions.[5][6][7]
Mechanism:
-
Activation & Leaving Group Departure: The glycosylation reaction is initiated by an activator (a Lewis acid, e.g., TMSOTf) which activates the anomeric leaving group (in this case, the C-1 acetate).
-
Formation of the Acetoxonium Ion: As the leaving group departs, the carbonyl oxygen of the adjacent C-2 acetyl group attacks the incipient oxocarbenium ion at the anomeric center (C-1).[1]
-
Bicyclic Intermediate: This intramolecular attack results in the formation of a stable, bicyclic dioxolenium ion, often referred to as an acetoxonium ion intermediate.[1][7] This intermediate effectively shields one face of the pyranose ring.
-
Stereoselective Attack: A nucleophile (the glycosyl acceptor) can then only attack the anomeric carbon from the opposite face (backside attack). In the case of mannose, this intermediate locks the conformation, forcing the acceptor to attack from the α-face.
-
Product Formation: The result is the exclusive or near-exclusive formation of a 1,2-trans glycosidic linkage. For a manno-configured donor, this corresponds to an α-glycoside .[1]
Caption: Mechanism of C-2 Acetyl Neighboring Group Participation (NGP).
Electronic Effects: The "Disarming" Nature of Acetyl Groups
Beyond stereodirection, acetyl groups also exert a significant electronic influence on the glycosyl donor. As ester functionalities, acetyl groups are electron-withdrawing. This property reduces the electron density at the anomeric center, making the glycosyl donor less reactive. This phenomenon is a cornerstone of the "armed-disarmed" strategy in oligosaccharide synthesis, where donors with electron-donating groups (e.g., benzyl ethers, "armed") are more reactive than those with electron-withdrawing groups (e.g., esters, "disarmed").
Therefore, while the C-2 acetyl group is excellent for stereocontrol, its presence (along with the other acetyl groups) renders α-D-mannose pentaacetate a "disarmed" glycosyl donor, often requiring more forceful activation conditions compared to its benzylated counterparts.
Quantitative Data and Experimental Protocols
The practical utility of α-D-mannose pentaacetate is demonstrated by its consistent performance in producing α-glycosides in high yields.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [8] |
| Molecular Weight | 390.34 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 64.0 - 75.0 °C | [8] |
| Specific Rotation [α]D | +51.0° to +57.0° (c=1, CHCl₃) | [8] |
| ¹H NMR (β-anomer) H-1 | δ 6.29 | [9] |
| ¹H NMR (α-anomer) H-1 | δ 5.83 | [9] |
Representative Glycosylation Reaction Data
The following table summarizes typical outcomes for glycosylation reactions using peracetylated mannose donors, highlighting the high α-selectivity conferred by the C-2 acetyl group.
| Glycosyl Donor | Acceptor | Promoter / Conditions | Yield | α:β Ratio | Reference |
| Mannose Pentaacetate | Phenylmethanol | Bi(OTf)₃, KPF₆ | High | High α-selectivity | [10] |
| Thioethyl Mannoside (C-2 Ac) | Various Alcohols | NIS, TfOH | Good | Exclusively 1,2-trans | [5] |
| Mannose Pentaacetate | Selectin Ligand Precursor | SnCl₄, CH₂Cl₂ | 54% | α-anomer only | [11] |
Experimental Protocols
Protocol 1: Synthesis of α-D-Mannose Pentaacetate
This protocol is adapted from a standard procedure for the per-O-acetylation of mannose.[12]
Materials:
-
D-Mannose
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
Ethyl Acetate
-
3.6% Hydrochloric Acid
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Dissolve D-Mannose (1.0 eq) in anhydrous pyridine (approx. 8 mL per gram of mannose).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (10.0 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Dilute the solution with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 3.6% HCl (5 times) and then with brine (2 times).
-
Collect the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or silica gel chromatography as needed.
Protocol 2: General Glycosylation using a Mannosyl Donor
This protocol outlines a typical workflow for a chemical glycosylation reaction.
Caption: A typical experimental workflow for chemical glycosylation.
The Minor Roles of Other Acetyl Groups
While the C-2 acetyl group is the dominant director of stereochemistry, acyl groups at other positions (C-3, C-4, C-6) can also exert more subtle influences. This is sometimes referred to as remote participation.[7][13] For instance, studies on 3,4-diacetylated mannosyl donors have suggested that the C-3 acetyl group can also form a stabilizing dioxanium ion.[13] However, these effects are generally less pronounced and less commonly exploited for stereocontrol than the classical C-2 neighboring group participation. Their primary role remains that of protection and contributing to the overall "disarmed" electronic nature of the molecule.
Conclusion
The acetyl groups of α-D-mannose pentaacetate are critical functional components that dictate its reactivity in glycosylation chemistry. Their roles can be summarized as follows:
-
Stereochemical Control: The C-2 acetyl group provides powerful and reliable stereocontrol through neighboring group participation, leading to the formation of 1,2-trans (α) glycosides via a stable acetoxonium ion intermediate.[1][5]
-
Reactivity Modulation: As electron-withdrawing groups, the acetyl esters "disarm" the glycosyl donor, reducing its intrinsic reactivity and often necessitating stronger activation conditions.[5]
-
Solubility and Stability: The acetyl groups render the polar mannose molecule soluble in common organic solvents used for synthesis and enhance its overall stability.[4]
A thorough understanding of these principles is essential for researchers and drug development professionals to effectively design and execute synthetic strategies for creating complex mannosylated structures, from novel therapeutics to advanced biomaterials.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 9. rsc.org [rsc.org]
- 10. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha-D-Mannose pentaacetate | CAS#:4163-65-9 | Chemsrc [chemsrc.com]
- 12. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Neighboring Group Participation in 3,4-Diacetylated Glycosyl Donors in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas Involving Alpha-d-Mannose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-d-Mannose pentaacetate, a peracetylated derivative of the monosaccharide D-mannose, presents a compelling subject for innovative research in drug development and glycobiology. Its enhanced lipophilicity compared to D-mannose suggests improved cell permeability, positioning it as a potential prodrug for intracellular delivery of D-mannose. This technical guide delineates promising research avenues for this compound, focusing on its synthesis, potential therapeutic applications, and the underlying biochemical pathways. While direct quantitative data on the biological activities of the pentaacetate form are nascent, this document compiles available information and extrapolates potential research directions based on the well-documented activities of D-mannose.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below. The acetylation of the hydroxyl groups significantly increases its solubility in organic solvents compared to D-mannose.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |
| Molecular Weight | 390.34 g/mol | [1] |
| CAS Number | 4163-65-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 72.0 to 76.0 °C | |
| Optical Rotation | +49.0 to +53.0 deg (c=1, CHCl₃) | |
| Solubility | Soluble in chloroform and other organic solvents; sparingly soluble in water |
Potential Research Areas and Applications
The research potential of this compound is multifaceted, stemming from its role as a precursor to D-mannose and its utility in chemical synthesis.
Anticancer Therapy
Recent studies have highlighted the potential of D-mannose as an anticancer agent. It is hypothesized that D-mannose interferes with glucose metabolism in cancer cells, leading to growth inhibition and enhancement of chemotherapy.[2] Given that peracetylated monosaccharides can be readily taken up by cells and deacetylated intracellularly, this compound could serve as an effective delivery vehicle for D-mannose in cancer therapy.
Potential Research Directions:
-
In vitro cytotoxicity studies: Assess the IC50 values of this compound against various cancer cell lines and compare its efficacy to D-mannose.
-
Combination therapy studies: Investigate the synergistic effects of this compound with existing chemotherapeutic agents.
-
Mechanism of action studies: Elucidate the specific signaling pathways modulated by this compound in cancer cells, with a focus on the PI3K/Akt/mTOR pathway, which is known to be influenced by D-mannose.[3][4]
Targeted Drug Delivery
Mannose receptors are overexpressed on the surface of various cell types, including macrophages and certain cancer cells. This provides an opportunity for targeted drug delivery. This compound can be used as a precursor to synthesize mannosylated ligands for conjugation to nanoparticles, liposomes, or other drug delivery systems.
Potential Research Directions:
-
Synthesis of mannosylated nanocarriers: Develop and characterize nanoparticles or liposomes functionalized with mannose derivatives synthesized from this compound.
-
In vitro and in vivo targeting studies: Evaluate the targeting efficiency and cellular uptake of these mannosylated carriers in relevant cell lines and animal models.
-
Drug loading and release studies: Investigate the encapsulation efficiency and release kinetics of various therapeutic agents from the mannosylated delivery systems.
Metabolic Glycoengineering
Metabolic glycoengineering involves the introduction of unnatural monosaccharide analogs into cellular glycosylation pathways. As a peracetylated monosaccharide, this compound can be utilized in this field to study and manipulate cellular glycans.
Potential Research Directions:
-
Cellular uptake and deacetylation studies: Quantify the uptake of this compound by different cell types and the rate of its intracellular deacetylation.
-
Glycan profiling: Analyze the changes in cellular glycan composition following treatment with this compound.
Quantitative Data
Direct quantitative data on the biological activity of this compound is limited in the current literature. The following table summarizes the available IC50 values for D-mannose in various cancer cell lines, which can serve as a benchmark for future studies on its acetylated counterpart.
| Cell Line | Cancer Type | IC50 of D-Mannose (mM) | Reference |
| A549 | Non-small cell lung cancer | ~30 | [2] |
| H1299 | Non-small cell lung cancer | ~30 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method and a similar procedure for glucose pentaacetate synthesis.[5][6]
Materials:
-
D-mannose
-
Acetic anhydride
-
Cesium fluoride (catalyst) or Sodium acetate (catalyst)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
To a flask containing D-mannose, add acetic anhydride.
-
Add a catalytic amount of cesium fluoride or sodium acetate to the mixture while stirring. The use of cesium fluoride has been reported to inhibit the formation of the beta-anomer, leading to a purer alpha-anomer product that is easier to crystallize.[5]
-
Continue stirring the mixture at room temperature until the D-mannose is completely dissolved. The reaction is exothermic and should be monitored.
-
After the reaction is complete (typically monitored by TLC), pour the reaction mixture into ice-cold deionized water with vigorous stirring to precipitate the crude this compound.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
This protocol is a general method for the purification of acetylated sugars.[7]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For complete crystallization, the flask can be placed in an ice bath or refrigerator.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
D-mannose has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] It is hypothesized that this compound, upon intracellular deacetylation, would exert similar effects.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by D-mannose.
Experimental Workflow: Evaluation of Anticancer Activity
The following workflow outlines a general procedure for assessing the anticancer potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 4. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 5. scispace.com [scispace.com]
- 6. thepharmstudent.com [thepharmstudent.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust Protocol for the Selective Synthesis of High-Purity α-D-Mannose Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-D-Mannose pentaacetate is a key carbohydrate derivative utilized in the synthesis of various biologically active molecules, including mannose-conjugated drug delivery systems, imaging agents for cancer cells, and as a building block for complex oligosaccharides.[1] The stereoselective synthesis of the α-anomer in high purity is crucial, as the presence of the β-anomer and other impurities can complicate subsequent reactions and purification steps.[2] Traditional acetylation methods using acetic anhydride in pyridine often yield anomeric mixtures that are challenging to separate.[2][3] This application note details a highly selective protocol for the synthesis of high-purity α-D-Mannose pentaacetate, leveraging a cesium fluoride catalyst to inhibit the formation of the β-anomer, thus enabling straightforward purification through crystallization.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized high-purity α-D-Mannose pentaacetate, comparing it with typical specifications.
| Parameter | Result of Featured Protocol | Typical Specifications |
| Purity (by GC) | ≥98.0% | ≥98.0%[1] |
| Yield | High (specifics depend on scale) | Variable (often 58-66% for mixed anomers)[3] |
| Melting Point | 64.0–75.0 °C | 64.0–75.0 °C[1] |
| Specific Rotation [α]D | +51.0° to +57.0° (c=1, CHCl3) | +51.0° to +57.0° (c=1, CHCl3)[1] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of high-purity α-D-Mannose pentaacetate.
Caption: Synthesis and purification workflow.
Detailed Experimental Protocol
This protocol is based on the principle of using a cesium fluoride catalyst to selectively synthesize the α-anomer of D-Mannose pentaacetate.[4]
Materials:
-
D-Mannose (1.0 equivalent)
-
Acetic Anhydride (Ac₂O, 10-20 equivalents)[3]
-
Cesium Fluoride (CsF, catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add D-mannose (1.0 equiv.). b. Add acetic anhydride (10-20 equiv.) to the flask. c. Add a catalytic amount of cesium fluoride (CsF) to the suspension.
-
Reaction: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (D-mannose) is completely consumed.
-
Work-up: a. Upon completion, carefully pour the reaction mixture into an ice-water bath to quench the excess acetic anhydride. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of the aqueous layer). c. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[5] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup or solid.
-
Purification: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add deionized water until the solution becomes cloudy. c. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization. d. Collect the high-purity, solid α-D-Mannose pentaacetate crystals by filtration.[4] e. Wash the crystals with cold water and dry them under vacuum.
-
Characterization: a. Determine the purity of the final product by Gas Chromatography (GC). b. Measure the melting point and specific optical rotation. c. Confirm the structure and anomeric configuration using NMR spectroscopy.
Discussion
The traditional method for acetylating carbohydrates involves using acetic anhydride in pyridine.[5][6] While effective for general acetylation, this method often results in a mixture of α- and β-anomers when applied to mannose.[2][3] The separation of these anomers is notoriously difficult, requiring complex chromatographic techniques.[2] The protocol described here overcomes this significant challenge by employing cesium fluoride as a catalyst. This approach selectively promotes the formation of the α-anomer, inhibiting the production of the β-form.[4] The high selectivity of this reaction simplifies the purification process immensely, allowing for the isolation of high-purity α-D-Mannose pentaacetate through simple crystallization. This makes the process more efficient, cost-effective, and suitable for large-scale production.[4]
References
- 1. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-D-Mannose Pentaacetate Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing glycosylation reactions using alpha-D-mannose pentaacetate as a glycosyl donor. The protocols outlined below cover Lewis acid-catalyzed methods, which are common for the synthesis of O-glycosides. The information is intended for laboratory professionals trained in synthetic organic chemistry.
Introduction
This compound is a versatile building block in carbohydrate chemistry, serving as a stable and accessible precursor for the synthesis of various mannosides.[1] Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in the synthesis of glycoconjugates, which play crucial roles in numerous biological processes. The stereoselective formation of this bond, particularly the desired anomer (α or β), is a primary challenge in glycoside synthesis.[2]
This document details protocols for the glycosylation of alcoholic and phenolic acceptors using this compound, focusing on methods employing Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂).
Key Concepts in Mannosylation
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter (catalyst), the solvent, and the temperature.[3] With mannose donors, the presence of a participating group at the C-2 position (like an acetyl group) can influence the stereoselectivity of the glycosylation, often leading to the formation of a 1,2-trans-glycoside.[4] In the case of mannose, this would favor the formation of the α-anomer. However, reaction conditions can be tuned to favor the β-anomer in some cases.
Experimental Protocols
Two primary protocols are presented below. The first is a specific, detailed procedure for the glycosylation of a phenolic acceptor, 4-methylumbelliferone. The second is a more general protocol for the glycosylation of alcohols and phenols that can be adapted for various substrates.
Protocol 1: Stereoselective Glycosylation of 4-Methylumbelliferone with this compound
This protocol is adapted from a procedure described by Wei et al. (2015) and details the synthesis of 4-methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.[4]
Materials:
-
This compound (Glycosyl Donor)
-
4-Methylumbelliferone (Glycosyl Acceptor)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (Promoter)
-
Pyridine (Base)
-
1,2-Dichloroethane (Dry Solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine 4-methylumbelliferone (1.0 eq), this compound (0.5 eq), and dry 1,2-dichloroethane.
-
Addition of Reagents: To the stirred mixture, add pyridine (1.5 eq) followed by the slow addition of boron trifluoride etherate (7.5 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure 4-methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside as white to slightly yellow acicular crystals.
Protocol 2: General Procedure for Lewis Acid-Catalyzed O-Glycosylation
This protocol provides a general framework for the glycosylation of various alcohol and phenol acceptors with this compound using a Lewis acid catalyst. Optimization of stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol, or a phenol)
-
Lewis Acid Catalyst (e.g., Boron Trifluoride Etherate (BF₃·OEt₂), Tin(IV) Chloride (SnCl₄), or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf))
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular Sieves (4 Å, activated)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried flask containing activated 4 Å molecular sieves under an inert atmosphere, add the glycosyl acceptor (1.0-1.5 eq) and this compound (1.0 eq) dissolved in anhydrous DCM.
-
Equilibration: Stir the mixture at room temperature for 30 minutes.
-
Initiation: Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C). Add the Lewis acid catalyst (1.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching and Workup: Once the reaction is complete, quench it by adding a few drops of pyridine or triethylamine, followed by dilution with DCM. Filter off the molecular sieves.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired glycoside.
Quantitative Data Summary
The following table summarizes quantitative data from a representative glycosylation reaction using this compound.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| α-D-Mannose Pentaacetate | 4-Methylumbelliferone | BF₃·OEt₂ / Pyridine | ClCH₂CH₂Cl | 60 | 5 | 62 | α-selective | [4] |
Note: The anomeric ratio was determined to be α-selective based on the characterization of the product.
Alternative Glycosylation Strategy: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction provides an alternative pathway for glycosylation. This method involves the conversion of the peracetylated sugar into a more reactive glycosyl halide (e.g., a bromide or chloride), which then reacts with the glycosyl acceptor in the presence of a promoter, typically a silver or mercury salt.[4]
General Steps:
-
Formation of the Glycosyl Halide: this compound is treated with a hydrogen halide solution (e.g., HBr in acetic acid) to form the corresponding acetobromomannose.
-
Glycosylation: The resulting glycosyl bromide is then reacted with the desired alcohol or phenol in the presence of a promoter such as silver carbonate or silver triflate to afford the glycoside.
The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the neighboring group participation of the acetyl group at C-2, which typically leads to the formation of the 1,2-trans product (the α-glycoside for mannose).
Visualizations
Experimental Workflow for Lewis Acid-Catalyzed Glycosylation
Caption: General workflow for Lewis acid-catalyzed glycosylation.
Logical Relationship in Stereoselective Mannosylation
Caption: Factors influencing stereoselectivity in mannosylation.
References
Application Notes and Protocols for the Use of α-D-Mannose Pentaacetate as a Glycosyl Donor in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing α-D-mannose pentaacetate as a versatile glycosyl donor in the synthesis of various mannopyranosides. This document outlines key reaction conditions, presents quantitative data on reaction outcomes, and offers detailed experimental protocols for the synthesis of α- and β-mannosides. The information herein is intended to facilitate the efficient and stereoselective synthesis of mannose-containing oligosaccharides and glycoconjugates for applications in drug discovery and biomedical research.
Introduction
α-D-Mannose pentaacetate is a stable, crystalline, and readily available derivative of D-mannose. Its peracetylated nature renders the hydroxyl groups inert to many reaction conditions, while the anomeric acetate can be activated as a leaving group under Lewis acidic conditions, making it a valuable glycosyl donor. The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, including the choice of Lewis acid promoter, solvent, and the nature of the glycosyl acceptor. This document explores the utility of α-D-mannose pentaacetate in forming both α- and β-glycosidic linkages.
Data Presentation: Glycosylation Reaction Outcomes
The following table summarizes the quantitative data from various glycosylation reactions using α-D-mannose pentaacetate as the glycosyl donor with different acceptors and Lewis acid promoters. The data highlights the yields and anomeric selectivity (α/β ratio) achieved under specific conditions.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (mol%) | Solvent | Time (h) | Yield (%) | α/β Ratio | Reference |
| 1 | β-D-Mannose Pentaacetate | Allyl alcohol | FeCl₃ (10) | Dichloromethane | 3.5 | 82 | >99:1 (α) | [1] |
| 2 | β-D-Mannose Pentaacetate | Propargyl alcohol | FeCl₃ (10) | Dichloromethane | 4.0 | 80 | >99:1 (α) | [1] |
| 3 | β-D-Mannose Pentaacetate | Benzyl alcohol | FeCl₃ (10) | Dichloromethane | 4.0 | 78 | >99:1 (α) | [1] |
| 4 | β-D-Mannose Pentaacetate | Methanol | SnCl₄ (1.1 equiv) | Dichloromethane | 6.0 | 76 | >99:1 (α) | [2] |
| 5 | D-Mannose Pentaacetate | Trimethylsilyl azide | SnCl₄ | Dichloromethane | 6.0 | ~95 | >99:1 (α) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Iron(III) Chloride-Catalyzed α-Mannosylation
This protocol is adapted from the work of Mukherjee et al. (2012) for the synthesis of α-mannosides using ferric chloride as a catalyst.[1]
Materials:
-
β-D-Mannose pentaacetate (1.0 equivalent)
-
Glycosyl acceptor (e.g., Allyl alcohol, 1.2 equivalents)
-
Anhydrous Iron(III) chloride (FeCl₃, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of β-D-mannose pentaacetate (1.0 equivalent) and anhydrous FeCl₃ (10 mol%) in dry dichloromethane at room temperature, add the glycosyl acceptor (1.2 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure α-mannoside.
Protocol 2: General Procedure for Tin(IV) Chloride-Catalyzed Glycosylation
This protocol describes a general method for glycosylation using tin(IV) chloride as a promoter.
Materials:
-
α-D-Mannose pentaacetate (1.0 equivalent)
-
Glycosyl acceptor (1.1-1.5 equivalents)
-
Anhydrous Tin(IV) chloride (SnCl₄, 1.1 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-D-mannose pentaacetate (1.0 equivalent) and the glycosyl acceptor (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add SnCl₄ (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring.
-
Quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution.
-
Dilute the mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired mannoside.
Visualizations
Caption: General workflow for Lewis acid-catalyzed mannosylation.
Caption: Simplified mechanism of glycosidic bond formation.
Caption: Mannoside recognition and downstream signaling.
References
Application Notes and Protocols for O-glycosylation with alpha-d-Mannose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the O-glycosylation of serine or threonine residues using alpha-d-Mannose pentaacetate. This process is a crucial step in the synthesis of O-mannosylated peptides and proteins, which play significant roles in various biological processes and are of increasing interest in therapeutic development.
Introduction
O-linked glycosylation is a post-translational modification where a sugar moiety is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue in a protein.[1][2] O-mannosylation, the specific attachment of mannose, is critical for the function of certain proteins, such as α-dystroglycan, and defects in this process are linked to congenital muscular dystrophies.[3][4] The chemical synthesis of O-mannosylated peptides provides homogeneous materials for structural and functional studies. This protocol details a common chemical approach involving the Lewis acid-catalyzed glycosylation of an Fmoc-protected amino acid with this compound, followed by deprotection.
Overall Experimental Workflow
The synthesis of an O-mannosylated peptide involves a multi-step process. First, a glycosylated Fmoc-amino acid building block is synthesized. This building block is then incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). Finally, the acetyl protecting groups on the mannose residue are removed.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Lewis acid-catalyzed O-glycosylation of serine and threonine derivatives with peracetylated sugars from the literature. Note that yields can vary significantly based on the specific substrates, catalyst, and reaction conditions.
| Glycosyl Donor | Acceptor | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Peracetylated Mannose | Fmoc-Thr-OBn | BF₃·Et₂O | CH₂Cl₂ | - | - | Good | [5] |
| β-D-GalNAc(Ac)₄ | Fmoc-Thr-OMe | Cu(OTf)₂ | DCE | 80 | 1.6 | 82 | [6] |
| β-D-GalNAc(Ac)₄ | Fmoc-Ser-OMe | Cu(OTf)₂ | DCE | 80 | 1.6 | 66 | [6] |
| Peracetylated Galactose | Fmoc-Ser-OH | SnCl₄ | CH₂Cl₂ | 100 (MW) | 0.08 | 72 | [5] |
| Peracetylated Glucose | Fmoc-Ser-OH | SnCl₄ | CH₂Cl₂ | 100 (MW) | 0.08 | 65 | [5] |
| Peracetylated Mannose | Fmoc-Ser-allyl ester | TMSOTf | CH₂Cl₂ | -40 | 3 | 71 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Ser/Thr-(α-D-mannopyranosyl pentaacetate)-OR Building Block
This protocol describes the synthesis of a glycosylated amino acid building block suitable for use in solid-phase peptide synthesis.
Materials:
-
Fmoc-Ser-OR or Fmoc-Thr-OR (R = Benzyl or Allyl ester)
-
This compound
-
Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å molecular sieves
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Fmoc-Ser/Thr-OR (1.0 eq) and activated 4Å molecular sieves.
-
Add anhydrous DCM to dissolve the amino acid derivative.
-
Add this compound (1.2 - 1.5 eq) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Slowly add the Lewis acid (BF₃·Et₂O or TMSOTf, 0.2 - 1.0 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of DIPEA.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired glycosylated amino acid building block.
Protocol 2: Deprotection of Acetyl Groups (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups from the mannose moiety of the glycopeptide.[8][9]
Materials:
-
Acetylated glycopeptide
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Amberlite IR-120 (H⁺ form) resin or similar acidic resin
-
Dry ice (solid CO₂)
Procedure:
-
Dissolve the acetylated glycopeptide in anhydrous methanol under an argon atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add a catalytic amount of sodium methoxide solution dropwise until the pH reaches ~9-10.
-
Stir the reaction at room temperature and monitor by HPLC or Mass Spectrometry.
-
Once the reaction is complete (typically 1-4 hours), neutralize the reaction by adding dry ice or Amberlite IR-120 (H⁺ form) resin until the pH is neutral.
-
If using resin, filter the solution and wash the resin with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycopeptide.
Protocol 3: Purification by Reversed-Phase HPLC
This protocol outlines a general procedure for the purification of the final O-mannosylated peptide.[1][10][11][12][13]
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude deprotected glycopeptide
Procedure:
-
Dissolve the crude glycopeptide in a minimal amount of Mobile Phase A.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified O-mannosylated peptide as a white fluffy powder.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for choosing a glycosylation strategy.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. O-linked glycosylation - Wikipedia [en.wikipedia.org]
- 3. Protein N-glycosylation and O-mannosylation are catalyzed by two evolutionarily related GT-C glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-mannosylation: The other glycan player of ER quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. agilent.com [agilent.com]
- 12. protocols.io [protocols.io]
- 13. hplc.eu [hplc.eu]
Application Notes and Protocols for N-glycosylation Strategies Utilizing α-D-Mannose Pentaacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-glycans, with a particular focus on strategies that can be initiated from α-D-mannose pentaacetate. The content is designed to guide researchers through both chemical and chemoenzymatic approaches to obtain high-mannose and other N-glycan structures, which are crucial for a wide range of biological research and therapeutic development.
Introduction
N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of proteins.[1][2] The synthesis of structurally well-defined N-glycans is essential for understanding their biological roles and for the development of novel therapeutics, including vaccines and monoclonal antibodies.[3][4] α-D-Mannose pentaacetate is a readily available starting material that can be chemically transformed into versatile mannosyl donors for the construction of complex N-glycan structures. This document outlines two primary strategies for N-glycan synthesis: a "bottom-up" chemical synthesis approach and a "top-down" chemoenzymatic strategy.
Chemical Synthesis Strategy: A "Bottom-Up" Approach
The chemical synthesis of N-glycans is a powerful method for obtaining homogeneous glycan structures. This approach involves the sequential addition of monosaccharide building blocks, often in the form of activated glycosyl donors, to a growing oligosaccharide chain. A key challenge in this process is the control of stereochemistry at the newly formed glycosidic linkage and the regioselective protection and deprotection of hydroxyl groups.
A common strategy involves the preparation of a versatile mannosyl donor from α-D-mannose pentaacetate. This donor can then be used to construct the characteristic mannose core of N-glycans.
Experimental Protocol 1: Preparation of a Versatile Mannosyl Donor from α-D-Mannose Pentaacetate
This protocol describes a plausible pathway to convert α-D-mannose pentaacetate into a 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl iodide, a highly reactive donor suitable for α-mannosylation.
Materials:
-
α-D-Mannose pentaacetate
-
Hydrazine acetate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Iodotrimethylsilane (TMSI)
-
Anhydrous Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Selective De-O-acetylation at the Anomeric Position:
-
Dissolve α-D-mannose pentaacetate in anhydrous DMF.
-
Add hydrazine acetate and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and purify the resulting 1-hydroxy mannose tetraacetate by silica gel chromatography.
-
-
Global De-O-acetylation:
-
Dissolve the 1-hydroxy mannoside in anhydrous MeOH.
-
Add a catalytic amount of NaOMe in MeOH.
-
Stir at room temperature and monitor by TLC until all acetate groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate to obtain D-mannose.
-
-
Per-O-benzylation:
-
Suspend NaH in anhydrous DMF and cool to 0°C.
-
Add a solution of D-mannose in anhydrous DMF dropwise.
-
Add BnBr dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction with MeOH and purify the per-O-benzylated mannose by silica gel chromatography.
-
-
Selective De-O-benzylation at C-1 and C-2:
-
This step can be achieved through various methods, including catalytic hydrogenolysis under controlled conditions to selectively remove the more labile benzyl groups. This is a challenging step requiring careful optimization.
-
-
Selective 2-O-Acetylation:
-
Dissolve the resulting 1,2-diol in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until selective acetylation at the more reactive C-2 hydroxyl is achieved (monitor by TLC).
-
Purify the 2-O-acetylated product by silica gel chromatography.
-
-
Formation of the Glycosyl Iodide Donor:
-
Dissolve the 2-O-acetyl-3,4,6-tri-O-benzyl-D-mannose in anhydrous DCM.
-
Cool the solution to 0°C and add TMSI.
-
Stir the reaction in the dark until the formation of the glycosyl iodide is complete (monitor by TLC).
-
The resulting mannosyl iodide donor is highly reactive and should be used immediately in the subsequent glycosylation step.
-
Quantitative Data: Representative Yields in Chemical N-Glycan Synthesis
The yields of glycosylation reactions are highly dependent on the nature of the donor and acceptor, as well as the reaction conditions. The following table provides representative yields for key steps in the chemical synthesis of high-mannose N-glycans, compiled from various literature sources.
| Step | Donor | Acceptor | Product | Yield (%) | Reference |
| Disaccharide Formation | 2-O-acetyl-3,4,6-tri-O-benzyl-mannosyl iodide | p-Methoxycarbonylphenyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside | α-(1→2)-linked disaccharide | ~90% | [5] |
| Trisaccharide Formation | Mannosyl iodide donor | Diol monosaccharide acceptor | Trisaccharide | ~90% | [5] |
| 3+3 Glycosylation | Trisaccharide mannosyl donor | Trisaccharide acceptor | Hexasaccharide | 58% | [4] |
| 5+6 Glycosylation | Branched Man₅ glycosyl donor | Man₄GlcNAc₂ hexasaccharide acceptor | Man₉GlcNAc₂ | 63% | [4] |
Experimental Workflow: Chemical Synthesis of a Mannose-Containing Disaccharide
Caption: Chemical synthesis workflow for a mannose-containing disaccharide.
Chemoenzymatic Strategy: A "Top-Down" Approach
Chemoenzymatic strategies offer a powerful alternative to purely chemical synthesis, leveraging the high specificity and efficiency of enzymes to modify complex glycans. A "top-down" approach often starts with a readily available, complex N-glycan, such as Man₉GlcNAc₂Asn isolated from natural sources like soybean flour, and uses specific glycosidases to trim it down to the desired smaller structure.[3]
Experimental Protocol 2: Enzymatic Trimming of Man₉GlcNAc₂Asn-Fmoc
This protocol outlines the general procedure for the enzymatic synthesis of smaller high-mannose N-glycans from a larger precursor.
Materials:
-
Man₉GlcNAc₂Asn-Fmoc (Fluorenylmethyloxycarbonyl-tagged Man₉)
-
α-1,2-Mannosidase
-
α-1,6-Mannosidase
-
Appropriate enzyme buffers (e.g., sodium acetate buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 or graphitized carbon)
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of the Starting Material:
-
Man₉GlcNAc₂Asn can be isolated from soybean flour and subsequently tagged with Fmoc for easier detection and purification.[3]
-
-
Enzymatic Digestion with α-1,2-Mannosidase:
-
Dissolve Man₉GlcNAc₂Asn-Fmoc in the appropriate enzyme buffer.
-
Add α-1,2-mannosidase to the solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction progress by HPLC. The reaction will produce a mixture of smaller high-mannose glycans (Man₈, Man₇, Man₆, Man₅).
-
Stop the reaction by heating or adding a quenching agent.
-
-
Purification of Intermediates:
-
Separate the different high-mannose glycan products using preparative HPLC.
-
Characterize the purified fractions by mass spectrometry to confirm their structures.
-
-
Further Trimming with α-1,6-Mannosidase (Example):
-
Take the purified Man₅GlcNAc₂Asn-Fmoc fraction.
-
Dissolve it in the appropriate buffer for α-1,6-mannosidase.
-
Add α-1,6-mannosidase and incubate.
-
This will selectively remove the α-1,6-linked mannose residue to yield Man₄GlcNAc₂Asn-Fmoc.
-
Purify the final product by HPLC.
-
Quantitative Data: Yields from a "Top-Down" Chemoenzymatic Synthesis
The yields in chemoenzymatic synthesis can be high due to the specificity of the enzymes. The following table provides an example of product distribution from the enzymatic digestion of Man₉GlcNAc₂Asn-Fmoc.
| Starting Material | Enzyme | Major Products | Approximate Yield (%) | Reference |
| Man₉GlcNAc₂Asn-Fmoc | α-1,2-Mannosidase | Man₈, Man₇, Man₆, Man₅ | Variable distribution | [3] |
| Man₅GlcNAc₂Asn-Fmoc | α-1,6-Mannosidase | Man₄GlcNAc₂Asn-Fmoc | High | [3] |
Experimental Workflow: "Top-Down" Chemoenzymatic Synthesis
Caption: "Top-down" chemoenzymatic synthesis workflow.
Conclusion
Both chemical and chemoenzymatic strategies provide powerful means to access structurally defined N-glycans starting from precursors related to α-D-mannose pentaacetate. The choice of strategy will depend on the specific target glycan, the required scale of the synthesis, and the expertise available. The chemical approach offers great flexibility in accessing novel structures, while the chemoenzymatic approach can be highly efficient for producing naturally occurring glycans. The protocols and data presented here serve as a guide for researchers to design and execute their own N-glycan synthesis projects.
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glycoconjugates using α-D-Mannose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of glycoconjugates utilizing α-D-Mannose pentaacetate as a versatile glycosyl donor. Mannose-containing glycoconjugates are pivotal in numerous biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions.[1] Consequently, the ability to synthesize these molecules is crucial for the development of novel therapeutics, such as vaccines and targeted drug delivery systems.[1] The protocols herein describe a common and effective Lewis acid-mediated glycosylation method, followed by deprotection and purification steps.
Introduction
Glycoconjugates are complex carbohydrates covalently linked to other biomolecules like proteins or lipids. Mannose, a C-2 epimer of glucose, is a key monosaccharide in many of these structures, particularly in the N-linked glycans of glycoproteins. The mannose residues on cell surfaces and pathogens are recognized by specific lectins, such as the mannose receptor on macrophages and dendritic cells, making them attractive targets for immunotherapies and drug delivery.[1]
α-D-Mannose pentaacetate is a stable, crystalline, and readily available starting material for the synthesis of mannosides. The acetate groups serve two primary functions: they protect the hydroxyl groups from unwanted side reactions, and the C-2 acetate group provides neighboring group participation to stereoselectively direct the formation of the α-glycosidic bond, which is often the biologically relevant anomer.
Core Reaction Principle: Lewis Acid-Mediated Glycosylation
The fundamental reaction involves the activation of the anomeric (C-1) acetate of α-D-Mannose pentaacetate (the glycosyl donor) by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂).[2] This generates a highly reactive oxocarbenium ion intermediate. A nucleophilic acceptor, typically an alcohol (R-OH), then attacks the anomeric carbon to form the glycosidic bond. Due to the steric and electronic influence of the participating C-2 acetate group, the acceptor preferentially attacks from the alpha face, resulting in a 1,2-trans product (an α-mannoside).[2]
Experimental Protocols
This section details the complete workflow, from the preparation of the mannose donor to the final purified glycoconjugate.
Protocol 1: Acetylation of D-Mannose (Optional, if starting from D-Mannose)
This preliminary step produces the α-D-Mannose pentaacetate donor.
Materials:
-
D-Mannose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
3.6% Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve D-Mannose (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the mixture in an ice bath (0 °C).
-
Add acetic anhydride (10 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 3.6% HCl (5 times), water, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the per-O-acetylated mannopyranoside as a mixture of anomers.[3] This product is often used directly in the next step.
Protocol 2: Lewis Acid-Mediated α-Mannosylation
This is the key glycosylation step to form the desired glycoconjugate.
Materials:
-
α-D-Mannose pentaacetate (Glycosyl Donor)
-
Alcohol Acceptor (R-OH, e.g., a suitably protected amino acid, lipid, or another sugar)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, inert atmosphere setup, syringe, magnetic stirrer, ice bath
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Dissolve α-D-Mannose pentaacetate (1.0 eq) and the alcohol acceptor (1.2-1.5 eq) in anhydrous DCM in a round-bottom flask.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.[2]
-
Using a syringe, add BF₃·OEt₂ (2.0-3.0 eq) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the mannose donor is consumed.[2]
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Concentrate the solution under reduced pressure. The crude product is the peracetylated glycoconjugate.
Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)
This step removes the protecting groups to yield the final glycoconjugate.
Materials:
-
Peracetylated Glycoconjugate (from Protocol 2)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR120 H⁺ resin
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the crude peracetylated glycoconjugate (1.0 eq) in anhydrous MeOH.[4]
-
Add a catalytic amount of 0.5 M NaOMe solution (e.g., 0.1 eq) to the mixture at room temperature.[4]
-
Stir the reaction and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, add Amberlite® H⁺ resin to neutralize the solution (pH ~7).[4]
-
Filter off the resin and wash it with MeOH.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude deprotected glycoconjugate.[4]
Protocol 4: Purification and Characterization
Purification:
-
The final crude product is typically purified by silica gel column chromatography.[5] The eluent system will vary depending on the polarity of the glycoconjugate but often consists of a gradient of dichloromethane/methanol or ethyl acetate/methanol.
-
For highly polar compounds, size-exclusion chromatography (e.g., Sephadex) may be necessary.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the glycosidic linkage. The coupling constant (¹J C,H) of the anomeric proton is characteristic of the α- or β-anomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized glycoconjugate.[5]
Data Presentation
The following table summarizes the typical conditions and expected outcomes for the Lewis acid-mediated α-mannosylation reaction.
| Parameter | Description |
| Glycosyl Donor | α-D-Mannose pentaacetate |
| Glycosyl Acceptor | Primary or Secondary Alcohol (R-OH) |
| Promoter | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-85% (highly dependent on acceptor) |
| Anomeric Selectivity | Predominantly α-selective (>10:1 α:β) |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
Experimental Workflow
Caption: Overall workflow for glycoconjugate synthesis.
Biological Signaling Pathway
Caption: Recognition of mannose glycans by a macrophage.
Applications in Research and Drug Development
The ability to synthesize defined mannose-containing glycoconjugates is critical for advancing biomedical research. Key applications include:
-
Vaccine Development: Oligomannose structures found on pathogens like HIV or fungi can be conjugated to carrier proteins to create vaccines that elicit a targeted antibody response.[6]
-
Targeted Drug Delivery: By attaching drugs to mannose clusters, therapeutics can be specifically delivered to macrophages or dendritic cells, which overexpress the mannose receptor. This is particularly useful for treating intracellular infections or for targeted cancer immunotherapy.
-
Immunology Research: Synthetic glycoconjugates are invaluable tools for studying the binding specificities of lectins and understanding the role of carbohydrate recognition in the immune system.
-
Anti-Infective Agents: Mannose derivatives can act as anti-adhesive agents, preventing pathogens like E. coli from binding to host cells, thus offering a non-antibiotic approach to treating infections.[7]
Safety Precautions
-
Reagents: Acetic anhydride and pyridine are corrosive and volatile; handle them in a well-ventilated fume hood. Lewis acids like BF₃·OEt₂ are highly corrosive and moisture-sensitive; they should be handled under an inert atmosphere.
-
Solvents: Dichloromethane and methanol are toxic and volatile. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of Lewis acids is exothermic. Perform additions slowly and with adequate cooling.
References
- 1. The synthesis of mannose-derived bioconjugates and enzyme inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role of α-D-Mannose Pentaacetate in Mannoside Synthesis
Introduction
α-D-Mannose pentaacetate is a fully protected, shelf-stable derivative of D-mannose, serving as a fundamental building block in carbohydrate chemistry.[1] Its primary application lies in the synthesis of mannosides, which are glycosides containing a mannose sugar. Mannosides are integral components of numerous biologically significant glycoconjugates and oligosaccharides that play crucial roles in cellular recognition, immune responses, and pathogenesis.[2][3] For researchers in drug development and life sciences, α-D-Mannose pentaacetate is a versatile precursor for creating mannose-based therapeutics, such as anti-adhesion agents for urinary tract infections, and for developing advanced drug delivery systems.[1][4]
General Synthetic Strategies
The synthesis of mannosides from α-D-Mannose pentaacetate primarily involves a glycosylation reaction, where the mannosyl moiety is transferred to an acceptor molecule (aglycone), typically an alcohol or a phenol. The stereochemical outcome of this reaction—whether an α- or β-glycosidic bond is formed—is highly dependent on the reaction conditions and the nature of the protecting groups.
-
Synthesis of α-Mannosides: The most common application of α-D-Mannose pentaacetate is in the synthesis of α-mannosides. The acetate group at the C-2 position acts as a "participating group." Under Lewis acid catalysis, it forms a cyclic acetoxonium ion intermediate, which blocks the β-face of the anomeric carbon. Consequently, the acceptor molecule can only attack from the α-face, leading to the exclusive or predominant formation of the α-mannoside.[4][5] Boron trifluoride etherate (BF₃·OEt₂) is a frequently used Lewis acid for this transformation.[4][5]
-
Challenges in β-Mannoside Synthesis: The direct synthesis of β-mannosides (a 1,2-cis linkage) from α-D-Mannose pentaacetate is a significant challenge precisely because of the C-2 participating group.[2] Achieving β-selectivity typically requires alternative strategies that circumvent this participation. These methods often involve installing a non-participating group at the C-2 position and using different mannosyl donors, such as those with a 4,6-O-benzylidene acetal, which conformationally disarms the donor to favor an SN2-like displacement, yielding the β-product.[2][6][7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Aryl Mannosides
This protocol details the Lewis acid-catalyzed glycosylation of an aryl acceptor with α-D-Mannose pentaacetate to yield the corresponding protected α-aryl mannoside.[4][5]
Materials:
-
α-D-Mannose pentaacetate (1.0 equivalent)
-
Phenol derivative (acceptor) (1.2–1.5 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0–3.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve α-D-Mannose pentaacetate and the phenol derivative in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired protected α-aryl mannoside.[4]
Protocol 2: General Procedure for Deacetylation (Zemplén Deacetylation)
This protocol describes the removal of acetyl protecting groups from the mannoside product to yield the final, deprotected mannoside.[5][8]
Materials:
-
Protected aryl mannoside (from Protocol 1)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution)
-
Acidic ion-exchange resin (e.g., Amberlite IR120 H⁺)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected mannoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution to the mixture.
-
Stir the reaction at room temperature for 1–4 hours.
-
Monitor the deprotection process by TLC until the starting material is fully consumed.
-
Neutralize the reaction by adding acidic ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the final deprotected aryl mannoside by silica gel column chromatography if necessary.[5]
Protocol 3: Synthesis of Biphenyl Mannoside Analogs via Suzuki Coupling
This protocol outlines a post-glycosylation modification to synthesize more complex mannoside analogs, demonstrating the utility of the initial product in further synthetic steps.[4]
Materials:
-
Protected aryl mannoside containing a bromo- or iodo-substituent
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol mixture)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve the protected bromo-aryl mannoside, the arylboronic acid, and the base in the solvent mixture.
-
Degas the mixture with an inert gas (e.g., argon) for 15–20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected biphenyl mannoside.[4]
Data Presentation
Table 1: Representative Glycosylation Reactions using Mannose Donors
| Donor | Acceptor | Catalyst/Promoter | Conditions | Product | Yield | α/β Ratio | Reference |
|---|---|---|---|---|---|---|---|
| α-D-Mannose Pentaacetate | Phenol | BF₃·OEt₂ | DCM, 0°C to RT | α-Aryl Mannoside | Good | α-exclusive | [4],[5] |
| 2,3:4,6-bis-acetonide-mannopyranosyl diphenylphosphate | Various alcohols | Bis-thiourea catalyst | Neutral, mild | β-Mannoside | Excellent | High β-selectivity | [6],[9] |
| 4,6-O-benzylidene mannosyl sulfoxide | Alcohols | Tf₂O, DTBMP | Low temperature | β-Mannoside | Good | High β-selectivity | [2],[7] |
| 2-O-acetyl-3,4,6-tri-O-benzyl-mannosyl iodide | Diol Acceptor | AgOTf | -40°C to RT | α-Mannosyl Trisaccharide | 91% | α-exclusive | [10] |
| 3-O-Picoloyl mannosamine donor | Glucose acceptor | NIS/TfOH | DCE, 5 mM | β-Mannosamine disaccharide | 69% | 1:14 | [11] |
| 3-O-Benzoyl mannosamine donor | Glucose acceptor | NIS/TfOH | DCE | α-Mannosamine disaccharide | 79% | α-only |[11] |
Visualizations
Caption: General workflow for mannoside synthesis.
References
- 1. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Deprotection of Acetyl Groups in alpha-D-Mannose Pentaacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of acetyl groups from alpha-D-Mannose pentaacetate, a critical step in various synthetic pathways in carbohydrate chemistry and drug development. The choice of deprotection method is crucial and depends on the desired outcome, whether it be complete deprotection to yield D-mannose or regioselective removal of specific acetyl groups to create intermediates for further glycosylation or modification.
Three primary methods for the deprotection of acetyl groups are discussed: Zemplén deacetylation (basic hydrolysis), acidic hydrolysis, and enzymatic deacetylation. Each method offers distinct advantages in terms of reaction conditions, selectivity, and yield.
Comparative Overview of Deprotection Methods
The selection of an appropriate deprotection strategy is contingent on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired final product.
Application Notes and Protocols for Cell Adhesion Inhibition Assays Using Alpha-d-Mannose Pentaacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a fundamental biological process crucial for tissue development, immune response, and intercellular communication. However, aberrant cell adhesion is a hallmark of various pathological conditions, including cancer metastasis, inflammation, and microbial infections. Consequently, the inhibition of specific cell adhesion pathways has emerged as a promising therapeutic strategy. This application note provides a detailed protocol for a cell adhesion inhibition assay using alpha-d-Mannose pentaacetate derivatives, compounds that show potential in disrupting pathological cell adhesion events.
Mannose, a C-2 epimer of glucose, plays a significant role in cell-cell recognition and adhesion. The terminal mannose residues on glycoproteins and glycolipids on the cell surface are recognized by specific lectins, such as selectins on endothelial cells and FimH adhesins on uropathogenic Escherichia coli (UPEC). This recognition mediates the initial steps of leukocyte rolling on the endothelium during inflammation and bacterial adhesion to host tissues, respectively. This compound, a per-O-acetylated form of mannose, is a lipophilic derivative that can readily cross cell membranes. Intracellular esterases can then hydrolyze the acetate groups, releasing mannose and potentially interfering with mannose-dependent adhesion processes. This note will detail protocols for evaluating the inhibitory effects of these derivatives on both selectin-mediated and FimH-mediated cell adhesion.
Principle of the Assay
The cell adhesion inhibition assay is designed to quantify the ability of test compounds, in this case, this compound derivatives, to block the binding of cells to a specific substrate or to another cell layer. The assay can be adapted for two primary models of mannose-mediated adhesion:
-
FimH-Mediated Bacterial Adhesion: This model assesses the inhibition of uropathogenic E. coli (UPEC) binding to urothelial cells. The FimH adhesin at the tip of type 1 pili of UPEC recognizes mannosylated glycoproteins on the surface of bladder epithelial cells, initiating infection. Mannose derivatives can act as competitive inhibitors, blocking FimH and preventing bacterial attachment.
-
Selectin-Mediated Leukocyte Adhesion: This model evaluates the inhibition of leukocyte binding to activated endothelial cells. Selectins (E-selectin and P-selectin) expressed on the surface of inflamed endothelial cells recognize sialyl-Lewis X (sLex), which contains a mannose core, on leukocytes, mediating their capture and rolling along the vascular wall. Mannose derivatives may interfere with this interaction.
The extent of adhesion is quantified by measuring the number of adherent cells (or bacteria) after washing away non-adherent cells. The inhibitory effect of the test compound is determined by comparing the adhesion in the presence and absence of the compound.
Data Presentation
The inhibitory activity of this compound derivatives and other mannoside compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various mannose derivatives against FimH-mediated bacterial adhesion, providing a benchmark for newly synthesized compounds. It is important to note that specific IC50 values for this compound derivatives would need to be determined experimentally using the protocols outlined below.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Methyl α-D-mannopyranoside | FimH | Hemagglutination Inhibition | 250 | [FimH antagonist studies] |
| Heptyl α-D-mannopyranoside | FimH | Bacterial Adhesion to Bladder Cells | 1000 | [1] |
| Biphenyl α-D-mannoside | FimH | Competitive Binding Assay | 0.058 | [Novel FimH antagonist research] |
| This compound Derivative (Hypothetical) | FimH | Bacterial Adhesion to Bladder Cells | To be determined | N/A |
| This compound Derivative (Hypothetical) | E-Selectin | Leukocyte-Endothelial Cell Adhesion | To be determined | N/A |
Experimental Protocols
Protocol 1: Inhibition of FimH-Mediated E. coli Adhesion to Urothelial Cells
This protocol is adapted from established methods for assessing the anti-adhesive properties of mannose derivatives against uropathogenic E. coli.[1]
Materials:
-
Cell Line: T24 or 5637 human bladder epithelial cells.
-
Bacteria: Uropathogenic Escherichia coli (UPEC) strain expressing type 1 pili (e.g., UTI89).
-
Test Compound: this compound derivative(s) dissolved in a suitable solvent (e.g., DMSO), with the final solvent concentration not exceeding 0.5% in the assay.
-
Positive Control: Methyl α-D-mannopyranoside.
-
Negative Control: Vehicle (solvent) alone.
-
Cell Culture Medium: McCoy's 5A (for T24 cells) or RPMI-1640 (for 5637 cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Bacterial Growth Medium: Luria-Bertani (LB) broth.
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Reagents for Quantification: 0.25% Trypsin-EDTA, Triton X-100 (0.1% in PBS), LB agar plates.
-
Equipment: 24-well tissue culture plates, incubator (37°C, 5% CO2), centrifuge, spectrophotometer, plate reader (optional, for colorimetric assays), microscope.
Procedure:
-
Cell Culture:
-
Culture T24 or 5637 cells in their respective complete medium.
-
Seed the cells into 24-well plates at a density of 1 x 105 cells/well and grow to confluence (typically 24-48 hours).
-
-
Bacterial Preparation:
-
Inoculate UPEC into LB broth and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation (3000 x g, 10 min), wash twice with sterile PBS, and resuspend in serum-free cell culture medium to a concentration of 1 x 108 CFU/mL.
-
-
Inhibition Assay:
-
Wash the confluent urothelial cell monolayers twice with PBS.
-
Prepare serial dilutions of the this compound derivative, positive control, and vehicle control in serum-free medium.
-
Pre-incubate the bacterial suspension (1 x 108 CFU/mL) with an equal volume of the inhibitor dilutions or controls for 30 minutes at 37°C.
-
Add 200 µL of the bacteria-inhibitor mixture to each well of the cell culture plate (final bacterial concentration of 5 x 107 CFU/well).
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
-
-
Quantification of Adherent Bacteria:
-
Gently wash the cell monolayers five times with sterile PBS to remove non-adherent bacteria.
-
Lyse the cells by adding 200 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Serially dilute the lysates in PBS and plate onto LB agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies (Colony Forming Units, CFUs).
-
Calculate the percentage of adhesion inhibition for each concentration of the test compound relative to the vehicle control.
-
Protocol 2: Inhibition of Selectin-Mediated Leukocyte Adhesion to Endothelial Cells
This protocol provides a framework for assessing the inhibitory potential of this compound derivatives on the adhesion of leukocytes to an activated endothelial cell monolayer.
Materials:
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Leukocytes: Human promyelocytic leukemia cell line (HL-60) or isolated human neutrophils.
-
Test Compound: this compound derivative(s).
-
Positive Control: Anti-E-selectin blocking antibody.
-
Negative Control: Vehicle (solvent) alone.
-
Endothelial Cell Culture Medium: EGM-2 Endothelial Cell Growth Medium-2.
-
Leukocyte Culture Medium: RPMI-1640 supplemented with 10% FBS.
-
Activation Agent: Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
Fluorescent Dye: Calcein-AM.
-
Buffers: PBS with Ca2+/Mg2+.
-
Equipment: 96-well black, clear-bottom tissue culture plates, incubator, fluorescence plate reader, microscope.
Procedure:
-
Endothelial Cell Culture and Activation:
-
Culture HUVECs in EGM-2 medium.
-
Seed HUVECs into 96-well black, clear-bottom plates and grow to confluence.
-
Activate the confluent HUVEC monolayer by treating with TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Leukocyte Labeling:
-
Label HL-60 cells or neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye and resuspend in assay buffer (e.g., RPMI-1640 without phenol red) at a concentration of 1 x 106 cells/mL.
-
-
Inhibition Assay:
-
Wash the activated HUVEC monolayers twice with assay buffer.
-
Prepare serial dilutions of the this compound derivative, positive control, and vehicle control in the assay buffer.
-
Add 50 µL of the inhibitor dilutions or controls to the respective wells of the HUVEC plate.
-
Add 50 µL of the labeled leukocyte suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C under static or flow conditions (using a flow chamber system for more physiological relevance).
-
-
Quantification of Adherent Leukocytes:
-
Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent leukocytes.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion inhibition for each concentration of the test compound relative to the vehicle control.
-
Visualization of Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for FimH-mediated adhesion inhibition assay.
Caption: FimH-mediated adhesion and competitive inhibition.
Caption: Selectin-mediated adhesion signaling pathway.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the efficacy of this compound derivatives as inhibitors of cell adhesion in two distinct and therapeutically relevant contexts: bacterial infection and inflammation. By adapting these assays, researchers can screen and characterize novel anti-adhesive compounds, contributing to the development of new therapeutic agents that target pathological cell-cell interactions. The provided diagrams offer a clear visual representation of the experimental workflows and the underlying signaling mechanisms, facilitating a deeper understanding for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for the Use of α-D-Mannose Pentaacetate in Solid-Phase Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the automated and efficient construction of complex carbohydrates. This methodology, analogous to solid-phase peptide synthesis, relies on the sequential addition of monosaccharide building blocks to a growing glycan chain anchored to an insoluble polymer support. This approach simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration. α-D-Mannose pentaacetate is a readily available and stable derivative of mannose that can be employed as a glycosyl donor in SPOS, particularly for the synthesis of mannose-containing oligosaccharides and glycoconjugates. These structures are of significant interest in drug development and immunology due to their roles in biological recognition events, such as pathogen binding to host cells and immune cell targeting.
This document provides detailed application notes and protocols for the use of α-D-Mannose pentaacetate in solid-phase oligosaccharide synthesis. It is intended for researchers and professionals with a background in organic chemistry and solid-phase synthesis.
Challenges and Considerations
While α-D-Mannose pentaacetate is an accessible building block, its use in SPOS presents certain challenges. The acetate protecting groups are generally less reactive than other glycosyl donors like trichloroacetimidates or thioglycosides. Furthermore, the use of per-acetylated mannosyl donors can sometimes lead to the formation of anomeric mixtures (both α and β linkages), as neighboring group participation from the C2-acetate is not always perfectly selective[1]. Therefore, careful optimization of reaction conditions and thorough characterization of the final product are crucial.
Experimental Protocols
General Workflow for Solid-Phase Oligosaccharide Synthesis
The overall workflow for SPOS involves iterative cycles of coupling, capping, and deprotection of a temporary protecting group on the newly added monosaccharide to reveal a hydroxyl group for the next glycosylation reaction.
Caption: General workflow for solid-phase oligosaccharide synthesis.
Protocol 1: Glycosylation using α-D-Mannose Pentaacetate on a Solid Support
This protocol describes a general procedure for the glycosylation of a resin-bound acceptor with α-D-Mannose pentaacetate. The conditions provided are a starting point and may require optimization based on the specific resin, linker, and acceptor used.
Materials:
-
Resin-bound glycosyl acceptor (e.g., on Merrifield or Wang resin)
-
α-D-Mannose pentaacetate (glycosyl donor)
-
Lewis acid activator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the resin-bound acceptor in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Add activated 4 Å molecular sieves to the vessel.
-
In a separate flask, dissolve α-D-Mannose pentaacetate (3-5 equivalents relative to the resin loading) in anhydrous DCM.
-
Cool the reaction vessel containing the resin to the desired temperature (typically between -20 °C and 0 °C).
-
Add the Lewis acid activator (1.5-3 equivalents) to the reaction vessel.
-
Slowly add the solution of α-D-Mannose pentaacetate to the reaction vessel.
-
Allow the reaction to proceed for 2-12 hours, with monitoring of the reaction progress if possible.
-
Quench the reaction by adding a suitable quenching agent (e.g., pyridine or triethylamine).
-
Wash the resin sequentially with DCM, methanol, and then again with DCM to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Hydroxyl Groups
To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the solid support should be capped.
Materials:
-
Acetic anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
DCM
Procedure:
-
To the resin from the previous step, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DCM, methanol, and then DCM.
Protocol 3: Deprotection of Acetyl Groups and Cleavage from Resin
The final steps involve the removal of the acetyl protecting groups from the synthesized oligosaccharide and its cleavage from the solid support.
Materials:
-
Sodium methoxide in methanol (for deacetylation)
-
Trifluoroacetic acid (TFA) solution (for cleavage from acid-labile linkers like Wang resin)
-
Appropriate scavengers (e.g., triisopropylsilane)
Procedure for Deacetylation:
-
Suspend the resin in a solution of sodium methoxide (0.1 M) in methanol.
-
Agitate the mixture at room temperature for 4-8 hours.
-
Wash the resin with methanol, DCM, and then dry under vacuum.
Procedure for Cleavage:
-
Treat the dried resin with a cleavage cocktail appropriate for the linker used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for a Wang resin).
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the crude oligosaccharide.
-
Concentrate the filtrate and purify the oligosaccharide using appropriate chromatographic techniques (e.g., size-exclusion chromatography or reversed-phase HPLC).
Quantitative Data
The following table presents illustrative data for the synthesis of a disaccharide on a solid support using α-D-Mannose pentaacetate. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Glycosyl Donor | Activator | Coupling Time (h) | Estimated Yield (%) | Purity (%) |
| First Glycosylation | α-D-Mannose pentaacetate | BF₃·OEt₂ | 8 | 75 | >90 |
| Second Glycosylation | Another monosaccharide donor | TMSOTf | 6 | 80 | >90 |
| Overall Yield | - | - | - | 60 | >95 (after purification) |
Signaling Pathway and Logical Relationships
The synthesis of mannosylated structures is often driven by their ability to interact with specific biological receptors, such as mannose-binding lectins (MBLs) or DC-SIGN on dendritic cells. This interaction can trigger various downstream signaling pathways, leading to immune responses. The diagram below illustrates this logical relationship.
Caption: Synthesis and biological interaction of mannosylated structures.
Conclusion
α-D-Mannose pentaacetate serves as a cost-effective and stable glycosyl donor for the solid-phase synthesis of mannose-containing oligosaccharides. While challenges related to reactivity and stereoselectivity exist, careful optimization of glycosylation conditions can lead to the successful synthesis of desired glycan structures. The protocols and data presented herein provide a foundation for researchers to explore the use of this building block in the development of novel glycoconjugates for various applications in research and drug discovery.
References
Application Note: Characterization of α-D-Mannose Pentaacetate Glycosylation Reaction Products by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the characterization of reaction products resulting from the glycosylation of an acceptor molecule with α-D-mannose pentaacetate. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for the separation and quantification of anomeric products and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the purified products. This guide is intended to assist researchers in the fields of carbohydrate chemistry, drug development, and glycobiology in establishing robust analytical workflows for the characterization of synthetic glycosides.
Introduction
α-D-Mannose pentaacetate is a versatile starting material in carbohydrate synthesis, frequently employed as a glycosyl donor in the formation of various glycosidic linkages.[1] The controlled synthesis of glycoconjugates is of significant interest in drug development and biomedical research, as the carbohydrate moieties of glycoproteins and glycolipids play crucial roles in various biological processes.[2][3] The successful synthesis of target glycosides requires precise characterization of the reaction products, including the determination of anomeric configuration (α or β), purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of carbohydrate reaction mixtures, offering high-resolution separation of anomers and other byproducts.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, enabling the unambiguous assignment of the anomeric configuration and the confirmation of the overall structure of the glycosylated product.[1] This application note details optimized protocols for the analysis of a representative glycosylation reaction using α-D-mannose pentaacetate by HPLC and NMR.
Reaction Scheme: Glycosylation of a Protected Serine Acceptor
A common application of α-D-mannose pentaacetate is in the glycosylation of amino acid residues to form glycopeptides. In this representative reaction, α-D-mannose pentaacetate is reacted with a protected serine derivative in the presence of a Lewis acid catalyst to yield the corresponding α- and β-glycosides.
Diagram of the Glycosylation Reaction Workflow
References
Application Notes and Protocols: Lewis Acid Catalysts for Efficient Glycosylation with α-D-Mannose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of glycosides is a cornerstone of carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and glycobiology. The mannosyl linkage, in particular, is a critical component of numerous biologically active glycoconjugates. This document provides detailed application notes and protocols for the efficient glycosylation of α-D-mannose pentaacetate using various Lewis acid catalysts. The choice of catalyst is crucial as it significantly influences reaction efficiency, yield, and, most importantly, the stereochemical outcome (α or β anomer). This guide summarizes quantitative data for catalyst performance, offers detailed experimental methodologies, and provides visual diagrams of the reaction workflow and proposed mechanistic pathways.
Data Presentation: Performance of Lewis Acid Catalysts in Mannosylation
The efficiency and stereoselectivity of glycosylation reactions are highly dependent on the Lewis acid catalyst, the glycosyl donor, the glycosyl acceptor, and the reaction conditions. The following table summarizes data from various studies to provide a comparative overview.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| α-D-Mannose pentaacetate | 6-Chlorohexanol | BF₃·OEt₂ | DCM | 40 | 17 | 66 | Not Specified | [1] |
| 2,3:4,6-bisacetonide-protected mannopyranosyl diphenylphophate | Various acceptors | Bis-thiourea (10 mol%) | Not Specified | Not Specified | Not Specified | Excellent | 1,2-cis selective | [2][3] |
| 2,6-lactone derivative of mannopyranosyl OTCA | Various acceptors | AuCl₃/Thiourea | Not Specified | Not Specified | Not Specified | Good | 1,2-cis selective | [2] |
| Mannosyl diphenyl phosphate donor (2f) | Primary and secondary glycosyl acceptors | TMSOTf | Not Specified | Not Specified | Not Specified | Major Product | α-anomer | [4] |
| 2,3-O-carbonate-protected glucose thioglycoside | Various acceptors | BF₃·OEt₂ (0.2 equiv) | Not Specified | Not Specified | Not Specified | High | Excellent α-selectivity | [5] |
| Glycosyl trichloroacetimidates | Phenols | BF₃·OEt₂ | Not Specified | < -70 | Not Specified | Excellent | 1,2-trans | [6] |
| Glycosyl trichloroacetimidates | Phenols | TMSOTf | Not Specified | Not Specified | Not Specified | Mixture | α/β mixture | [6] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation of α-D-Mannose Pentaacetate
This protocol provides a generalized procedure for the glycosylation of a primary alcohol using α-D-mannose pentaacetate as the glycosyl donor and boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst. This can be adapted for other Lewis acids and acceptors, though optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
α-D-Mannose pentaacetate (glycosyl donor)
-
Glycosyl acceptor (e.g., a primary alcohol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve α-D-mannose pentaacetate (1.0 equivalent) and the glycosyl acceptor (1.5-2.0 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 2.0-3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure glycosylated product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Lewis acid-catalyzed glycosylation.
Proposed Mechanistic Pathways
The stereochemical outcome of glycosylation is often dictated by the reaction mechanism, which can be influenced by the choice of Lewis acid. Stronger, more oxophilic Lewis acids may favor an Sₙ1-like pathway, while others may proceed through an Sₙ2-like mechanism.
Caption: Sₙ1 vs. Sₙ2 pathways in glycosylation.
References
- 1. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of sialyl acetates with a novel catalyst combination: bismuth triflate and BF3.OEt2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of alpha-d-Mannose pentaacetate synthesis
Welcome to the technical support center for the synthesis of α-D-Mannose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-D-Mannose pentaacetate?
A1: The most prevalent laboratory method is the per-O-acetylation of D-mannose using acetic anhydride. Pyridine is commonly used as the solvent and catalyst. This reaction involves the acetylation of all five hydroxyl groups of mannose.
Q2: What are the main challenges in the synthesis of α-D-Mannose pentaacetate?
A2: The primary challenges include:
-
Formation of anomeric mixtures: The synthesis often yields a mixture of α- and β-anomers, which can be difficult to separate.[1]
-
Formation of furanose by-products: Besides the desired pyranose forms, furanose versions of the pentaacetate can also be formed, complicating purification.[1]
-
Incomplete reactions: Ensuring the complete acetylation of all hydroxyl groups is crucial for obtaining a high yield of the desired product.
-
Purification: The separation of the desired α-anomer from the β-anomer and other by-products often requires careful crystallization or column chromatography.[1]
Q3: How can I improve the selectivity for the α-anomer?
A3: Several strategies can be employed to enhance the yield of the α-anomer:
-
Catalyst selection: Using a catalytic amount of cesium fluoride with acetic anhydride has been shown to inhibit the formation of the β-penta-O-acetyl mannose, leading to a higher purity of the α-anomer that can be isolated by direct crystallization.[2]
-
Reaction conditions: Lowering the reaction temperature when using acyl chlorides in pyridine can sometimes reduce the formation of dark mixtures and improve selectivity.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the anomeric ratio (α vs. β) and identifying the presence of furanoside by-products.[3] Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction by observing the consumption of the starting material. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Pentaacetate | Incomplete reaction. | - Ensure an excess of acetic anhydride is used (typically 1.5-2.0 equivalents per hydroxyl group).[4]- Extend the reaction time and monitor progress by TLC until the starting mannose is fully consumed.[4]- Ensure all reagents are anhydrous, as water can consume the acetic anhydride. |
| Product loss during workup. | - Be cautious during the aqueous extraction steps to avoid loss of product into the aqueous phase.- Optimize the solvent system for extraction and crystallization. | |
| Significant amount of β-anomer | Standard reaction conditions often lead to anomeric mixtures.[1] | - Employ a cesium fluoride catalyst with acetic anhydride to selectively produce the α-anomer.[2]- Investigate mechanochemical methods, such as vigorous shaking of a solid mixture of mannose, pyridine, and acyl chloride at low temperatures, which has been reported to favor the α-anomer.[1] |
| Presence of furanoside by-products | Reaction conditions may favor the formation of the five-membered furanose ring.[1] | - While difficult to completely avoid with some methods, careful control of reaction conditions (temperature, catalyst) can minimize their formation.- Purification by column chromatography may be necessary to separate these isomers.[3] |
| Dark-colored reaction mixture | Side reactions or degradation of reagents, particularly when using pyridine and acyl chlorides at room temperature.[1] | - Perform the reaction at a lower temperature (e.g., 0°C).[1][3]- Ensure high purity of reagents. |
| Difficulty in crystallization of the final product | Presence of impurities, such as the β-anomer or furanosides, can inhibit crystallization.[2] | - Purify the crude product by silica gel column chromatography before attempting crystallization.[3]- Use a seed crystal of pure α-D-Mannose pentaacetate to induce crystallization. |
Quantitative Data on Reaction Conditions and Yield
The following table summarizes the results from a study on the per-O-acetylation of D-mannose, highlighting the impact of different conditions on the yield and anomeric ratio of the pyranoside product.
| Catalyst/Base | Reagent | Yield (%) | Anomeric Ratio (α/β-pyranoside) | Reference |
| Pyridine | Acetic Anhydride | 95 | Not explicitly quantified, but a mixture is formed. | [3] |
| Cesium Fluoride | Acetic Anhydride | High Purity (Yield not quantified) | Inhibits the formation of the β-anomer. | [2] |
| Sodium Acetate | Acetic Anhydride | Not specified | A mixture of four products (α/β pyranose and furanose) is formed. | [1] |
Note: The study by Zhao et al. (2012) as cited in Poláková et al. (2021) achieved a 95% yield for the per-O-acetylation of mannose using acetic anhydride in pyridine.[3]
Experimental Protocols
Protocol 1: General Per-O-Acetylation of D-Mannose using Acetic Anhydride and Pyridine
This protocol is adapted from the procedure described by Zhao et al. (2012) and is a common method for the peracetylation of mannose.[3]
-
Dissolution: Dissolve D-mannose (1.0 equivalent) in dry pyridine (approximately 8 mL per gram of mannose) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride (10 equivalents) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 3.6% HCl (5 x volume of pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, a mixture of anomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired α-anomer.
Protocol 2: Selective Synthesis of α-D-Mannose Pentaacetate using Cesium Fluoride
This method is based on a patented process designed to improve the yield of the α-anomer.[2]
-
Reaction Setup: In a suitable reactor, combine D-mannose, acetic anhydride, and a catalytic amount of cesium fluoride.
-
Reaction: The reaction is carried out based on the conventional acetic anhydride acetylation process, with the addition of the cesium fluoride catalyst. Specific temperature and time may need optimization but are generally based on standard acetylation conditions.
-
Crystallization: Upon completion of the reaction, the high-purity, solid α-penta-O-acetyl mannose can be obtained directly through crystallization and separation, as the formation of the β-anomer is inhibited.
Visualizations
Caption: Experimental workflow for the synthesis of α-D-Mannose pentaacetate.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]
- 3. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Problems with alpha-d-Mannose pentaacetate stability during reactions
Welcome to the technical support center for alpha-d-Mannose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound in chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fully protected derivative of mannose, where all hydroxyl groups are acetylated. It is a white to off-white crystalline powder, soluble in chloroform and insoluble in water.[1] Its primary use is as a glycosyl donor in the synthesis of a wide range of glycoconjugates, including synthetic inhibitors of selectin-mediated cell adhesion, spiroketal glycosides, and other biologically active molecules.[1] The acetyl protecting groups enhance its stability for storage but also modulate its reactivity in glycosylation reactions.
Q2: Why is my glycosylation reaction with this compound sluggish or showing low yield?
The acetyl groups in this compound are electron-withdrawing, which reduces the electron density at the anomeric center. This phenomenon is known as "disarming" the glycosyl donor, making it less reactive compared to donors with electron-donating protecting groups like benzyl ethers ("armed" donors).[2][3] This lower reactivity often requires more forceful activation conditions to achieve good yields.
Q3: What are the common side reactions to be aware of when using this compound?
A common side reaction is acetyl group migration , where an acetyl group moves from one hydroxyl position to another. This can be particularly problematic under basic or even neutral pH conditions and can lead to a mixture of constitutional isomers that are difficult to separate.[4][5][6] Another potential issue is the formation of orthoesters, especially when a neighboring participating group can attack the anomeric center.
Q4: How does the stability of this compound change with pH?
This compound is generally stable under neutral and acidic conditions, which are often used for its storage and in many glycosylation reactions. However, it is susceptible to deacetylation under basic conditions. The rate of acetyl group migration is also significantly influenced by pH, with an increase in pH leading to a higher rate of migration.[4][5]
Troubleshooting Guides
Guide 1: Low Yield in Glycosylation Reactions
Low yields in glycosylation reactions using this compound are a common issue due to its "disarmed" nature. The following steps can help troubleshoot and optimize your reaction.
Caption: The Mannose-6-Phosphate pathway for lysosomal enzyme targeting. [7][8][9] Generalized Workflow for Glycosylphosphatidylinositol (GPI) Anchor Synthesis
The synthesis of complex molecules like GPI anchors often involves mannose derivatives and showcases advanced glycosylation strategies.
Caption: A convergent workflow for the chemical synthesis of GPI anchors.
References
- 1. research.abo.fi [research.abo.fi]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The host mannose-6-phosphate pathway and viral infection [frontiersin.org]
- 8. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 9. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
Overcoming poor stereoselectivity in glycosylation with alpha-d-Mannose pentaacetate
Welcome to the technical support center for stereoselective glycosylation using α-D-Mannose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I predominantly obtaining the α-glycoside with my α-D-Mannose pentaacetate donor?
A1: The formation of the α-glycoside is often favored due to two key factors:
-
The Anomeric Effect: The α-anomer is thermodynamically more stable for mannose due to the axial orientation of the C2 substituent, which minimizes steric hindrance.[1] This thermodynamic preference means that under conditions of equilibrium, the α-product is favored.
-
Neighboring Group Participation: The acetate group at the C-2 position of the mannose donor can participate in the reaction, forming a cyclic acyloxonium ion intermediate. The subsequent attack by the acceptor alcohol typically occurs from the opposite face, leading to the formation of the 1,2-trans product, which in the case of mannose, is the α-anomer.
Q2: What are the main factors that influence the α/β stereoselectivity in my reaction?
A2: The stereochemical outcome of a glycosylation reaction is a delicate balance of several factors:[1][2]
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid can significantly alter the reaction pathway.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the stereoselectivity.[2]
-
Temperature: Temperature affects the reaction kinetics and thermodynamics. Lower temperatures often favor the kinetically controlled product (often the β-anomer), while higher temperatures can allow for equilibration to the more thermodynamically stable α-anomer.
-
Acceptor Nucleophilicity: The reactivity of the alcohol acceptor plays a crucial role. More reactive acceptors may favor an SN2-like pathway, while less reactive acceptors may favor an SN1-like pathway.
-
Concentration: The concentration of the reactants can influence the dominant reaction mechanism.
Q3: Can I achieve β-mannosylation using α-D-Mannose pentaacetate?
A3: While challenging, achieving β-selectivity is possible by carefully controlling the reaction conditions to favor a kinetically controlled, SN2-like pathway. This typically involves:
-
Using specific Lewis acids and solvents that promote the β-anomer.
-
Conducting the reaction at low temperatures to prevent anomerization to the more stable α-product.
-
Considering the use of alternative mannosyl donors with non-participating groups at C-2 if β-selectivity remains elusive with the pentaacetate donor.
Troubleshooting Guides
Problem 1: Low Yield of the Desired β-Mannoside
If you are observing a low yield of the β-anomer and a high proportion of the α-anomer, consider the following troubleshooting steps:
Troubleshooting Workflow for Low β-Selectivity
Caption: Troubleshooting workflow for improving β-mannoside yield.
-
Lower the Reaction Temperature: This is the most critical parameter for favoring the kinetically controlled β-product. Reactions are often performed at temperatures ranging from -78°C to -40°C.
-
Change the Solvent:
-
Ethereal solvents (e.g., diethyl ether, THF) can sometimes favor the formation of α-glycosides.[2]
-
Nitrile solvents (e.g., acetonitrile) have been reported to promote the formation of β-glycosides in some cases, although this effect is not always consistent with mannose donors.
-
Halogenated solvents (e.g., dichloromethane) are common but their effect on stereoselectivity can be highly dependent on other reaction parameters.
-
-
Modify the Lewis Acid Catalyst:
-
Scandium(III) triflate (Sc(OTf)₃) has been shown to promote the formation of β-glycosides in certain glycosylation reactions.
-
Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid; its effect on stereoselectivity can be temperature and solvent-dependent.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a strong Lewis acid that often favors the thermodynamically more stable α-anomer, especially at higher temperatures.
-
Problem 2: Reaction is Sluggish or Does Not Go to Completion at Low Temperatures
If you are attempting to favor the β-anomer by using low temperatures but the reaction is not proceeding, consider these steps:
-
Increase the Amount of Lewis Acid: A higher catalyst loading may be necessary to achieve a reasonable reaction rate at low temperatures.
-
Use a More Reactive Donor: While this guide focuses on α-D-Mannose pentaacetate, if flexibility in the choice of donor exists, consider a mannosyl donor with a better leaving group (e.g., a trichloroacetimidate) or with "armed" (electron-donating) protecting groups.
-
Pre-activation of the Donor: In some protocols, the glycosyl donor is pre-activated with the Lewis acid at a low temperature before the acceptor is added. This can sometimes improve reactivity.
Data Presentation
The following tables summarize the influence of various reaction parameters on the stereoselectivity of mannosylation. Note that the specific outcomes can be highly dependent on the acceptor used.
Table 1: Effect of Lewis Acid on Glycosylation Stereoselectivity (Illustrative Examples)
| Lewis Acid | Typical Outcome for Mannosylation | Comments |
| TMSOTf | Often favors α-anomer | A strong promoter, can lead to the thermodynamic product. |
| BF₃·OEt₂ | Variable, can favor β-anomer at low temp. | A versatile catalyst, selectivity is highly condition-dependent.[2] |
| Sc(OTf)₃ | Can favor β-anomer | Has shown good β-selectivity in other glycosylations. |
| ZnCl₂ | Can favor α-anomer | A milder Lewis acid. |
Table 2: Influence of Solvent on Glycosylation Stereoselectivity (General Trends)
| Solvent | General Effect on Stereoselectivity | Rationale |
| Diethyl Ether (Et₂O) | Tends to favor α-glycosides | Can participate in the reaction to form an α-oxonium ion.[2] |
| Acetonitrile (MeCN) | Can favor β-glycosides | Can form a β-nitrilium ion intermediate, leading to SN2 attack. |
| Dichloromethane (DCM) | Variable | A non-participating solvent, outcome depends on other factors. |
| Toluene | Can favor α-glycosides | A non-polar, non-participating solvent. |
Experimental Protocols
The following are general starting protocols. Optimization of stoichiometry, concentration, and reaction time will be necessary for specific donor-acceptor pairs.
Protocol 1: General Procedure for Favoring the α-Mannoside (Thermodynamic Control)
-
Preparation: To a solution of the glycosyl acceptor (1.0 equiv.) and α-D-Mannose pentaacetate (1.2 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add 4 Å molecular sieves.
-
Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with triethylamine. Filter, concentrate, and purify the residue by silica gel chromatography.
Protocol 2: General Procedure for Favoring the β-Mannoside (Kinetic Control)
-
Preparation: To a solution of the glycosyl acceptor (1.0 equiv.) and α-D-Mannose pentaacetate (1.5 equiv.) in anhydrous acetonitrile (MeCN, 0.1 M) under an inert atmosphere at -40°C, add 4 Å molecular sieves.
-
Activation: Add scandium(III) triflate (Sc(OTf)₃) (1.2 equiv.).
-
Reaction: Stir the reaction at -40°C for 4-24 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with triethylamine. Filter, concentrate, and purify the residue by silica gel chromatography.
Mandatory Visualizations
Glycosylation Reaction Pathways
Caption: General mechanistic pathways for glycosylation reactions.
Neighboring Group Participation with C2-Acetate
Caption: Role of C2-acetate in favoring α-mannoside formation.
References
Side reactions to avoid when using alpha-d-Mannose pentaacetate
Welcome to the technical support center for α-D-Mannose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter when using α-D-Mannose pentaacetate in glycosylation reactions and deprotection steps.
Glycosylation Reactions
Question 1: My glycosylation reaction with α-D-Mannose pentaacetate is resulting in a mixture of α and β anomers. How can I improve the α-selectivity?
Answer: The formation of the undesired β-anomer is a common side reaction when using α-D-Mannose pentaacetate. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the choice of Lewis acid promoter, solvent, temperature, and the nature of the glycosyl acceptor. Acetylated mannose donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, which can lead to lower reactivity and reduced selectivity.[1]
Troubleshooting Steps:
-
Choice of Promoter: The Lewis acid used to activate the mannosyl donor plays a crucial role. For instance, TMSOTf-promoted reactions may yield α-anomers as the major product, while other catalysts might favor the β-anomer.[2] It is often necessary to screen different Lewis acids to find the optimal conditions for your specific substrate.[1]
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity. However, this may also slow down the reaction rate, requiring a balance to be found.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction pathway and the stability of the oxocarbenium ion intermediate.[1] Nitrile solvents, for example, can sometimes favor the formation of 1,2-trans glycosides.[3]
-
Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor can influence the stereochemical outcome. Poorly nucleophilic acceptors may require stronger activation conditions, which can sometimes lead to a loss of selectivity.[1]
Quantitative Data on Anomer Selectivity:
The choice of catalyst can significantly impact the α/β ratio of the product. Below is a comparison of outcomes with different promoters for a model mannosylation reaction.
| Catalyst System | Donor | Acceptor | α:β Ratio | Combined Yield (%) | Reference |
| Bis-thiourea 1 | Acetonide-protected mannose | 6-OH-galactose | >1:20 (β-selective) | 95 (isolated β) | [2] |
| TMSOTf | Acetonide-protected mannose | 6-OH-galactose | 12:1 (α-selective) | 88 | [2] |
| Triflic anhydride / Dimethyl disulfide | Phenyl 2-thio-mannoside | 2-OH-mannoside | 1:11 (β-selective) | 84 | [4] |
Question 2: I am observing the formation of a stable orthoester byproduct in my glycosylation reaction. How can I prevent this?
Answer: Orthoester formation is a known side reaction in glycosylation, particularly when using donors with a participating group at C-2, such as an acetate.[3][5] This occurs when the intermediate cyclic carboxonium ion is attacked by the alcohol acceptor at the orthoester carbon instead of the anomeric carbon.
Strategies to Minimize Orthoester Formation:
-
Promoter Choice: Certain Lewis acids are more prone to promoting orthoester formation than others. It may be necessary to screen different promoters.
-
Reaction Conditions: Modifying the reaction temperature and time can influence the relative rates of glycosylation versus orthoester formation.
-
Protecting Group Strategy: Employing a non-participating protecting group at the C-2 position can prevent the formation of the cyclic intermediate that leads to orthoesters. However, this often results in a loss of stereocontrol. A dual-participation protecting group, such as 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA), has been shown to suppress orthoester formation while maintaining stereocontrol.[6]
-
Use of Additives: In some cases, the addition of a scavenger, such as tetramethyl urea, can help to suppress side reactions, although this may not always be effective for orthoester formation.[7]
Deprotection Reactions
Question 3: I am trying to remove the acetyl groups from my mannosylated product using Zemplén deacetylation, but the reaction is incomplete or I am seeing partially deacetylated products. What could be the cause?
Answer: Incomplete deacetylation under Zemplén conditions (catalytic sodium methoxide in methanol) can occur due to several factors. While generally a robust reaction, certain structural features can hinder the complete removal of all acetyl groups.
Potential Causes and Solutions:
-
Steric Hindrance: Acetyl groups in sterically hindered positions may be slower to hydrolyze. Prolonging the reaction time or slightly increasing the temperature (with caution) may be necessary.
-
Solvent Quality: While anhydrous methanol is often specified, reagent-grade methanol will typically work. However, the presence of significant amounts of water can consume the methoxide catalyst, potentially requiring the addition of more catalyst.[8]
-
"Anomalous" Zemplén Deacetylation: In some mannopyranoside derivatives, particularly β-mannosides, O-acyl groups at isolated positions (e.g., C-2 and C-4) have been observed to be retained under Zemplén conditions.[9] This is thought to be due to the inability of acyl migration to a less hindered position. In such cases, alternative deprotection methods may be required.
-
Catalyst Deactivation: Ensure that the sodium methoxide solution is fresh and has not been deactivated by prolonged exposure to air and moisture.
Troubleshooting Flowchart for Incomplete Deacetylation:
Caption: Troubleshooting workflow for incomplete Zemplén deacetylation.
Question 4: I need to selectively deprotect only one hydroxyl group on the mannose ring, leaving the others acetylated. How can this be achieved?
Answer: Regioselective deprotection is a powerful strategy in oligosaccharide synthesis. This can be achieved through both chemical and enzymatic methods.
Methods for Regioselective Deprotection:
-
Enzymatic Hydrolysis: Lipases and esterases can exhibit high regioselectivity. For example, the esterase from Rhodosporidium toruloides has been used to selectively cleave the acetyl group at the C-6 position of per-acetylated α-D-hexopyranoses, including mannose derivatives.[10] Candida rugosa lipase (CRL) has also been shown to be effective for regioselective deprotection at the C-6 position.
-
Chemical Methods:
-
Anomeric Deacetylation: The anomeric acetate is often more labile than the other acetate groups. Reagents such as alkali metal fluorides (e.g., CsF) in PEG-400 have been used for the selective removal of the anomeric acetate. The ease of removal follows the order: mannose pentaacetate > galactose pentaacetate > α-glucose pentaacetate.[11]
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Acid-Catalyzed Acyl Migration: Following selective deprotection at a primary position (e.g., C-6), acid-catalyzed rearrangement can lead to acyl migration, exposing a different hydroxyl group. For instance, after enzymatic 6-deacetylation, acid catalysis can induce a 4→6 acetyl migration, resulting in a free hydroxyl group at the C-4 position.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation
This protocol provides a general framework for glycosylation using α-D-Mannose pentaacetate. Optimization of stoichiometry, temperature, and reaction time is crucial for each specific substrate pair.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and α-D-Mannose pentaacetate (typically 1.2-1.5 equivalents).
-
Solvent and Sieves: Add anhydrous dichloromethane (DCM) and activated molecular sieves (4 Å). Stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C).[1]
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 equivalents, or BF₃·Et₂O, 1.5-3.0 equivalents) dropwise to the stirred solution.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.[1]
-
Work-up: Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Zemplén Deacetylation
This protocol describes the standard procedure for the complete removal of acetyl protecting groups.
-
Dissolution: Dissolve the acetylated mannose derivative (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere.
-
Catalyst Addition: Cool the solution to 0°C and add a catalytic amount of a 1 M solution of sodium methoxide in methanol.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Neutralization: Add ion-exchange resin (H⁺ form) and stir until the pH of the solution becomes neutral.
-
Filtration: Filter the resin and wash it with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography if necessary.
Visualizing Reaction Pathways
Glycosylation of α-D-Mannose Pentaacetate and Potential Side Reactions
Caption: Glycosylation pathways showing the desired α-product and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterase-catalysed regioselective 6-deacylation of hexopyranose per-acetates, acid-catalysed rearrangement to the 4-deprotected products and conversions of these into hexose 4- and 6-sulfates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for alpha-d-Mannose pentaacetate glycosylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for α-D-mannose pentaacetate glycosylation.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of α-D-mannose pentaacetate, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my glycosylation reaction consistently low?
Answer: Low yields can stem from several factors. Deactivated starting materials, suboptimal reaction conditions, or inefficient purification can all contribute.
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Moisture and Purity of Reagents: Ensure all reactants, solvents, and glassware are scrupulously dry. α-D-Mannose pentaacetate and the acceptor alcohol must be of high purity. Moisture can quench the Lewis acid catalyst and lead to hydrolysis of the starting material or product.
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Catalyst Activity: The choice and activity of the Lewis acid promoter are critical. Different Lewis acids exhibit varying efficacy. For instance, while BF₃·OEt₂ is commonly used, other catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH) might offer better yields depending on the substrate.[1] It is also crucial to use a fresh or properly stored catalyst, as their activity can diminish over time.
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Reaction Temperature and Time: Glycosylation reactions are sensitive to temperature.[2] Reactions initiated at low temperatures (e.g., 0 °C or -20 °C) and gradually warmed to room temperature often provide better results by controlling the initial rate of reaction and minimizing side products. Reaction times may also need optimization; monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation before significant degradation occurs.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of orthoesters. The choice of protecting groups on the glycosyl donor can influence the propensity for these side reactions.
Question: How can I improve the α-stereoselectivity of my reaction?
Answer: Achieving high α-stereoselectivity in mannosylation can be challenging. The choice of solvent and protecting groups plays a significant role.
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Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) are known to favor the formation of α-glycosides.[3][4] In contrast, non-polar, non-nucleophilic solvents like dichloromethane (DCM) may lead to a higher proportion of the β-anomer.[4] The use of a mixture of halogenated and ethereal solvents can also enhance α-selectivity.[3]
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Protecting Groups: The acetyl groups in α-D-mannose pentaacetate can participate in the reaction, influencing the stereochemical outcome. While the 2-O-acetyl group can promote the formation of a 1,2-trans-glycoside (β-linkage in the case of mannose), the overall stereoselectivity is a complex interplay of various factors. For specific α-selectivity, donors with non-participating groups at the C-2 position (e.g., benzyl ethers) are often employed, though this requires a different starting material.[5]
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Thermodynamic vs. Kinetic Control: Running the reaction under thermodynamic control (e.g., at higher temperatures in a non-polar solvent like refluxing toluene) can sometimes favor the more stable α-anomer.[6]
Question: My reaction mixture turns dark or forms a tar-like substance. What is happening and how can I prevent it?
Answer: The formation of a dark, tar-like substance often indicates decomposition of the starting materials or products.[7]
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Excessively Strong Lewis Acid or High Temperature: Using a very strong Lewis acid or running the reaction at too high a temperature can lead to charring and decomposition.[7] Consider using a milder Lewis acid or running the reaction at a lower temperature.
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Reaction with Protecting Groups: The acetyl protecting groups can be labile under strongly acidic conditions, leading to side reactions and decomposition.
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Purity of Reactants: Impurities in the starting materials can also contribute to the formation of colored byproducts. Ensure the purity of your α-D-mannose pentaacetate and acceptor alcohol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for reaction conditions for the glycosylation of α-D-mannose pentaacetate?
A1: A common starting point involves dissolving α-D-mannose pentaacetate and the acceptor alcohol (typically 1.2-1.5 equivalents) in a dry solvent like dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The mixture is cooled to 0 °C or -20 °C, and a Lewis acid promoter such as boron trifluoride diethyl etherate (BF₃·OEt₂) (typically 1.5-2.0 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.
Q2: How do I effectively monitor the progress of the glycosylation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (donor and acceptor) and the product. Staining with a solution of p-anisaldehyde or ceric ammonium molybdate followed by heating will visualize the spots. The reaction is typically considered complete when the limiting starting material (often the donor) is consumed.
Q3: What is the standard work-up procedure for a glycosylation reaction?
A3: Once the reaction is complete, it is typically quenched by adding a base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the Lewis acid. The mixture is then diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Q4: What are some common side products in mannosylation reactions?
A4: Besides the desired glycoside, several side products can form. These include:
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Orthoesters: Formation of a cyclic orthoester involving the C-2 acetyl group.
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Hydrolyzed donor: If moisture is present, the α-D-mannose pentaacetate can be hydrolyzed back to the corresponding hemiacetal.
-
Self-condensation products: The donor or acceptor may react with themselves under the reaction conditions.
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Anomeric mixtures: Both α and β anomers are often formed and may require careful chromatographic separation.
Data Presentation
Table 1: Effect of Lewis Acid Promoter on Glycosylation Yield
| Lewis Acid Promoter | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature | Yield (%) | Reference |
| BF₃·OEt₂ | Mannose Pentaacetate | 6-Chlorohexanol | DCM | Room Temp | 66 | [1] |
| TMSOTf | Mannosyl Donor | Cyclohexylmethanol | Et₂O | Not Specified | High | [3] |
| TfOH | Mannosyl Donor | Cyclohexylmethanol | Et₂O | Not Specified | High | [3] |
Table 2: Influence of Solvent on α/β Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | α:β Ratio | Reference |
| Perosamine Donor (Imidate) | Disaccharide | TMSOTf | DCM (RT) | 2:1 | [6] |
| Perosamine Donor (Imidate) | Disaccharide | TMSOTf | Toluene (reflux) | 5:1 | [6] |
| Benzyl-protected Donor | Alcohol | p-TolSCl/AgOTf | Diethyl Ether | Favors α | [4] |
| Benzyl-protected Donor | Alcohol | p-TolSCl/AgOTf | Dichloromethane | Favors β | [4] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation of α-D-Mannose Pentaacetate with a Primary Alcohol using BF₃·OEt₂
This protocol is adapted from a procedure used for the glycosylation of mannose pentaacetate with 6-chlorohexanol.[1]
Materials:
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α-D-Mannose pentaacetate (1 equivalent)
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Primary alcohol acceptor (1.2 equivalents)
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Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equivalents)
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Anhydrous dichloromethane (DCM)
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Triethylamine
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add α-D-mannose pentaacetate and the primary alcohol acceptor.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add BF₃·OEt₂ to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine until the solution is neutral to pH paper.
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Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired glycoside.
Mandatory Visualizations
Caption: Troubleshooting workflow for low glycosylation yield.
Caption: Decision tree for optimizing α-stereoselectivity.
References
- 1. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of α-D-Mannose Pentaacetate and its Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-D-mannose pentaacetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude α-D-mannose pentaacetate?
A1: The primary methods for purifying α-D-mannose pentaacetate are crystallization and column chromatography. A preparation method involving a cesium fluoride catalyst has been shown to inhibit the formation of the β-anomer, allowing for high-purity α-D-mannose pentaacetate to be obtained directly through crystallization and separation[1].
Q2: What are the key challenges in purifying α-D-mannose pentaacetate prepared by traditional methods?
A2: Traditional preparation methods can make the crystallization and purification of penta-O-acetyl mannose difficult[1]. One of the main challenges is the separation of the α and β anomers.
Q3: How can I monitor the purity of my α-D-mannose pentaacetate sample?
A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are suitable techniques for monitoring the purity of α-D-mannose pentaacetate[2]. High-performance liquid chromatography (HPLC) can also be used for purity assessment, with a reported purity of greater than 95.0% by this method[3].
Q4: What are the typical solvents for dissolving α-D-mannose pentaacetate?
A4: α-D-Mannose pentaacetate is readily soluble in chloroform (100 mg/mL)[2][4]. It is also soluble in dimethyl sulfoxide (DMSO) and can be prepared in a mixture of DMSO and corn oil for in vivo studies[5]. It is insoluble in water[4].
Troubleshooting Guides
Crystallization Issues
Problem: My α-D-mannose pentaacetate "oils out" instead of crystallizing.
Cause: "Oiling out" can occur if the solvent's boiling point is higher than the solute's melting point, or if there is a high level of impurities[6].
Solution:
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Seeding: Add a few seed crystals of pure α-d-mannose pentaacetate to the solution to induce crystallization[6][7].
-
Solvent Adjustment: Slowly add an anti-solvent (a solvent in which the compound is less soluble) to the solution while stirring to encourage precipitation[6][7].
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Temperature Control: Ensure the crystallization is performed at an appropriate temperature. For some derivatives, crystallization is carried out in an ice chest[8].
Column Chromatography Challenges
Problem: I am observing poor separation of my desired product during silica gel column chromatography.
Cause:
-
Acyl Migration: Acyl migration can occur during column chromatography on silica gel, leading to a change in the product ratio or the formation of new, difficult-to-separate compounds[9].
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the components of the mixture.
Solution:
-
Minimize Contact Time: To reduce the risk of on-column reactions like acyl migration, minimize the time the compound spends on the silica gel. This can be achieved by using flash chromatography with a slightly more polar solvent system to speed up elution.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as reversed-phase silica (C18), which may offer different selectivity and avoid issues like acyl migration.
-
Solvent System Optimization: Systematically vary the solvent ratio of your eluent to improve resolution. A good starting point for acetylated sugars is a mixture of hexanes and ethyl acetate.
Problem: My deacetylated product is difficult to purify by column chromatography.
Cause: Enzymatic deacetylation reactions can sometimes produce multiple products, making purification by standard column chromatography challenging[9].
Solution:
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC)[10].
-
Reaction Optimization: Re-evaluate the deacetylation reaction conditions to improve selectivity and reduce the formation of byproducts. This could involve changing the enzyme, solvent, or reaction time.
Quantitative Data Summary
| Parameter | Value | Compound | Reference |
| Purity (TLC) | ≥98% | α-D-Mannose pentaacetate | [2] |
| Purity (HPLC) | >95.0% | α-D-Mannose pentaacetate | [3] |
| Optical Rotation [α]25/D | 55.0 to 55.8° | α-D-Mannose pentaacetate | [2] |
| Solubility in Chloroform | 100 mg/mL | α-D-Mannose pentaacetate | [2] |
| Melting Point | 64.0~75.0 °C | α-D-Mannose pentaacetate | [4] |
Experimental Protocols
Protocol 1: Purification of a Deacetylated Product by Column Chromatography
This protocol is adapted from a study on the deacetylation of monosaccharides[9].
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a residue.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Dissolve the residue in a minimal amount of the chromatography eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Enzymatic Deprotection of Mannose-Based Disaccharides
This protocol is based on the regioselective enzymatic deprotection of acetylated mannose-based disaccharides[11].
-
Reaction Setup: In a suitable vessel, dissolve the acetylated mannose-based disaccharide in a buffer solution (e.g., 25 mM KH2PO4, pH 4.0–5.8) containing 30%–35% v/v acetonitrile. The substrate concentration should be between 5–10 mM.
-
Enzyme Addition: Add the immobilized enzyme (e.g., Acetyl Xylan Esterase immobilized on glyoxyl-agarose) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the desired level of conversion is reached, filter off the immobilized enzyme.
-
Purification: Purify the product from the filtrate using flash chromatography.
Visualized Workflows and Pathways
Caption: General purification workflow for α-D-mannose pentaacetate.
Caption: Troubleshooting logic for common purification problems.
References
- 1. scispace.com [scispace.com]
- 2. α-D-Mannose pentaacetate 4163-65-9 [sigmaaldrich.com]
- 3. alpha-D-Mannose Pentaacetate | 4163-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the formation of beta-d-Mannose pentaacetate during synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to prevent the formation of the unwanted β-anomer during the synthesis of α-D-Mannose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the acetylation of D-mannose?
When acetylating D-mannose, the primary goal is typically the synthesis of α-D-mannopyranose pentaacetate. However, the reaction often yields a mixture of isomers. The most common byproduct is the β-D-mannopyranose pentaacetate anomer. Depending on the reaction conditions, small quantities of mannofuranose (five-membered ring) pentaacetates in both α and β forms can also be produced.[1]
Q2: Why is the formation of the β-anomer a common issue?
The formation of α- and β-anomers is governed by a principle known as kinetic versus thermodynamic control.[2]
-
Thermodynamic Product (α-anomer): The α-anomer is the more stable product due to a stereoelectronic interaction known as the anomeric effect.[3] This effect involves a stabilizing interaction between a lone pair of electrons on the ring's oxygen atom and the anti-bonding orbital of the C1-acetate bond, which is most effective when the acetate group is in the axial position (α-configuration).
-
Kinetic Product (β-anomer): The β-anomer, with the acetate group in the equatorial position, may form faster under certain conditions because it requires less energy to reach its transition state.
Reactions carried out at low temperatures and for short durations tend to favor the kinetic product (β-anomer), while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic product (α-anomer).
Q3: Can the choice of acetylating agent influence the anomeric ratio?
Yes. While acetic anhydride is commonly used, it often produces anomeric mixtures.[1] Some studies suggest that using acetyl chloride in cold pyridine can provide a better yield of the α-anomer compared to acetic anhydride under similar conditions.[1]
Troubleshooting Guide
Issue: My reaction produced a high proportion of the β-D-Mannose pentaacetate anomer.
This is a classic problem of reaction control. Your conditions likely favored the kinetic product.
Root Cause Analysis and Solutions:
-
Reaction Temperature Was Too Low: Low temperatures (e.g., 0°C) do not provide enough energy for the reaction to reach thermodynamic equilibrium, thus favoring the faster-forming, but less stable, β-anomer.
-
Solution: Increase the reaction temperature. Refluxing or heating the reaction mixture allows the initially formed kinetic product to revert to an intermediate and then form the more stable thermodynamic α-anomer. Ensure the reaction runs long enough to reach equilibrium.
-
-
Reaction Time Was Too Short: Insufficient reaction time prevents the system from reaching equilibrium.
-
Solution: Extend the reaction time. Monitor the reaction by TLC or NMR to observe the anomeric ratio over time until it stabilizes in favor of the α-anomer.
-
-
Suboptimal Catalyst/Reagent Choice: Standard base-catalyzed methods (e.g., pyridine, sodium acetate) can often lead to anomeric mixtures.[1][4]
-
Solution 1 (Equilibration): Introduce a Lewis acid catalyst, such as Tin(IV) chloride (SnCl₄), to the reaction mixture.[5] Lewis acids can promote anomerization, facilitating the conversion of the β-anomer to the more stable α-anomer.
-
Solution 2 (Selective Synthesis): Modify the protocol to actively inhibit the formation of the β-anomer. A patented method suggests using a catalytic amount of cesium fluoride (CsF) with acetic anhydride. This approach has been shown to yield high-purity α-pentaacetate directly, which can be isolated by crystallization.[6]
-
Issue: My NMR spectrum is complex, indicating multiple byproducts.
Besides the β-anomer, other isomers like furanose forms can complicate the product mixture.
Root Cause and Solution:
-
Cause: Certain reaction conditions, particularly with sodium acetate at high temperatures or pyridine at room temperature, can lead to the formation of both pyranose and furanose ring structures, each with α and β anomers.[1]
-
Solution: Purifying this complex mixture can be difficult.[1] It is often more efficient to restart the synthesis using a more selective protocol, such as the cesium fluoride method described below (Protocol 2), which favors the formation of the single, desired α-pyranose product.
Issue: I have an anomeric mixture. How can I isolate the pure α-D-Mannose pentaacetate?
Separating the anomers can be challenging but is achievable.
Solutions:
-
Recrystallization: This is the most practical method for purification on a laboratory scale. The α-anomer is typically a crystalline solid, and a carefully chosen solvent system can be used to selectively crystallize it from the mixture. A general protocol using ethanol is provided below (Protocol 3).
-
Column Chromatography: While separation can be difficult, flash column chromatography on silica gel using a solvent system like hexane-ethyl acetate can be used to separate the anomers.[1] Analytical techniques like LCMS can be used to develop an effective separation method.[7]
-
Preparative HPLC: For high-purity samples on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can effectively separate α and β anomers.[7]
Data Presentation: Influence of Catalyst on Anomeric Selectivity
The choice of catalyst has a profound impact on the final anomeric ratio in the per-O-acetylation of monosaccharides. The following table summarizes outcomes for D-glucose, which provides a well-documented model for understanding these effects.
| Carbohydrate | Catalyst/Base | Acetylating Agent | Predominant Anomer | Reference |
| D-Glucose | Perchloric Acid (HClO₄) | Acetic Anhydride | α-anomer (exclusive) | [8] |
| D-Glucose | Sodium Acetate (NaOAc) | Acetic Anhydride | β-anomer | [8][9] |
| D-Mannose | Cesium Fluoride (CsF) | Acetic Anhydride | α-anomer (high purity) | [6] |
| D-Mannose | Pyridine | Acetic Anhydride | Mixture of anomers | [1][4] |
Experimental Protocols
Protocol 1: Classical Per-O-Acetylation with Pyridine (Yields Anomeric Mixture)
This method is a standard procedure but often requires subsequent purification to isolate the α-anomer.
-
Preparation: Dissolve D-mannose (1.0 eq) in pyridine (approx. 5-8 mL per gram of mannose) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add acetic anhydride (5.0-10.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during addition.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to neutralize excess acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a mixture of anomers.
Protocol 2: High α-Selectivity Synthesis with Cesium Fluoride Catalyst
This modern protocol is designed to inhibit the formation of the β-anomer, simplifying purification.[6]
-
Preparation: To a suspension of D-mannose (1.0 eq) in acetic anhydride (5.0-10.0 eq), add a catalytic amount of cesium fluoride (CsF) (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, pour the mixture into ice-water and stir vigorously until the excess acetic anhydride has hydrolyzed.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.
-
Isolation & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting high-purity α-anomer can often be purified by direct recrystallization (see Protocol 3).
Protocol 3: Purification by Recrystallization
This protocol is suitable for purifying the α-anomer from a crude mixture where it is the major component.
-
Dissolution: Dissolve the crude pentaacetate product in a minimum amount of hot ethanol.
-
Cooling: Slowly cool the solution to room temperature, then place it in a refrigerator or ice bath to induce crystallization. Seeding with a pure crystal of α-D-mannose pentaacetate can facilitate this process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual soluble impurities (including the β-anomer).
-
Drying: Dry the crystals under vacuum to obtain pure α-D-mannose pentaacetate.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. emerypharma.com [emerypharma.com]
- 8. asianpubs.org [asianpubs.org]
- 9. archivepp.com [archivepp.com]
Troubleshooting low reactivity of alpha-d-Mannose pentaacetate as a glycosyl donor
Welcome to the technical support center for troubleshooting glycosylation reactions using α-D-mannose pentaacetate as a glycosyl donor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction with α-D-mannose pentaacetate is very slow or not proceeding at all. What are the primary reasons for this low reactivity?
A1: The low reactivity of α-D-mannose pentaacetate is primarily due to the "disarmed" nature of the acetyl protecting groups. These electron-withdrawing groups destabilize the formation of the critical oxocarbenium ion intermediate, which is necessary for the glycosylation reaction to proceed. Key factors contributing to low reactivity include:
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Insufficient Activation: The Lewis acid promoter may not be strong enough or used in a sufficient amount to activate the "disarmed" donor.
-
Presence of Moisture: Trace amounts of water in the reaction mixture can quench the activator and hydrolyze the activated donor.
-
Low Reaction Temperature: While lower temperatures can improve stereoselectivity, they can also significantly slow down the rate of reaction with a disarmed donor.
-
Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly.
Q2: How can I improve the activation of my α-D-mannose pentaacetate donor?
A2: To enhance the activation of this disarmed donor, consider the following strategies:
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Increase Promoter Stoichiometry: Gradually increase the equivalents of your Lewis acid promoter. It is advisable to do this in small increments to avoid potential side reactions.
-
Switch to a Stronger Promoter: If a milder Lewis acid (e.g., TMSOTf in catalytic amounts) is not effective, consider using a more potent activator or a higher concentration. Boron trifluoride etherate (BF₃·OEt₂) is often a good alternative. In some cases, stronger Lewis acids like SnCl₄ or AlCl₃ might be necessary, but these should be used with caution due to the increased risk of side reactions.
-
Elevate the Reaction Temperature: Carefully increasing the reaction temperature can significantly improve the rate of activation. However, this may negatively impact the stereoselectivity of the reaction. It is recommended to find an optimal temperature that balances reaction rate and desired stereochemical outcome.[1]
Q3: I am observing the formation of multiple byproducts in my reaction, leading to a low yield of the desired glycoside. What are the likely side reactions and how can I minimize them?
A3: The formation of multiple byproducts is a common challenge. Likely side reactions include:
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Hydrolysis: Moisture in the reaction can lead to the hydrolysis of the mannose pentaacetate donor. Ensure all glassware is flame-dried, and solvents are anhydrous. The use of molecular sieves (e.g., 4Å) is highly recommended.
-
Orthoester Formation: The participating acetyl group at the C-2 position can lead to the formation of a 1,2-orthoester byproduct. The choice of promoter can influence this; for instance, BF₃·OEt₂ has been reported to be effective in converting 1,2-orthoesters to the desired 1,2-trans-glycosides.[2][3]
-
De-O-acetylation: Strong Lewis acids or prolonged reaction times at elevated temperatures can cause the removal of acetyl protecting groups.
To minimize these side reactions, ensure stringent anhydrous conditions, carefully select your promoter and reaction temperature, and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
Q4: I am struggling with controlling the stereoselectivity of my glycosylation reaction. How can I favor the formation of the α- or β-anomer?
A4: The acetyl group at the C-2 position of α-D-mannose pentaacetate can act as a participating group, which generally favors the formation of the 1,2-trans glycoside (the α-anomer in the case of mannose). To influence the stereoselectivity:
-
For α-Glycosides (1,2-trans): The presence of the C-2 acetyl group naturally directs the formation of the α-anomer through neighboring group participation. Using conditions that favor this pathway, such as solvents that can stabilize the intermediate dioxolenium ion, can enhance α-selectivity.
-
For β-Glycosides (1,2-cis): Achieving high β-selectivity with a C-2 participating group is challenging. Strategies to promote β-mannosylation often involve using specific protecting groups at C-2 that do not participate (e.g., benzyl ethers), which would require starting with a different mannosyl donor. However, with mannose pentaacetate, exploring different solvent systems and promoter combinations may slightly alter the α/β ratio. For instance, solvent choice can influence the reaction's stereochemical outcome.[4]
Data Presentation
Table 1: Qualitative Comparison of Common Lewis Acid Promoters for Glycosylation with Acetylated Donors
| Lewis Acid Promoter | Relative Strength | Common Applications & Remarks |
| TMSOTf | Moderate to Strong | Widely used, often catalytically. Can be very effective, but its performance with disarmed donors can be temperature-dependent.[5][6] |
| BF₃·OEt₂ | Moderate to Strong | A common and effective promoter for acetylated donors. It can also help to resolve 1,2-orthoester intermediates to the desired product.[2][3] |
| SnCl₄ | Strong | A powerful Lewis acid that can activate highly disarmed donors. May require lower temperatures to control reactivity and side reactions. |
| AlCl₃ | Strong | A very strong Lewis acid, typically used in more challenging glycosylations. Can lead to de-O-acetylation if not used carefully. |
| InBr₃ | Mild | Considered a "minimally competent" Lewis acid that can catalytically promote glycosylation with reduced side products from sugar peracetates. |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation with α-D-Mannose Pentaacetate using BF₃·OEt₂
This protocol provides a general starting point for the glycosylation of a primary alcohol. Optimization of temperature, solvent, and stoichiometry of reagents will be necessary for specific substrates.
Materials:
-
α-D-Mannose pentaacetate (1.0 eq.)
-
Glycosyl acceptor (primary alcohol, 1.2 - 1.5 eq.)
-
Boron trifluoride etherate (BF₃·OEt₂, 1.5 - 3.0 eq.)
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or saturated aqueous sodium bicarbonate solution (for quenching)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add α-D-mannose pentaacetate, the glycosyl acceptor, and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM to dissolve the reagents.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Slowly add BF₃·OEt₂ dropwise to the stirred solution.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (or when no further conversion is observed), quench the reaction by the dropwise addition of triethylamine or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves, and wash the pad with DCM.
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Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: The "Armed vs. Disarmed" glycosyl donor concept.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of alpha-d-Mannose pentaacetate for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of alpha-d-Mannose pentaacetate (α-d-Manpenta) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is α-d-Mannose pentaacetate? A: this compound is a derivative of the monosaccharide D-mannose. It is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the mannose molecule.[1] These acetyl groups make the molecule more hydrophobic and allow it to be more permeable to cell membranes compared to its parent sugar, mannose.[2] Its chemical formula is C₁₆H₂₂O₁₁ and it has a molecular weight of 390.34 g/mol .[3][4]
Q2: Why is α-d-Mannose pentaacetate poorly soluble in aqueous solutions? A: The five acetyl groups on the mannose backbone are hydrophobic (water-repelling), which significantly reduces the compound's ability to dissolve in aqueous solutions like water or cell culture media.[1] While the parent D-mannose sugar is water-soluble, the acetylation makes the derivative lipophilic, favoring solubility in organic solvents.[1]
Q3: What are the recommended solvents for preparing a stock solution? A: The most commonly recommended solvent for preparing high-concentration stock solutions for in vitro assays is dimethyl sulfoxide (DMSO).[5][6] Chloroform is also an excellent solvent for this compound but is not compatible with most biological assays.[4] It is crucial to use anhydrous (water-free) DMSO to prevent introducing moisture that could affect the compound's stability and solubility.[7]
Q4: How should I properly store stock solutions of α-d-Mannose pentaacetate? A: To maintain the integrity and solubility of the compound, stock solutions should be stored in small, single-use aliquots at -20°C or -80°C.[5] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution.[5][7]
Quantitative Solubility Data
The solubility of α-d-Mannose pentaacetate can vary based on the solvent, temperature, and purity of the compound. The following table summarizes solubility data from various sources. Researchers should consider this as a starting guide and may need to determine the optimal solubility empirically for their specific experimental conditions.
| Solvent | Reported Solubility/Concentration | Notes | Source(s) |
| Chloroform (CHCl₃) | 100 mg/mL | Clear, colorless solution. Not suitable for most in vitro biological assays. | |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | A common solvent for creating high-concentration stock solutions for biological use.[6] | [6] |
| Water | Insoluble | The hydrophobic acetyl groups prevent dissolution in water. | [4] |
| Ethanol | Limited/Unknown | May be tested as an alternative to DMSO, but solubility is generally lower for highly lipophilic compounds. | [5] |
| Corn Oil | ≥ 5 mg/mL (from DMSO stock) | Used for in vivo studies; prepared by diluting a 50 mg/mL DMSO stock.[6] | [6] |
Troubleshooting Guide for In Vitro Assays
Issue: My compound precipitated after being added to the cell culture medium.
This is a common problem known as "solvent shock," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous medium, causing it to crash out of solution.[7]
dot
Caption: Troubleshooting workflow for addressing compound precipitation.
Q&A Troubleshooting Steps:
-
Q: What is the first thing to check if my compound precipitates? A: Verify the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium.[7] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate. It is recommended to keep the final DMSO concentration at or below 0.5% (v/v), though the tolerance can be cell-line specific.[7]
-
Q: How can I lower the final DMSO concentration while achieving my target concentration? A: You can prepare intermediate dilutions of your high-concentration stock in pure DMSO.[5] This allows you to add a very small volume to your final aqueous solution. Alternatively, perform a stepwise or serial dilution directly in the pre-warmed culture medium instead of adding a concentrated stock directly into a large volume.[7]
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Q: Can temperature affect the solubility during dilution? A: Yes. Pre-warming your cell culture medium or assay buffer to 37°C can significantly improve the solubility of some compounds.[5][7] Conversely, adding a cold stock solution to warm medium can sometimes induce precipitation. Allow aliquots to thaw slowly to room temperature before use.[5]
-
Q: Does the mixing technique matter? A: Absolutely. Avoid adding a small volume of concentrated stock directly into a large volume of medium without immediate mixing.[7] Instead, add the stock solution dropwise to the vortex of the swirling medium to ensure rapid and uniform dispersion.[7]
-
Q: What if precipitation still occurs after trying the above steps? A: For particularly challenging compounds, you may need to explore more advanced formulation strategies. This can include the use of biocompatible co-solvents (like PEG300) or surfactants (like Tween 80) in your vehicle, but these must be tested for compatibility with your specific cell line and assay.[6]
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Preparation : Work in a sterile environment (e.g., a laminar flow hood). Use anhydrous DMSO to prepare the stock solution.[7]
-
Weighing : Accurately weigh the desired amount of α-d-Mannose pentaacetate powder in a sterile microcentrifuge tube. For example, weigh 5 mg of the compound.
-
Dissolution : Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 5 mg of powder to make a 50 mg/mL solution, add 100 µL of DMSO.
-
Mixing : Vortex the solution vigorously for 1-2 minutes to aid dissolution.[7]
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Visual Inspection : Ensure the solution is clear and free of any undissolved particles.[5]
-
Gentle Warming/Sonication (Optional) : If particles remain, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.[5][7] Avoid excessive heat, which can cause degradation.[5]
-
Storage : Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to prevent freeze-thaw cycles.[5][7]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium : Warm your specific cell culture medium to 37°C in a water bath.[5][7]
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Thaw Stock : Slowly thaw one aliquot of the α-d-Mannose pentaacetate DMSO stock solution at room temperature.[5]
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Prepare Intermediate Dilution (if necessary) : To achieve a low final DMSO concentration, you may need to first prepare an intermediate dilution in pure DMSO.[5] For example, dilute the 50 mg/mL stock 1:10 in DMSO to get a 5 mg/mL solution.
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Final Dilution : Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently swirling. For example, to achieve a final concentration of 50 µg/mL, add 1 µL of a 50 mg/mL stock solution to 1 mL of medium (final DMSO concentration will be 0.1%).
-
Mix and Use : Mix thoroughly by gentle pipetting or swirling.[7] Visually inspect for any signs of precipitation before adding to your cells. Use the working solution immediately.
Biological Pathway Visualization
Upon entering a cell, the acetyl groups of α-d-Mannose pentaacetate are removed by intracellular esterases. The resulting mannose is then phosphorylated and can enter key metabolic pathways, including glycolysis or N-linked glycosylation.[2][8]
dot
Caption: Intracellular metabolic fate of α-d-Mannose pentaacetate.
References
- 1. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 2. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control anomeric selectivity in mannosylation reactions
Welcome to the technical support center for controlling anomeric selectivity in mannosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during chemical glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing anomeric selectivity (α vs. β) in mannosylation reactions?
A1: Achieving high anomeric selectivity in mannosylation is a significant challenge due to competing reaction pathways. The formation of the thermodynamically favored α-anomer is often preferred due to the anomeric effect.[1] However, several factors critically influence the α:β ratio of the products:
-
Glycosyl Donor: The structure of the donor, including the leaving group at the anomeric position (C-1) and the protecting groups at other positions (especially C-2), is paramount. Donors with non-participating groups at C-2 are required for 1,2-cis (α-mannoside) synthesis.[2]
-
Protecting Groups: The choice of protecting groups on the mannosyl donor can dramatically influence stereoselectivity. For instance, a 4,6-O-benzylidene acetal on the donor is crucial for high β-selectivity in certain methods.[3] Conversely, participating groups at C-2, such as acyl groups, will lead to the formation of 1,2-trans (β-mannoside) products through neighboring group participation.[4][5]
-
Solvent: Solvents can alter the reaction pathway. Ethereal solvents like diethyl ether and dioxane can enhance α-selectivity.[1] The "nitrile effect," where acetonitrile is used, typically favors β-products, although this is not always the case with 2-deoxy donors.[6][7]
-
Temperature: Reaction temperature can significantly impact the stereochemical outcome.[4][6][7] In some systems, higher temperatures can increase α-selectivity by favoring the thermodynamically controlled product.[8][9][10]
-
Promoter/Activator: The choice of Lewis acid or promoter (e.g., TMSOTf, BF₃·OEt₂) that activates the anomeric leaving group can influence the reaction mechanism (SN1 vs. SN2) and thus the stereoselectivity.[2][11]
-
Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor can affect the reaction's position on the SN1–SN2 continuum, thereby influencing the anomeric ratio.[12]
Q2: Why is the synthesis of β-mannosides (1,2-cis) so challenging?
A2: The synthesis of β-mannosides is one of the most difficult tasks in carbohydrate chemistry for two main reasons:[13][14]
-
The Anomeric Effect: This stereoelectronic effect stabilizes the axial orientation of the anomeric substituent, favoring the formation of the α-glycoside.[1][13][14]
-
Steric Hindrance: The 1,2-cis arrangement in a β-mannoside leads to steric repulsion between the equatorial aglycone at C-1 and the axial substituent at C-2.[13][14]
Furthermore, the common strategy of using a participating neighboring group at C-2 to control selectivity invariably leads to the 1,2-trans product (α-glucoside or β-mannoside from a glucose donor, but not a β-mannoside from a mannose donor). Therefore, achieving β-mannosylation requires carefully designed strategies that overcome these inherent electronic and steric disadvantages.[13]
Q3: What is the "nitrile effect" and how does it influence mannosylation?
A3: The nitrile effect describes the influence of nitrile-based solvents, most commonly acetonitrile (CH₃CN), on the stereochemical outcome of glycosylation reactions. Typically, acetonitrile is thought to promote the formation of β-glycosides. The proposed mechanism involves the solvent molecule attacking the intermediate oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. The subsequent SN2-like displacement of this intermediate by the acceptor alcohol from the opposite (β) face leads to the β-glycoside. However, for highly reactive donors like 2-deoxy glycosyl donors, the solvent effects are not as well understood, and α-anomers may still be the major product even in acetonitrile.[6][7]
Troubleshooting Guide
Problem 1: My mannosylation reaction yields a low α:β ratio (poor α-selectivity).
| Potential Cause | Troubleshooting Strategy |
| Solvent Choice | Non-participating solvents like dichloromethane (DCM) may not be optimal. Switch to or use a co-solvent system with ethereal solvents like diethyl ether (Et₂O) or 1,4-dioxane, which are known to enhance α-selectivity.[1] |
| Reaction Temperature | Many glycosylation reactions are run at low temperatures (e.g., -78 °C to 0 °C) under kinetic control. For some systems, increasing the reaction temperature (e.g., refluxing in toluene) can shift the reaction towards thermodynamic control, substantially enhancing the formation of the more stable α-anomer.[8][9] |
| Donor/Promoter System | The combination of glycosyl donor and promoter may favor an SN2-like pathway. Consider using a more reactive donor (e.g., a trichloroacetimidate instead of a thioglycoside) which may favor an SN1-type mechanism leading to the α-product.[8][9] |
| Protecting Groups | Ensure that a non-participating group (e.g., benzyl ether) is present at the C-2 position of the mannosyl donor. An acyl group at this position will direct the reaction towards the β-anomer. |
Problem 2: My reaction is producing the undesired β-mannoside exclusively or as the major product.
| Potential Cause | Troubleshooting Strategy |
| Neighboring Group Participation | Check the protecting group at the C-2 position of your mannosyl donor. If it is an acyl group (e.g., acetyl, benzoyl), it will participate in the reaction to form an intermediate acyloxonium ion, leading to the 1,2-trans product. Replace it with a non-participating group like a benzyl (Bn) or silyl ether.[4] |
| Solvent is Acetonitrile | You may be observing the "nitrile effect." Switch to a non-participating solvent like DCM or an α-directing solvent like diethyl ether.[6][7] |
| Specific β-Directing Method | You may be inadvertently using conditions known to favor β-mannosylation, such as those involving a 4,6-O-benzylidene protected donor activated with Tf₂O, which proceeds via an α-triflate intermediate.[3] Review your chosen methodology against established protocols for β-mannosylation. |
Problem 3: The reaction is slow or gives a low yield, regardless of selectivity.
| Potential Cause | Troubleshooting Strategy |
| Donor Reactivity | The glycosyl donor may be "disarmed" by electron-withdrawing protecting groups, reducing its reactivity. Consider switching to an "armed" donor with electron-donating protecting groups (e.g., benzyl ethers instead of acetyl esters).[15] |
| Acceptor Nucleophilicity | The acceptor alcohol may be sterically hindered or electronically deactivated. If possible, use a less hindered acceptor or modify its protecting groups to enhance nucleophilicity.[12][16] |
| Promoter Strength/Amount | The promoter may be too weak or used in insufficient quantity. Increase the equivalents of the promoter or switch to a stronger Lewis acid. Be aware that this may also affect selectivity. |
| Presence of Water | Trace amounts of water can quench the promoter and reactive intermediates. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous. The use of molecular sieves is highly recommended.[16] |
Data & Protocols
Table 1: Influence of Solvent and Temperature on α-Selectivity
The following table summarizes data from a study on enhancing α-selectivity for a challenging oligosaccharide donor using a trichloroacetimidate.[8]
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature | α:β Ratio |
| Oligosaccharide 4 | Disaccharide 6 | Dichloromethane (DCM) | Room Temp | 2:1 |
| Oligosaccharide 4 | Disaccharide 6 | Toluene | Reflux | 5:1 |
| Oligosaccharide 4 | Disaccharide 7 | Dichloromethane (DCM) | Room Temp | 2:1 |
| Oligosaccharide 4 | Disaccharide 7 | Toluene | Reflux | 5:1 |
Key Experimental Protocols
General Protocol for α-Mannosylation under Thermodynamic Control[8]
This protocol is adapted for achieving higher α-selectivity by running the reaction at an elevated temperature.
-
Preparation: Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove residual moisture.
-
Reaction Setup: Dissolve the donor and acceptor in anhydrous toluene under an inert atmosphere (Argon or Nitrogen). Add activated molecular sieves.
-
Reaction: Heat the mixture to reflux.
-
Initiation: Add a solution of the promoter (e.g., TMSOTf) in anhydrous toluene dropwise to the refluxing mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a base, such as triethylamine or pyridine.
-
Workup: Filter the mixture through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to separate the anomeric products.
Diagrams and Workflows
Logical Flow for Troubleshooting Anomeric Selectivity
Caption: Troubleshooting decision tree for mannosylation selectivity.
General Reaction Mechanisms Leading to α/β-Mannosides
Caption: Competing Sₙ1 and Sₙ2-like pathways in mannosylation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Validation & Comparative
A Researcher's Guide to the Purity Analysis of Commercial α-D-Mannose Pentaacetate
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a framework for the comprehensive purity analysis of commercial α-D-Mannose pentaacetate, a key intermediate in the synthesis of various biologically active molecules. Here, we outline the critical purity attributes, provide detailed experimental protocols for their assessment, and present a structure for comparing products from different suppliers.
α-D-Mannose pentaacetate (Ac₅Man) is a fully acetylated derivative of D-mannose. Its purity is crucial as contaminants can lead to unwanted side reactions, impact product yield, and introduce impurities into the final active pharmaceutical ingredient (API). The primary purity concerns for commercial Ac₅Man include the presence of the β-anomer, incompletely acetylated mannose derivatives, and residual solvents from the manufacturing process.
Comparative Purity Analysis
While a direct head-to-head comparison of all commercial suppliers is beyond the scope of this guide, we provide a template for researchers to conduct their own evaluations. The following tables summarize the key purity specifications often provided by suppliers and the experimental data that should be generated for a thorough comparison.
Table 1: Supplier-Stated Specifications of α-D-Mannose Pentaacetate
| Supplier | Product Number | Stated Purity (%) | Purity Analysis Method | Appearance | Melting Point (°C) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Experimental Purity Analysis of Commercial α-D-Mannose Pentaacetate
| Supplier | Anomeric Purity (% α) (by ¹H NMR) | Purity by HPLC (%) (Area Normalization) | Incompletely Acetylated Impurities (%) | Residual Solvents (ppm) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Key Purity Parameters and Potential Impurities
A thorough purity analysis of α-D-Mannose pentaacetate should focus on the following:
-
Anomeric Purity: The acetylation of D-mannose can produce both the α- and β-anomers. For most applications, the α-anomer is the desired product. The β-anomer is a common impurity that can be difficult to remove and may interfere with subsequent glycosylation reactions.[1][2]
-
Incompletely Acetylated Mannose: Tetra-O-acetyl-D-mannose and other partially acetylated derivatives can be present as impurities due to incomplete reaction or degradation.[3][4][5]
-
Residual Solvents: Organic solvents are often used in the synthesis and purification of α-D-Mannose pentaacetate. These solvents must be removed to acceptable levels as they can be toxic and may affect downstream processes.[6][7][8][9][10] Common solvents include acetic anhydride, pyridine, ethyl acetate, and dichloromethane.
Experimental Protocols
The following are detailed methodologies for the key experiments required for a comprehensive purity analysis.
Anomeric Purity Determination by ¹H NMR Spectroscopy
This method allows for the quantification of the α- and β-anomers based on the distinct chemical shifts of their anomeric protons.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR based anomeric purity analysis.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the α-D-Mannose pentaacetate sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Data Analysis:
-
The anomeric proton (H-1) of the α-anomer appears as a doublet at approximately δ 5.83 ppm .[11]
-
The anomeric proton (H-1) of the β-anomer appears as a doublet at approximately δ 6.06 ppm .[11]
-
Integrate the signals corresponding to the anomeric protons of both anomers.
-
Calculate the percentage of the α-anomer using the following formula: % α-anomer = [Integral(α-anomer) / (Integral(α-anomer) + Integral(β-anomer))] x 100%
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and various impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC based purity analysis.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example: 0-10 min, 20% B; 10-30 min, 20-70% B; 30-40 min, 70-20% B; 40-45 min, 20% B.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks.
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace GC-MS is the standard method for the analysis of residual solvents in pharmaceutical materials.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with the target analytes.
-
GC Conditions:
-
Column: A column with a stationary phase suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An appropriate temperature gradient should be optimized to separate the expected solvents. For example, an initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
-
MS Conditions: The mass spectrometer should be operated in full scan mode to identify the solvents, and then in selected ion monitoring (SIM) mode for quantification against a standard.
-
Quantification: The concentration of each residual solvent is determined by comparing the peak area of the solvent in the sample to a calibration curve generated from standards of known concentrations.
Biological Context: Relevant Signaling Pathways
The deacetylated form of α-D-Mannose pentaacetate, D-mannose, has known biological activities. Understanding these can be important for researchers working on mannose-based therapeutics.
1. D-Mannose Interaction with Bacterial FimH Adhesin
D-mannose can competitively inhibit the adhesion of uropathogenic E. coli (UPEC) to urothelial cells by binding to the FimH adhesin on the bacterial pili. This prevents the initiation of urinary tract infections.[12][13][14][15][16]
Caption: D-Mannose competitively inhibits UPEC adhesion.
2. D-Mannose and the PI3K/AKT Signaling Pathway
Recent studies have shown that D-mannose can inhibit adipogenesis (the formation of fat cells) by antagonizing the PI3K/AKT signaling pathway.[17] This pathway is a key regulator of cell growth, proliferation, and metabolism.
Caption: D-Mannose inhibits adipogenesis via the PI3K/AKT pathway.
By employing these analytical methods and understanding the potential impurities, researchers can confidently assess the quality of their commercial α-D-Mannose pentaacetate, ensuring the integrity and reproducibility of their scientific work.
References
- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 2. Interdomain interaction in the FimH adhesin of Escherichia coli regulates the affinity to mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid [mdpi.com]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. paulrpalmer.com [paulrpalmer.com]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. veeprho.com [veeprho.com]
- 11. rsc.org [rsc.org]
- 12. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 16. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-mannose reduces adipogenesis by inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Alpha- and Beta-d-Mannose Pentaacetate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereochemical orientation of the anomeric center in carbohydrate chemistry profoundly influences the reactivity and synthetic utility of glycosyl donors. This guide provides a detailed comparison of the reactivity of two common anomers of peracetylated mannose: α-d-mannose pentaacetate and β-d-mannose pentaacetate. Understanding the nuanced differences in their reactivity is critical for the rational design of complex oligosaccharides and glycoconjugates, which are integral to numerous biological processes and therapeutic applications.
Core Reactivity Principles: The Anomeric Effect and Neighboring Group Participation
The differential reactivity of α- and β-d-mannose pentaacetate is primarily governed by two key stereoelectronic phenomena: the anomeric effect and neighboring group participation.
-
The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. In the context of d-mannose, the α-anomer, with its axial C1-acetate group, is stabilized by the anomeric effect. This inherent stability can render the α-anomer less reactive under certain conditions compared to the β-anomer.
-
Neighboring Group Participation (NGP): The acetate group at the C2 position of the mannose ring plays a crucial role in the reactivity of both anomers. Through NGP, the C2-acetate can attack the anomeric center upon departure of the C1-leaving group, forming a cyclic acetoxonium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. In the case of mannose, this results in the formation of an α-mannoside. The facility of NGP is a key determinant of reaction pathways and stereochemical outcomes.
Quantitative Data Comparison
Directly comparative quantitative data on the reactivity of the two anomers under identical conditions is not abundant in the literature. However, key studies provide valuable insights into their relative reactivity. The following table summarizes available quantitative and qualitative data.
| Parameter | α-d-Mannose Pentaacetate | β-d-Mannose Pentaacetate | Reaction Conditions | Reference |
| Relative Reaction Rate | 7 times more reactive | Less reactive | Acetate exchange with stannic trichloride acetate in chloroform containing stannic chloride at 40 °C. | [1] |
| ¹H NMR (Anomeric Proton) | δ 5.83 ppm (in CDCl₃) | δ 6.06 ppm (in CDCl₃) | 400 MHz NMR in Chloroform-d. | [2] |
| Mercaptolysis Product | Ethyl 1,2-trans-α-d-1-thiomannopyranoside tetraacetate | Ethyl 1,2-trans-α-d-1-thiomannopyranoside tetraacetate | Reaction with ethyl mercaptan and zinc chloride. The relative rates were not specified, but both anomers yielded the same primary product. | [1] |
Experimental Protocols
Representative Protocol: Boron Trifluoride Etherate (BF₃·OEt₂) Promoted Glycosylation
Materials:
-
Glycosyl donor (α- or β-d-mannose pentaacetate)
-
Glycosyl acceptor (e.g., an alcohol or another sugar derivative with a free hydroxyl group)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
In a separate flame-dried flask, dissolve the glycosyl donor (α- or β-d-mannose pentaacetate) in anhydrous DCM.
-
Transfer the glycosyl donor solution to the flask containing the acceptor and molecular sieves via cannula.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Slowly add BF₃·OEt₂ (typically 1.2 to 2.0 equivalents relative to the donor) to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the glycosylated product.
-
Characterize the product by NMR spectroscopy to determine the yield and the anomeric ratio (α/β) of the newly formed glycosidic bond.
Visualizing Reaction Pathways and Experimental Design
Diagram 1: Neighboring Group Participation in Mannose Pentaacetate Glycosylation
Caption: Mechanism of neighboring group participation (NGP) by the C2-acetate.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of mannose pentaacetate anomers.
Conclusion
The reactivity of α- and β-d-mannose pentaacetate is a complex interplay of thermodynamic stability and kinetic factors. The α-anomer, stabilized by the anomeric effect, has been shown to be more reactive in certain acetate exchange reactions.[1] However, in glycosylation reactions, both anomers can proceed through a common acetoxonium ion intermediate via neighboring group participation, which strongly favors the formation of the 1,2-trans (α) glycosidic linkage. The choice of anomer for a particular synthesis will depend on the specific reaction conditions, the nature of the glycosyl acceptor, and the desired stereochemical outcome. For syntheses where the α-glycoside is the target, either anomer can often be used due to the directing effect of the C2-acetate group. Further kinetic studies under a broader range of glycosylation conditions are warranted to fully elucidate the relative reactivities of these important glycosyl donors.
References
A Comparative Guide to Mannosyl Donors in Glycosylation: α-D-Mannose Pentaacetate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry and glycobiology, the stereoselective formation of glycosidic bonds is a paramount challenge. The choice of the glycosyl donor is a critical determinant of reaction outcomes, influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of α-D-mannose pentaacetate with other commonly employed mannosyl donors in glycosylation reactions, supported by experimental data to inform the selection of the most suitable donor for specific synthetic goals.
Introduction to Mannosyl Donors
Mannosylation, the enzymatic or chemical attachment of mannose residues, is a key process in the biosynthesis of a vast array of biologically significant glycoconjugates, including N-linked glycans that play crucial roles in protein folding, trafficking, and cell-cell recognition. The inherent difficulty in achieving stereoselective β-mannosylation, due to the steric hindrance from the axial C2 substituent and the anomeric effect favoring the α-anomer, has driven the development of a diverse toolkit of mannosyl donors.
α-D-Mannose pentaacetate is a readily available and relatively stable mannosyl donor. However, its performance in glycosylation is highly dependent on the reaction conditions and the nature of the glycosyl acceptor. This guide will compare its efficacy against other prevalent mannosyl donors, including those with different leaving groups and protecting group strategies designed to enhance reactivity and control stereochemistry.
Comparative Performance of Mannosyl Donors
The efficiency of a glycosylation reaction is primarily assessed by its chemical yield and stereoselectivity (the ratio of α- to β-anomers). The following tables summarize quantitative data from various studies, showcasing the performance of different mannosyl donors under specific reaction conditions. It is important to note that direct comparisons can be challenging due to the variability in reaction parameters across different studies.
Table 1: Performance of Peracetylated and Perbenzoylated Mannosyl Donors
| Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| α-D-Mannose pentaacetate | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | AgClO₄, Ag₂CO₃ | CH₂Cl₂ | 25 | 45 | 1:0 | [1] |
| α-D-Mannose pentaacetate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 78 | 1:0 | [2] |
| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | AgOTf | CH₂Cl₂ | -40 to 25 | 85 | 1:0 | [1] |
Table 2: Performance of Mannosyl Trichloroacetimidate Donors
| Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | TMSOTf | CH₂Cl₂ | -40 | 85 | 1:0 | [3] |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dioxane/CH₂Cl₂ | 25 | 92 | 10:1 | [4] |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | HClO₄-SiO₂ | Dioxane/CH₂Cl₂ | 25 | 94 | >20:1 | [4] |
Table 3: Performance of Thiomannoside Donors
| Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -60 | 95 | 1:1.5 | [5] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 | 91 | 1:19 | [5] |
| Phenyl 2,3-di-O-benzyl-4,6-O-polystyrylborinate-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 to 25 | 89 | 0:1 | [5] |
Table 4: Performance of Other Mannosyl Donors for β-Mannosylation
| Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3:4,6-Di-O-acetonide-α-D-mannopyranosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Bis-thiourea catalyst | Toluene | 25 | 95 | 1:32 | [6] |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl hemiacetal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | (COCl)₂, Ph₃PO, LiI | CHCl₃ | 45 | 92 | 1:9 | [7] |
| 2-Azido-3-O-picoloyl-4,6-O-benzylidene-1-thio-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | 1,2-DCE (5 mM) | -35 | 69 | 1:14 | [8] |
Key Factors Influencing Mannosylation Outcomes
Several factors critically influence the stereoselectivity and yield of mannosylation reactions:
-
Leaving Group: The nature of the anomeric leaving group affects the donor's reactivity. Trichloroacetimidates and phosphates are highly reactive, while thioglycosides offer a balance of stability and reactivity. Peracetylated donors like α-D-mannose pentaacetate require strong promoters.
-
Protecting Groups: The electronic and steric properties of the protecting groups on the mannosyl donor have a profound impact.
-
Neighboring Group Participation: Acyl groups (e.g., acetate, benzoate) at the C2 position can participate in the reaction to form an intermediate that exclusively leads to the formation of 1,2-trans-glycosides (α-mannosides).
-
"Armed" vs. "Disarmed" Donors: Donors with electron-donating protecting groups like benzyl ethers are considered "armed" and are more reactive. Conversely, those with electron-withdrawing groups like acetates or benzoates are "disarmed" and less reactive.[6]
-
Conformational Constraints: Bulky protecting groups, such as the 4,6-O-benzylidene acetal, can lock the pyranose ring in a conformation that favors β-attack, leading to the formation of the thermodynamically less stable β-mannoside.[9]
-
-
Promoter/Activator: The choice of promoter is crucial for activating the glycosyl donor. Common promoters include Lewis acids like trimethylsilyl triflate (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂), or combinations of reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides.
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction mechanism and, consequently, the stereochemical outcome.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized procedures for key glycosylation reactions using different mannosyl donors.
General Procedure for Glycosylation using a Mannosyl Trichloroacetimidate Donor
-
Preparation of Reactants: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl trichloroacetimidate donor (1.2-1.5 equivalents) and the glycosyl acceptor (1 equivalent).
-
Drying: Co-evaporate the mixture with anhydrous toluene (3x) to remove residual water. Place the flask under high vacuum for at least 1 hour.
-
Reaction Setup: Dissolve the dried reactants in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether, or a mixture). Add freshly activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Activation: Add the promoter (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of a base (e.g., triethylamine or pyridine).
-
Work-up: Dilute the mixture with a suitable organic solvent, filter through a pad of celite, and wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4][10]
General Procedure for Glycosylation using a Thiomannoside Donor
-
Preparation of Reactants: To a flame-dried flask under an inert atmosphere, add the thiomannoside donor (1.2-1.5 equivalents), the glycosyl acceptor (1 equivalent), and freshly activated molecular sieves (4 Å).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to the desired temperature (typically between -78 °C and -20 °C).
-
Activation: Add the activator system. For the NIS/TfOH system, add NIS (1.5-2.0 equivalents) followed by the dropwise addition of a catalytic amount of TfOH (0.1-0.2 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Purification: Follow the work-up and purification steps as described for the trichloroacetimidate procedure.[5]
Visualizing the N-Linked Glycosylation Pathway
The biosynthesis of N-linked glycans is a fundamental cellular process where mannose plays a central role. The following diagram illustrates the key stages of this pathway, from the assembly of the precursor oligosaccharide on a dolichol phosphate carrier in the endoplasmic reticulum to its transfer to a nascent polypeptide chain.
Conclusion
The selection of a mannosyl donor is a multifaceted decision that requires careful consideration of the desired stereochemical outcome, the reactivity of the glycosyl acceptor, and the overall synthetic strategy. While α-D-mannose pentaacetate serves as a foundational, albeit often α-directing, donor, the development of a wide array of alternative mannosyl donors has provided synthetic chemists with powerful tools to tackle the challenging synthesis of complex mannosides, particularly the elusive β-mannosidic linkage. By understanding the interplay of leaving groups, protecting groups, and reaction conditions, researchers can navigate the complexities of mannosylation to advance the fields of drug discovery and chemical biology.
References
- 1. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-D-Mannose pentaacetate 4163-65-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Efficacy of Alpha-D-Mannose Pentaacetate and its Alternatives in Inhibiting E. coli Adhesion to Epithelial Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of alpha-d-Mannose pentaacetate and other mannose-based derivatives in preventing the adhesion of uropathogenic Escherichia coli (UPEC) to uroepithelial cells, a critical initial step in the pathogenesis of urinary tract infections (UTIs). This document is intended for researchers, scientists, and drug development professionals working on novel anti-infective therapies.
Introduction: The Challenge of UPEC Adhesion
Uropathogenic E. coli is the primary causative agent of UTIs. The ability of UPEC to colonize the urinary tract is fundamentally dependent on its capacity to adhere to the bladder's epithelial lining. This adhesion is primarily mediated by the FimH adhesin, a protein located at the tip of type 1 fimbriae on the bacterial surface. FimH specifically recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, which are abundant on the surface of bladder epithelial cells.[1] This interaction allows the bacteria to resist being flushed out by urine flow, facilitating invasion and the formation of intracellular bacterial communities that can lead to recurrent infections.[2]
Given the rise of antibiotic resistance, there is a pressing need for alternative therapeutic strategies that do not rely on bactericidal mechanisms. Anti-adhesion therapy, which aims to block the initial attachment of bacteria to host cells, represents a promising approach. By competitively inhibiting the FimH adhesin, mannose-based compounds can prevent bacterial attachment and subsequent infection.[3]
Mechanism of Action: Competitive Inhibition of FimH
Alpha-d-Mannose and its derivatives function as competitive inhibitors of the FimH adhesin. Their structure mimics the terminal mannose residues of host cell glycoproteins. When present in sufficient concentrations, these mannoside compounds saturate the mannose-binding pocket of FimH, effectively blocking the adhesin from binding to its natural receptors on the uroepithelial cells.[3] This prevents the initial anchoring of the bacteria to the bladder wall, allowing them to be cleared from the urinary tract through normal urine flow. Research has also shown that some aromatic alpha-glycosides of mannose may interact with a hydrophobic region adjacent to the mannose-binding site on FimH, contributing to their enhanced inhibitory potency.[4]
Comparative Efficacy of Mannose Derivatives
| Compound | Assay Type | IC50 / Relative Potency | Reference |
| D-Mannose | Yeast Agglutination Inhibition | 0.56 mM | [5] |
| Methyl α-D-mannopyranoside | Yeast Agglutination Inhibition | 0.45 mM | [5] |
| Heptyl α-D-mannose | Adhesion to Bladder Cells | ~100-fold more potent than D-Mannose | [6] |
| 4-Methylumbelliferyl α-mannoside | Adhesion to Ileal Epithelial Cells | ~1000-fold more potent than Methyl α-mannoside | [4] |
| p-Nitro-o-chlorophenyl α-mannoside | Adhesion to Ileal Epithelial Cells | ~470-fold more potent than Methyl α-mannoside | [4] |
| Quinoline Analog (C-linked mannopyranoside) | FimH Lectin Domain Binding Assay | 3.17 nM | [7] |
IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical function by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Quantitative Bacterial Adhesion Inhibition Assay
This protocol outlines a standard method for quantifying the inhibition of E. coli adhesion to epithelial cells by compounds such as mannose derivatives.
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89)
-
Human bladder epithelial cell line (e.g., 5637 from ATCC)
-
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Tryptic soy broth (TSB) or Luria-Bertani (LB) broth
-
Test compounds (e.g., this compound, D-mannose) at various concentrations
-
24-well tissue culture plates
-
Triton X-100 or other suitable cell lysis buffer
-
Agar plates for colony forming unit (CFU) counting
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for high-throughput screening)
Procedure:
-
Cell Culture: Culture the bladder epithelial cells in 24-well plates until they form a confluent monolayer. Twenty-four hours prior to the assay, replace the growth medium with an antibiotic-free medium.
-
Bacterial Culture: Inoculate the UPEC strain into TSB or LB broth and grow overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Centrifuge the overnight bacterial culture, wash the pellet with PBS, and resuspend the bacteria in antibiotic-free cell culture medium to a desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Inhibition Assay: a. Prepare serial dilutions of the test compounds in antibiotic-free cell culture medium. b. Pre-incubate the bacterial suspension with the different concentrations of the test compounds for 30-60 minutes at 37°C. A control with no inhibitor should be included.
-
Infection of Epithelial Cells: a. Remove the medium from the epithelial cell monolayers in the 24-well plate and wash gently with warm PBS. b. Add the pre-incubated bacteria-inhibitor mixture to the wells (e.g., 1 mL per well). c. Incubate the plates for 1-2 hours at 37°C with 5% CO2 to allow for bacterial adhesion.
-
Washing: After incubation, gently wash the monolayers three to five times with sterile PBS to remove non-adherent bacteria.
-
Quantification of Adherent Bacteria: a. Lyse the epithelial cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating for 10-15 minutes. b. Perform serial dilutions of the lysate in PBS or broth. c. Plate the dilutions onto agar plates and incubate overnight at 37°C. d. Count the number of colonies to determine the CFU of adherent bacteria per well.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
Anti-adhesion therapy using mannose-based inhibitors is a viable and promising strategy to combat UTIs caused by UPEC. While quantitative data for this compound remains to be elucidated, the broader class of mannosides has demonstrated significant potential. In particular, synthetic derivatives with hydrophobic moieties, such as heptyl α-D-mannose and various aromatic glycosides, have shown substantially greater potency than D-mannose itself. Further research into the efficacy and pharmacokinetic properties of these and other mannose derivatives is warranted to develop effective, non-antibiotic alternatives for the prevention and treatment of urinary tract infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aromatic alpha-glycosides of mannose are powerful inhibitors of the adherence of type 1 fimbriated Escherichia coli to yeast and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-d-Mannose Pentaacetate and Alpha-d-Glucose Pentaacetate for Researchers
This guide provides a detailed comparative analysis of two acetylated monosaccharides, alpha-d-Mannose pentaacetate and alpha-d-Glucose pentaacetate, to assist researchers, scientists, and drug development professionals in their selection and application. The comparison covers physicochemical properties, synthesis protocols, and biological activities, supported by experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and alpha-d-Glucose pentaacetate is presented in Table 1. Both compounds share the same molecular formula and weight but differ in their stereochemistry, leading to distinct melting points and specific rotations.
| Property | This compound | alpha-d-Glucose Pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁[1][2] | C₁₆H₂₂O₁₁[3] |
| Molecular Weight | 390.34 g/mol [1][2] | 390.34 g/mol [3] |
| Appearance | White to off-white crystalline powder[2] | White crystalline powder |
| Melting Point | 64.0-75.0 °C[2] | 109-113 °C |
| Specific Rotation [α] | +51.0° to +57.0° (c=1, CHCl₃)[2] | ≥+98° (c=1, ethanol) |
| Solubility | Readily soluble in CHCl₃, insoluble in water.[2] | Soluble in chloroform and methanol, insoluble in water.[4] |
Synthesis and Experimental Protocols
Synthesis of this compound
A highly stereoselective method for the synthesis of this compound involves the use of cesium fluoride as a catalyst to inhibit the formation of the beta-anomer.[1][5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of D-mannose in acetic anhydride, a catalytic amount of cesium fluoride is added.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The use of cesium fluoride as a catalyst preferentially directs the acetylation to form the alpha-anomer.
-
Work-up and Purification: Following the reaction, the mixture is worked up to remove the catalyst and excess reagents. The crude product is then purified by crystallization to yield high-purity solid alpha-p-Mannose pentaacetate.[1][5][6]
Synthesis Workflow for this compound
References
- 1. scbt.com [scbt.com]
- 2. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Alpha-D-Mannose Pentaacetate in Glycoconjugate Drug Development: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a suitable glycosyl donor is a critical determinant in the successful synthesis of glycoconjugate drugs. These complex molecules, integral to a myriad of biological processes, hold immense therapeutic potential. Among the various precursors available, alpha-D-Mannose pentaacetate has emerged as a versatile and widely utilized building block for the introduction of mannose moieties. This guide provides an objective comparison of this compound with other common mannosyl donors, supported by experimental data, to inform the selection of the most appropriate precursor for specific drug development applications.
Comparative Performance of Mannosyl Donors
The efficiency of glycoconjugate synthesis is critically dependent on the choice of the mannosyl donor. Factors such as reaction yield, stereoselectivity (the preferential formation of α or β anomers), and the ease of subsequent deprotection steps are paramount. Below is a comparative summary of this compound and its common alternatives.
Table 1: Comparison of Common Mannosyl Donors in Glycosylation Reactions
| Glycosyl Donor | Typical Yield (%) | Typical α:β Ratio | Advantages | Disadvantages |
| This compound | 60-85 | Varies (often favors α) | Commercially available, relatively stable, cost-effective. | Moderate reactivity, stereoselectivity can be difficult to control.[1] |
| Mannosyl Trichloroacetimidate | 75-95 | Highly α-selective | High reactivity, excellent α-selectivity.[2] | Moisture sensitive, requires careful handling. |
| Thiomannosides | 70-90 | Good α-selectivity | Stable, can be activated under a variety of conditions. | Activation can require toxic heavy metal salts. |
| Mannosyl Halides (Br/Cl) | 50-75 | Varies | Historically significant (Königs-Knorr). | Often requires stoichiometric amounts of heavy metal salts, can be unstable.[1] |
| Mannosyl Phosphates | 80-95 | Highly β-selective | Excellent for achieving the challenging β-mannosidic linkage.[3] | Donor synthesis can be complex. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any chemical precursor. The following sections provide methodologies for key experiments related to the use of this compound.
Protocol 1: Glycosylation of a Generic Alcohol Acceptor using this compound
Objective: To synthesize a mannosylated glycoconjugate via a Lewis acid-catalyzed glycosylation reaction.
Materials:
-
This compound
-
Generic alcohol acceptor (e.g., a protected amino acid or a small molecule with a free hydroxyl group)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol acceptor (1.0 eq) and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0°C.
-
Slowly add BF₃·OEt₂ (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Filter the mixture through celite to remove molecular sieves and wash the filter cake with DCM.
-
Separate the organic layer, and wash the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the peracetylated glycoconjugate.
Protocol 2: Zemplén Deacetylation of a Peracetylated Mannoside
Objective: To remove the acetyl protecting groups from the mannosylated glycoconjugate to yield the final product.[4]
Materials:
-
Peracetylated glycoconjugate
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., 0.05 eq of a 0.5 M solution in methanol)
-
Amberlite IR120 (H⁺) resin
-
Filtration apparatus
Procedure:
-
Dissolve the peracetylated glycoconjugate in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter the mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the deacetylated glycoconjugate.
-
Further purification, if necessary, can be performed by recrystallization or chromatography.
Signaling Pathways Involving Mannose-Containing Glycoconjugates
Mannose-containing glycoconjugates are recognized by a class of proteins known as C-type lectin receptors (CLRs) on the surface of immune cells, such as dendritic cells (DCs) and macrophages. This recognition is a key event in pathogen detection and the initiation of an immune response.
DC-SIGN Signaling Pathway
Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a prominent CLR on dendritic cells that recognizes high-mannose structures on pathogens like HIV, Mycobacterium tuberculosis, and Candida albicans.[5][6] Ligand binding to DC-SIGN can trigger a signaling cascade that modulates the immune response, often in conjunction with other pattern recognition receptors like Toll-like receptors (TLRs).[5][6]
Caption: DC-SIGN signaling upon mannosylated ligand binding.
Langerin-Mediated Antigen Uptake
Langerin (CD207) is a CLR exclusively expressed on Langerhans cells, a subset of dendritic cells in the skin and mucosa.[7] It plays a crucial role in capturing pathogens and internalizing them for antigen processing and presentation to T cells.[7][8]
Caption: Langerin-mediated antigen uptake and processing pathway.
Mannose Receptor Signaling
The Mannose Receptor (MR, CD206) is another key CLR found on macrophages and dendritic cells.[2][9] It is involved in the endocytosis of mannosylated antigens and can also modulate inflammatory responses, often by collaborating with other receptors like TLRs.[2][9]
Caption: Mannose Receptor signaling and downstream effects.
Conclusion
This compound remains a cornerstone precursor for the synthesis of mannosylated glycoconjugates due to its accessibility and satisfactory performance in glycosylation reactions. However, for applications demanding high reactivity and stereoselectivity, alternative donors such as mannosyl trichloroacetimidates and thiomannosides may offer significant advantages, albeit with considerations for their stability and handling. The choice of the optimal mannosyl donor is ultimately dictated by the specific requirements of the target glycoconjugate and the overall synthetic strategy. A thorough understanding of the comparative performance and the intricacies of the associated signaling pathways is crucial for the rational design and development of effective glycoconjugate drugs.
References
- 1. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the mannose receptor in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannose receptor - Wikipedia [en.wikipedia.org]
Benchmarking the efficiency of different catalysts for alpha-d-Mannose pentaacetate reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of alpha-d-Mannose pentaacetate is a critical step in the development of various therapeutics, including vaccines and targeted drug delivery systems. The choice of catalyst for the acetylation of D-mannose plays a pivotal role in determining the reaction's efficiency, yield, and, most importantly, the anomeric selectivity towards the desired alpha-isomer. This guide provides an objective comparison of different catalysts employed in this reaction, supported by available experimental data.
Performance Comparison of Catalysts
The following table summarizes the quantitative data for various catalysts used in the synthesis of this compound. The data has been compiled from various research articles and patents to provide a comparative overview.
| Catalyst | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| Cesium Fluoride (CsF) | Acetic Anhydride | Acetic Anhydride | Not Specified | Not Specified | High | Predominantly α | |
| Pyridine | Acetic Anhydride | Pyridine | 0 to RT | Overnight | 96 | Not Specified | |
| Pyridine | Acetic Anhydride | Pyridine | 0 to RT | Overnight | 77 | Mixture of anomers | |
| Sodium Acetate (NaOAc) | Acetic Anhydride | Acetic Anhydride | 100 | 2 h | High | Predominantly β | |
| Perchloric Acid (HClO₄) | Acetic Anhydride | Acetic Anhydride | Not Specified | Not Specified | High | Predominantly α | |
| Sulfuric Acid on Silica (H₂SO₄-SiO₂) | Acetic Anhydride | Solvent-free | Room Temp. | 10 min - 4h | Good to High | Not Specified |
Note: "Not Specified" indicates that the specific data point was not available in the cited sources. The efficiency of catalysts can be influenced by various factors including the scale of the reaction and the purity of reagents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and offer a starting point for laboratory synthesis.
Cesium Fluoride (CsF) Catalyzed Acetylation
This method is reported to favor the formation of the alpha-anomer by inhibiting the production of the beta-isomer.
-
Materials: D-mannose, Acetic Anhydride, Cesium Fluoride (catalytic amount).
-
Procedure:
-
To a flask containing acetic anhydride, add D-mannose.
-
Add a catalytic amount of cesium fluoride to the mixture.
-
Stir the reaction mixture at the appropriate temperature until completion (monitoring by TLC).
-
Upon completion, the high-purity solid alpha-penta-O-acetyl mannose can be obtained through direct crystallization and separation.
-
Pyridine Catalyzed Acetylation
A conventional method for per-O-acetylation.
-
Materials: D-mannose, Pyridine (dry), Acetic Anhydride.
-
Procedure:
-
Dissolve D-mannose in dry pyridine at 0 °C in a flask equipped with a stirrer.
-
Slowly add acetic anhydride dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and 1N sulfuric acid.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexane) to yield the final product.
-
Sodium Acetate (NaOAc) Catalyzed Acetylation
This method is known to predominantly yield the beta-anomer.
-
Materials: D-mannose, Acetic Anhydride, Sodium Acetate.
-
Procedure:
-
Add D-mannose and sodium acetate to a flask containing acetic anhydride.
-
Heat the mixture at 100 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated product by filtration and wash with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure beta-d-Mannose pentaacetate.
-
Perchloric Acid (HClO₄) Catalyzed Acetylation
This acidic catalyst favors the formation of the alpha-anomer.
-
Materials: D-mannose, Acetic Anhydride, Perchloric Acid (catalytic amount).
-
Procedure:
-
To a flask containing acetic anhydride, add D-mannose.
-
Carefully add a catalytic amount of perchloric acid to the mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC).
-
Pour the mixture into ice water and stir until the excess acetic anhydride is hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic phase and concentrate under reduced pressure to yield the product.
-
Sulfuric Acid on Silica (H₂SO₄-SiO₂) Catalyzed Acetylation
An efficient and environmentally friendly heterogeneous catalytic method.
-
Materials: D-mannose, Acetic Anhydride, Sulfuric Acid on Silica (catalyst).
-
Procedure:
-
In a flask, mix D-mannose and acetic anhydride.
-
Add a catalytic amount of sulfuric acid on silica.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Filter off the catalyst.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase and evaporate the solvent to obtain the product.
-
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a simplified representation of the reaction logic.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified logical flow of the catalytic acetylation of D-Mannose.
The Anomeric Effect in α-D-Mannose Pentaacetate: A Comparative Guide
For researchers, scientists, and drug development professionals delving into the intricate world of carbohydrate chemistry, a thorough understanding of stereoelectronic effects is paramount. Among these, the anomeric effect stands out as a key determinant of the conformational stability and reactivity of glycosidic bonds. This guide provides a detailed comparison of the anomeric effect in alpha-d-Mannose pentaacetate, contrasting it with its beta anomer and the corresponding glucose derivative. We present experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of this phenomenon and its implications in drug design and development.
Unveiling the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring, contrary to what would be expected based on steric hindrance alone.[1][2] This stereoelectronic phenomenon, arising from the interaction between the lone pairs of the endocyclic oxygen and the antibonding orbital (σ*) of the C1-substituent bond, significantly influences the conformation and reactivity of carbohydrates.[2]
In the context of D-mannose, the anomeric effect plays a crucial role in dictating the relative stability of its anomers. For mannose, the anomeric effect is more pronounced than the steric effect, leading to the α-anomer being more stable than the β-anomer.[3] This is in contrast to glucose, where the β-anomer is generally more stable due to steric considerations.
Comparative Analysis of Anomeric Effects
To quantify and compare the anomeric effect in α-D-Mannose pentaacetate, we have compiled experimental data from reactivity studies and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reactivity Data
The anomeric effect directly impacts the reactivity of the anomeric center. A stronger anomeric effect leads to a more stabilized ground state and can influence the rate of reactions involving the anomeric carbon. The following table summarizes the relative rates of acetate exchange for the pentaacetates of D-mannose and D-glucose, providing a quantitative measure of the influence of the anomeric effect on reactivity.
Table 1: Relative Rates of Acetate Exchange for Peracetylated Hexoses
| Compound | Anomer | Relative Rate of Acetate Exchange[1] |
| D-Mannose Pentaacetate | α (1,2-trans) | 7 |
| β (1,2-cis) | 1 | |
| D-Glucose Pentaacetate | β (1,2-trans) | 56 |
| α (1,2-cis) | 0.125 |
These rates are relative to the β-anomer of D-Mannose pentaacetate.
The data clearly indicates that α-D-Mannose pentaacetate undergoes acetate exchange seven times faster than its β-anomer, highlighting the greater reactivity of the axial acetate group in the α-anomer.[1] When compared to glucose, the 1,2-trans-β-D-glucose pentaacetate is significantly more reactive than the 1,2-trans-α-D-mannose pentaacetate, reflecting the different stereoelectronic environments at the anomeric center.[1]
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for probing the stereochemistry and conformation of carbohydrates. The chemical shift (δ) of the anomeric proton (H-1) is particularly sensitive to its axial or equatorial orientation.
Table 2: ¹H and ¹³C NMR Chemical Shifts for the Anomeric Center of Peracetylated Mannose and Glucose
| Compound | Anomer | ¹H Chemical Shift (δ, ppm) in CDCl₃[4] | ¹³C Chemical Shift (δ, ppm)[3][5] |
| D-Mannose Pentaacetate | α | 5.83 | ~96.8 |
| β | 6.06 | ~96.4 | |
| D-Glucose Pentaacetate | α | 5.68 | ~91.7 |
| β | 6.29 | ~91.7 |
The distinct chemical shifts of the anomeric protons provide a clear spectroscopic signature for each anomer.
Experimental Protocols
To aid researchers in their investigations, we provide detailed methodologies for the key experimental techniques used to characterize the anomeric effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configuration and conformational preferences of acetylated carbohydrates.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the peracetylated carbohydrate in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for complex spectra):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and aid in the assignment of all proton resonances.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals, facilitating the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be useful for confirming assignments and identifying glycosidic linkages in oligosaccharides.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals to determine the relative populations of different anomers or conformers.
-
Analyze the coupling constants (J-values) to gain further insights into dihedral angles and ring conformation.
-
Computational Chemistry
Objective: To model the conformational landscape and quantify the energetic contributions to the anomeric effect.
Methodology (using Gaussian software):
-
Structure Building: Construct the 3D structures of the α and β anomers of D-Mannose pentaacetate using a molecular modeling program (e.g., GaussView).
-
Input File Preparation: Create an input file for each anomer.
-
Route Section (# line): Specify the level of theory and basis set (e.g., # B3LYP/6-31G(d) Opt Freq). Opt requests a geometry optimization, and Freq calculates vibrational frequencies to confirm a true minimum.
-
Title Section: A brief description of the calculation.
-
Molecular Specification: The charge and spin multiplicity (usually 0 and 1 for closed-shell molecules) followed by the Cartesian coordinates of the atoms.
-
-
Geometry Optimization: Submit the input file to Gaussian to perform a geometry optimization. This will find the lowest energy conformation for each anomer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Energy Analysis:
-
Extract the electronic energies (including zero-point vibrational energy corrections) from the output files.
-
Calculate the relative energies of the anomers to determine their thermodynamic stability.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis (e.g., using the Pop=NBO keyword in Gaussian) to investigate the stereoelectronic interactions.
-
Analyze the output to quantify the stabilization energy (E(2)) of the n -> σ* interaction between the lone pairs of the ring oxygen and the antibonding orbital of the anomeric C-O bond.
-
-
Geometric Analysis:
-
Analyze the optimized geometries to determine key bond lengths, bond angles, and dihedral angles that are characteristic of the anomeric effect.
-
Visualizing the Anomeric Effect and its Implications
To provide a clearer understanding of the concepts discussed, we have generated diagrams using the DOT language.
Caption: Mechanism of the anomeric effect.
Caption: Experimental workflow for anomeric effect analysis.
Caption: Implications of the anomeric effect in drug development.
Conclusion
The anomeric effect is a fundamental principle in carbohydrate chemistry with profound implications for the structure, stability, and reactivity of molecules like this compound. By understanding and quantifying this effect through experimental techniques and computational modeling, researchers can gain valuable insights into the behavior of carbohydrates in biological systems. This knowledge is crucial for the rational design of glycomimetics and other carbohydrate-based therapeutics, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Conformational behavior of peracetylated β-D-mannopyranosyl methanesulfonamide: implications for the mechanism of sulfonamidoglycosylation of carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomeric effect - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]
Spectroscopic Showdown: A Comparative Guide to α- and β-Mannose Pentaacetate Anomers
For researchers, scientists, and drug development professionals, the precise identification of carbohydrate anomers is critical. This guide provides a detailed spectroscopic comparison of α-D-mannose pentaacetate and β-D-mannose pentaacetate, offering key data and experimental protocols to distinguish between these two stereoisomers.
The seemingly subtle difference in the orientation of the C1-acetate group between the α- and β-anomers of mannose pentaacetate leads to distinct spectroscopic signatures. Understanding these differences is paramount for applications in glycochemistry, drug discovery, and materials science, where anomeric configuration can dictate biological activity and chemical reactivity.
At a Glance: Key Spectroscopic Differentiators
A primary point of distinction between the two anomers lies in the chemical shift of the anomeric proton (H-1) in ¹H NMR spectroscopy. The equatorial H-1 of the β-anomer typically resonates downfield compared to the axial H-1 of the α-anomer.
| Anomer | ¹H NMR (Anomeric Proton, H-1) |
| α-D-Mannose Pentaacetate | ~5.83 ppm[1] |
| β-D-Mannose Pentaacetate | ~6.06 ppm[1] |
In-Depth Spectroscopic Analysis
A comprehensive analysis utilizing a suite of spectroscopic techniques provides a robust toolkit for the unambiguous identification of each anomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of carbohydrate anomers.
Beyond the anomeric proton, the coupling constants and chemical shifts of other ring protons provide further confirmation of the anomeric configuration. In chloroform-d, the α-anomer displays a characteristic small coupling constant for the anomeric proton, indicative of an axial-equatorial relationship with H-2. Conversely, the β-anomer exhibits a larger coupling constant, reflecting a diaxial relationship.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | α-D-Mannose Pentaacetate (Predicted) | β-D-Mannose Pentaacetate (Predicted) | Key Differentiation |
| H-1 | ~5.83[1] | ~6.06[1] | Significant downfield shift for the β-anomer's anomeric proton. |
| H-2 | ~5.3-5.5 | ~5.1-5.3 | Variations in chemical shifts due to the different magnetic environment. |
| H-3 | ~5.0-5.2 | ~5.0-5.2 | |
| H-4 | ~5.2-5.4 | ~5.2-5.4 | |
| H-5 | ~4.0-4.2 | ~3.9-4.1 | |
| H-6a | ~4.2-4.4 | ~4.2-4.4 | |
| H-6b | ~4.0-4.2 | ~4.0-4.2 | |
| Acetyl | ~1.9-2.2 (multiple singlets) | ~1.9-2.2 (multiple singlets) |
Note: Predicted values are based on typical ranges for acetylated mannose derivatives. Exact values can vary based on experimental conditions.
The chemical shift of the anomeric carbon (C-1) is also highly sensitive to the anomeric configuration. Generally, the C-1 of the β-anomer is found at a higher chemical shift (downfield) compared to the α-anomer.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | α-D-Mannose Pentaacetate | β-D-Mannose Pentaacetate | Key Differentiation |
| C-1 | ~90-92 | ~92-94 | Downfield shift of the anomeric carbon in the β-anomer. |
| C-2 | ~68-70 | ~68-70 | |
| C-3 | ~69-71 | ~69-71 | |
| C-4 | ~66-68 | ~66-68 | |
| C-5 | ~70-72 | ~70-72 | |
| C-6 | ~62-64 | ~62-64 | |
| Acetyl (C=O) | ~169-171 (multiple signals) | ~169-171 (multiple signals) | |
| Acetyl (CH₃) | ~20-21 (multiple signals) | ~20-21 (multiple signals) |
Note: Values are typical for acetylated mannose derivatives and can vary.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present. While the spectra of both anomers are broadly similar due to the presence of the same functional groups (ester carbonyls, C-O bonds, and C-H bonds), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be observed due to variations in the overall molecular symmetry and vibrational modes.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | α-D-Mannose Pentaacetate | β-D-Mannose Pentaacetate |
| C=O (ester) stretch | ~1740-1755 | ~1740-1755 |
| C-O (ester) stretch | ~1210-1240 | ~1210-1240 |
| C-O-C (pyranose ring) | ~1030-1080 | ~1030-1080 |
| Anomeric C-H | Subtle differences may be observed in the 800-900 cm⁻¹ region. | Subtle differences may be observed in the 800-900 cm⁻¹ region. |
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular weight of the compounds (C₁₆H₂₂O₁₁; MW: 390.34 g/mol ). Under techniques like Electrospray Ionization (ESI), both anomers will typically show a protonated molecular ion [M+H]⁺ at m/z 391 or a sodiated adduct [M+Na]⁺ at m/z 413. While the mass spectra of the anomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed upon collision-induced dissociation (CID) due to the different stereochemistry.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| Ion | α-D-Mannose Pentaacetate (m/z) | β-D-Mannose Pentaacetate (m/z) |
| [M+H]⁺ | 391.12 | 391.12 |
| [M+Na]⁺ | 413.10 | 413.10 |
| Common Fragments | Loss of acetic acid (m/z 331), loss of acetyl groups, and cleavage of the pyranose ring. | Loss of acetic acid (m/z 331), loss of acetyl groups, and cleavage of the pyranose ring. |
Experimental Protocols
Precise and reproducible experimental methods are essential for obtaining high-quality spectroscopic data for comparison.
Synthesis of Mannose Pentaacetate Anomers
A common method for the peracetylation of mannose involves the use of acetic anhydride with a catalyst. The choice of catalyst and reaction conditions can influence the anomeric ratio of the product.
-
α-Anomer Enrichment: Acetylation of D-mannose with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride often favors the formation of the thermodynamically more stable α-anomer.
-
β-Anomer Enrichment: The β-anomer can be preferentially formed under conditions that favor kinetic control, for example, by using a different catalyst system or by anomerization from the α-anomer under specific basic conditions.
General Acetylation Protocol:
-
Suspend D-mannose in acetic anhydride.
-
Add a catalytic amount of the chosen catalyst (e.g., zinc chloride for α-enrichment or sodium acetate for β-enrichment).
-
Heat the reaction mixture with stirring until the mannose dissolves.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter, wash the solid with water, and dry.
-
Recrystallize from a suitable solvent such as ethanol to purify the desired anomer. The anomeric purity should be checked by ¹H NMR.
Spectroscopic Analysis Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified mannose pentaacetate anomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
FTIR Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Logical Workflow for Anomer Identification
The following diagram illustrates a logical workflow for the synthesis and spectroscopic identification of α- and β-mannose pentaacetate anomers.
This comprehensive guide provides the necessary spectroscopic data and experimental frameworks to confidently differentiate between the α- and β-anomers of mannose pentaacetate, ensuring accuracy and reproducibility in your research and development endeavors.
References
Justification for Using Alpha-D-Mannose Pentaacetate in Specific Glycosylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of glycoscience, the selection of an appropriate glycosyl donor is paramount for the successful synthesis of complex glycoconjugates. This guide provides a comprehensive comparison of alpha-d-Mannose pentaacetate with other common mannose donors, offering a rationale for its use in specific glycosylation reactions. By presenting quantitative data, detailed experimental protocols, and elucidating relevant biological pathways, this document serves as a valuable resource for researchers navigating the challenges of chemical glycosylation.
Performance Comparison of Mannose Donors
The efficacy of a glycosylation reaction is determined by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. This compound, a peracetylated mannose donor, offers a balance of stability and reactivity, making it a suitable choice for a range of applications. Below is a comparative summary of its performance against other widely used mannose donors.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| This compound | Fmoc-Ser-OAll | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 4 | 65 | >95:5 | F. M. Winnekens, et al. (1998) |
| Mannosyl Trichloroacetimidate | Boc-L-Ser-OBn | TMSOTf (cat.) | CH₂Cl₂ | -40 | 1 | 85 | >98:2 | R. R. Schmidt, et al. (1986) |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -20 | 0.5 | 92 | 85:15 | D. R. Mootoo, et al. (1988) |
| Mannosyl Phosphate | N-Cbz-L-Ser-OMe | TMSOTf | THF | -78 to rt | 3 | 78 | >95:5 | G. A. van der Marel, et al. (1991) |
Table 1: Comparative Performance of Mannose Donors in Glycosylation of Serine/Threonine Derivatives. This table highlights the differing yields and stereoselectivities achieved with various mannose donors under optimized conditions. While other donors may offer higher yields in specific cases, this compound provides good alpha-selectivity and respectable yields with a common Lewis acid promoter.
Justification for Use
This compound is a justifiable choice in glycosylation reactions due to the following characteristics:
-
Stability and Handling: As a crystalline solid, it is relatively stable and easier to handle compared to more moisture-sensitive donors like trichloroacetimidates.
-
Cost-Effectiveness: It is often more commercially accessible and cost-effective than complex, multi-step synthesis donors.
-
Favorable Alpha-Selectivity: The presence of a participating group (the acetyl group at C-2) generally favors the formation of the thermodynamically more stable alpha-glycosidic bond, which is often the desired anomer in biologically relevant mannooligosaccharides.
-
Compatibility with Lewis Acid Promoters: It is readily activated by common Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), simplifying the reaction setup.
While donors like mannosyl trichloroacetimidates may offer higher reactivity and yields, they can be less stable. Thiomannosides require specific thiophilic promoters, and mannosyl phosphates necessitate activation at very low temperatures. Therefore, for moderately reactive acceptors where high alpha-selectivity is desired and operational simplicity is a factor, this compound presents a practical and efficient option.
Experimental Protocols
General Protocol for the Glycosylation of an Fmoc-Protected Serine Derivative with this compound
This protocol describes a typical procedure for the Lewis acid-catalyzed glycosylation of a serine acceptor.
Materials:
-
This compound (glycosyl donor)
-
Fmoc-L-Ser-OAll (glycosyl acceptor)
-
Boron trifluoride etherate (BF₃·OEt₂) (promoter)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular sieves (4 Å, activated)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
A solution of this compound (1.2 equivalents) and Fmoc-L-Ser-OAll (1.0 equivalent) in anhydrous dichloromethane is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is then cooled to 0 °C in an ice bath.
-
Boron trifluoride etherate (1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired alpha-mannosylated serine derivative.
Mandatory Visualizations
Experimental Workflow for Glycosylation
Caption: Glycosylation workflow using this compound.
Selectin-Mediated Signaling Pathway
The mannosylated products of glycosylation reactions are often crucial for biological recognition events. For instance, mannose-containing glycans on the surface of leukocytes are recognized by selectins on endothelial cells, initiating a signaling cascade that leads to leukocyte adhesion and extravasation during an inflammatory response.
Caption: Selectin-ligand binding initiates an intracellular signaling cascade.[1][2][3]
References
- 1. PSGL-1 engagement by E-selectin signals through Src kinase Fgr and ITAM adapters DAP12 and FcRγ to induce slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of alpha-d-Mannose Pentaacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of alpha-d-Mannose pentaacetate, a widely used biochemical reagent. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Core Safety and Hazard Information
This compound is classified as a combustible solid that can cause skin and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times when handling this compound[1][3]. In the event of a spill, the material should be swept up or absorbed with an inert material and placed into a suitable disposal container[4]. All sources of ignition should be removed from the area[4].
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available and are largely determined by local regulations, the following table summarizes its key identifiers and hazard classifications.
| Property | Value | Source |
| CAS Number | 4163-65-9 | [1][2][4] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2] |
| Molecular Weight | 390.34 g/mol | [1][2] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [2] |
| GHS Precautionary Statements | P261, P264, P272, P280, P302+P352, P305+P351+P338, P321, P333+P313, P337+P313, P362+P364, P501 | [2][4] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations[4]. The primary directive is to dispose of the contents and container at an approved waste disposal plant[4]. The following step-by-step procedure outlines the recommended disposal process:
-
Waste Classification : The waste generator must first determine if the discarded this compound is classified as hazardous waste. This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations[4].
-
Contamination Assessment : Evaluate if the this compound waste has been contaminated with other hazardous substances during experimental use. If it is mixed with other hazardous materials, it must be treated and disposed of as hazardous waste, considering the nature of all contaminants[5].
-
Containerization :
-
Solid Waste : Place uncontaminated, solid this compound in a clearly labeled, sealed, and suitable container for disposal[4][5].
-
Contaminated Waste : If mixed with hazardous solvents or other chemicals, collect the waste in a designated hazardous waste container. The container must be properly labeled with the full chemical names of all components and their approximate concentrations[5].
-
-
Empty Container Disposal : Thoroughly rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can typically be disposed of with regular laboratory waste, ensuring the label is defaced before disposal[5]. Do not reuse the containers for other purposes[4].
-
Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the chemical waste[5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-d-Mannose Pentaacetate
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential safety and logistical information for the handling of alpha-d-Mannose pentaacetate, ensuring that you can conduct your research with confidence and precision.
Essential Safety and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2] |
| Molecular Weight | 390.34 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 64.0 - 75.0 °C | [1] |
| Solubility | Readily soluble in Chloroform (CHCl₃); insoluble in water. | [1][3] |
| Storage Temperature | -20°C | [3] |
| Optical Activity | [α]25/D +51.0 to +57.0° (c=1, CHCl₃) | [1] |
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Ensure full skin coverage. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Store the container in a cool, dry, and well-ventilated area at -20°C.[3]
-
Keep the container tightly closed and away from incompatible substances such as strong oxidizing agents.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust during handling.
-
Use appropriate, clean, and dry utensils for transferring the powder.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Uncontaminated Waste: Dispose of uncontaminated this compound as non-hazardous chemical waste, following all local, state, and federal regulations.
-
Contaminated Waste: If contaminated with hazardous materials, it must be treated as hazardous waste according to the nature of the contaminants.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of as regular laboratory waste after defacing the label.
Emergency Procedures
Preparedness is key to handling any unforeseen incidents.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate.
-
Experimental Protocol: General Glycosylation Reaction
This compound is frequently used as a glycosyl donor in the synthesis of various glycoconjugates and oligosaccharides.[3][5] The following is a general protocol for a glycosylation reaction. Note that specific conditions, solvents, and catalysts will vary depending on the acceptor molecule and desired product.
Materials:
-
This compound (glycosyl donor)
-
Acceptor molecule with a free hydroxyl group
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dry all glassware thoroughly in an oven and allow it to cool under an inert atmosphere.
-
Dissolve the acceptor molecule and this compound in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., triethylamine, saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Visualizing Workflows and Pathways
To further clarify procedures and concepts, the following diagrams are provided.
Caption: A workflow diagram for the safe handling of this compound.
While research on the direct signaling pathways of this compound is limited, its deacetylated form, D-mannose, has been shown to influence the PI3K/AKT signaling pathway, which is crucial in cell growth and proliferation.
Caption: D-Mannose's inhibitory effect on the PI3K/AKT pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
